molecular formula C24H44N2O14 B12401402 Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Cat. No.: B12401402
M. Wt: 584.6 g/mol
InChI Key: FQNBRUNFCWQRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a useful research compound. Its molecular formula is C24H44N2O14 and its molecular weight is 584.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H44N2O14

Molecular Weight

584.6 g/mol

IUPAC Name

3-[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid

InChI

InChI=1S/C24H44N2O14/c25-5-10-35-12-14-37-16-15-36-13-11-34-6-1-20(27)26-24(17-38-7-2-21(28)29,18-39-8-3-22(30)31)19-40-9-4-23(32)33/h1-19,25H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)

InChI Key

FQNBRUNFCWQRLX-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCN)C(=O)NC(COCCC(=O)O)(COCCC(=O)O)COCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane: A Heterobifunctional Linker for Advanced Bioconjugation and Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Tool for Targeted Therapeutics and Molecular Imaging

In the landscape of modern drug development and molecular imaging, precision and versatility are paramount. Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a sophisticated heterobifunctional linker meticulously designed to meet these demands.[1][2][3] This molecule uniquely combines a primary amine, a flexible polyethylene glycol (PEG) spacer, and a potent chelating moiety, offering a powerful platform for the construction of complex biomolecular conjugates.[1][2][3] Its architecture is particularly suited for the development of targeted radiopharmaceuticals, where a targeting biomolecule, such as a monoclonal antibody, is coupled to a radioactive metal isotope for diagnostic imaging (e.g., PET, SPECT) or therapeutic applications.[4][5][6]

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core attributes, mechanisms of action, and practical applications of this compound. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from extensive experience in the field of bioconjugation and radiochemistry.

Molecular Architecture and Functional Attributes

At its core, this compound is a branched PEG linker with a terminal primary amine and three terminal carboxylic acid groups.[1][2] This distinct structure imparts a set of highly desirable properties for advanced bioconjugation.

PropertyDescription
Chemical Formula C24H44N2O14
Molecular Weight 584.6 g/mol
CAS Number 2840751-74-6
Solubility Soluble in water, DMSO, and DMF.[1] This aqueous solubility is crucial for biological applications, preventing aggregation of the final conjugate.[7]
Purity Typically >95%
Storage Recommended storage at -20°C to prevent degradation.[1]

The molecule's functionality can be dissected into three key components:

  • The Primary Amine (NH2): This serves as the reactive handle for conjugation to a targeting biomolecule.[8] It readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1][9] This is a cornerstone of bioconjugation, allowing for the covalent attachment of the linker to proteins, peptides, or other amine-containing molecules.[10][11]

  • The PEG4 Spacer: The tetra-polyethylene glycol (PEG4) linker provides several critical advantages. It enhances the hydrophilicity of the entire construct, which can improve the solubility and reduce aggregation of the final bioconjugate.[7][12] Furthermore, the PEG spacer creates spatial separation between the biomolecule and the chelating moiety, which can minimize steric hindrance and preserve the biological activity of the targeting molecule.[13] In the context of radiopharmaceuticals, PEGylation has been shown to improve pharmacokinetic properties, such as extending circulation half-life.[13]

  • The Tris(carboxyethoxymethyl)methane Moiety: This branched structure, terminating in three carboxylic acid groups, functions as an efficient chelator for various metal ions.[14][15][16] The arrangement of the carboxyl groups allows for the stable coordination of radiometals commonly used in nuclear medicine, such as Gallium-68 (for PET imaging) and Zirconium-89 (for immuno-PET).[17][18][19][20] The ability to securely sequester a radioactive isotope is fundamental to the safety and efficacy of a radiopharmaceutical, preventing its dissociation and non-specific accumulation in the body.[21]

Diagram of the Molecular Structure of this compound

Caption: Chemical structure of this compound.

Mechanism of Action in Bioconjugation and Radiolabeling

The utility of this linker lies in a two-stage process: first, the conjugation of the linker to a biomolecule, and second, the chelation of a radiometal.

Stage 1: Bioconjugation via Amine-Reactive Chemistry

The primary amine of the linker is typically conjugated to a biomolecule, such as a monoclonal antibody, through its lysine residues. The most common and robust method for this is the use of N-hydroxysuccinimide (NHS) ester chemistry.[1][22][23] The biomolecule's carboxylic acid groups can be activated to an NHS ester, which then readily reacts with the linker's primary amine to form a stable amide bond. Alternatively, and more commonly, the amine group of the linker reacts with a pre-activated biomolecule or a small molecule NHS ester.

Diagram of the NHS Ester Conjugation Reaction

cluster_reactants Reactants cluster_products Products Linker-NH2 Amine-PEG4-Chelator-NH2 Biomolecule-NHS Biomolecule-COOH (Activated as NHS Ester) Amide Bond Formation Amide Bond Formation Biomolecule-NHS->Amide Bond Formation pH 8.0-9.0 Conjugate Biomolecule-CO-NH-PEG4-Chelator Amide Bond Formation->Conjugate Stable Amide Bond NHS NHS byproduct Amide Bond Formation->NHS +

Caption: Amine-reactive conjugation via NHS ester chemistry.

Stage 2: Radiolabeling via Chelation

Once the linker is conjugated to the biomolecule, the tris(carboxyethoxymethyl)methane moiety is ready to chelate a radiometal. The choice of radiometal depends on the desired application (e.g., Ga-68 for PET, Zr-89 for immuno-PET). The chelation process involves the coordination of the metal ion by the carboxylate groups of the chelator, forming a stable complex. This reaction is typically performed under mild conditions to preserve the integrity of the biomolecule.

Diagram of the Radiolabeling Workflow

Radiometal_Solution Radiometal Solution (e.g., 68GaCl3) Incubation Incubation (Controlled pH and Temperature) Radiometal_Solution->Incubation Purification Purification (e.g., Size Exclusion Chromatography) Incubation->Purification Final_Product Radiolabeled Biomolecule Purification->Final_Product

Caption: General workflow for radiolabeling the bioconjugate.

Experimental Protocols

The following protocols are provided as a robust starting point. As a Senior Application Scientist, I must emphasize that optimization is often necessary for specific biomolecules and applications.

Protocol 1: Conjugation of this compound to a Monoclonal Antibody via NHS Ester Chemistry

This protocol assumes the antibody has been activated to an NHS ester.

Materials:

  • Monoclonal antibody (mAb), activated with an NHS ester, in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Quenching solution: 1 M Tris-HCl, pH 8.0.

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris will compete with the reaction.[1]

  • Linker Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. The NHS ester on the antibody is moisture-sensitive.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved linker to the antibody solution. The optimal ratio should be determined empirically.

    • Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters on the antibody.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unreacted linker and byproducts by SEC or dialysis against a suitable buffer (e.g., PBS).[24][]

  • Characterization:

    • Determine the degree of labeling (linker-to-antibody ratio) using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker possesses a chromophore.[26][27]

Protocol 2: Radiolabeling of the Antibody-Linker Conjugate with Gallium-68

Materials:

  • Antibody-linker conjugate from Protocol 1.

  • Gallium-68 (68Ga) in dilute HCl, obtained from a 68Ge/68Ga generator.

  • Sodium acetate buffer (0.1 M, pH 4.5).

  • Purification system: PD-10 desalting column or equivalent.

Procedure:

  • Preparation of the Reaction Mixture:

    • To a sterile vial, add 50-100 µg of the antibody-linker conjugate.

    • Add the sodium acetate buffer to adjust the pH of the final reaction mixture to 4.0-4.5.

  • Radiolabeling:

    • Add the 68Ga solution (typically 1-5 mCi) to the vial containing the conjugate.

    • Gently mix and incubate at room temperature for 10-15 minutes. Some chelators may require gentle heating (e.g., 95°C for 5-10 minutes), but room temperature labeling is often achievable.[16][28]

  • Purification:

    • Purify the radiolabeled antibody from unchelated 68Ga using a PD-10 column pre-equilibrated with PBS.

  • Quality Control:

    • Determine the radiochemical purity by instant thin-layer chromatography (iTLC).

    • Measure the specific activity (radioactivity per unit mass of antibody).

Conclusion: A Versatile and Enabling Technology

This compound stands out as a highly effective and versatile tool for the development of sophisticated bioconjugates. Its well-defined structure, combining a reactive amine, a biocompatible PEG spacer, and a robust chelating agent, provides a reliable platform for creating targeted radiopharmaceuticals and other advanced therapeutic and diagnostic agents. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this enabling technology, paving the way for the next generation of precision medicines and molecular imaging agents.

References

An In-depth Technical Guide to Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane: A Trivalent Scaffold for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

The field of bioconjugation is rapidly advancing, demanding molecular tools that offer precision, versatility, and enhanced pharmacokinetic properties. Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a branched, heterobifunctional linker that has emerged as a critical component in the development of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs) and targeted imaging agents. Its unique architecture, featuring a single primary amine and three terminal carboxylic acids, allows for the controlled, high-density attachment of molecules. This guide provides a comprehensive technical overview of this linker's structure, properties, and core applications, complete with detailed experimental protocols for its use in creating sophisticated bioconjugates.

Introduction: The Need for Advanced Molecular Scaffolds

The covalent linking of molecules, or bioconjugation, is a fundamental technology in modern medicine and life science research.[1] The linker, a molecular bridge connecting two or more entities, is a critical determinant of the final conjugate's success.[1] Polyethylene glycol (PEG) linkers are widely utilized due to their hydrophilicity, biocompatibility, and ability to improve the solubility, stability, and pharmacokinetic profile of bioconjugates.[1][][3] PEGylation, the process of attaching PEG chains, can shield molecules from enzymatic degradation and reduce immunogenicity, often extending their circulation half-life.[][4][5][6]

While linear linkers are common, branched or multi-arm PEG linkers provide a scaffold for attaching multiple copies of a molecule, such as a drug payload, to a single point.[][5][7] This multivalency can enhance binding affinity, increase therapeutic payload concentration, and create complex, multifunctional constructs.[7] this compound is a prime example of such a scaffold, offering a unique combination of a flexible PEG spacer with a trivalent carboxylic acid core for high-capacity conjugation.

Molecular Architecture and Physicochemical Properties

The structure of this compound is meticulously designed to provide distinct functionalities at opposing ends of the molecule, separated by a hydrophilic spacer.

Key Structural Components
  • Primary Amine (-NH₂): A versatile nucleophilic group that serves as the primary attachment point to a biomolecule or surface. It readily reacts with activated esters (like NHS esters), carboxylic acids (in the presence of activators), and aldehydes or ketones.[8][9][10]

  • PEG4 Spacer: A tetraethylene glycol unit (- (CH₂CH₂O)₄ -) that imparts flexibility and hydrophilicity.[3][11] This spacer physically separates the conjugated molecules, minimizing steric hindrance and improving the solubility of the final conjugate.[5]

  • Amide Bond (-C(O)NH-): A stable linkage connecting the PEG spacer to the central core.

  • Trivalent Carboxylic Acid Core (-C(CH₂O-CH₂COOH)₃): The defining feature of this linker. The three terminal carboxylic acid groups provide a platform for conjugating up to three molecules, such as drugs, imaging agents, or targeting ligands.[8]

Visualization of the Core Structure

The logical relationship between these components can be visualized as follows:

Amine Primary Amine (-NH₂) PEG4 PEG4 Spacer Amine->PEG4 Reacts with NHS esters, etc. Amide Amide Linkage PEG4->Amide Core Central Methane Core Amide->Core Carboxyl1 Carboxylic Acid 1 Core->Carboxyl1 Provides three attachment points Carboxyl2 Carboxylic Acid 2 Core->Carboxyl2 Provides three attachment points Carboxyl3 Carboxylic Acid 3 Core->Carboxyl3 Provides three attachment points cluster_stage1 Stage 1: Amine-Reactive Conjugation cluster_stage2 Stage 2: Carboxyl-Reactive Conjugation A Activate Biomolecule 1 (e.g., Antibody with NHS ester) B React with Linker's Amine Terminus A->B C Purify Intermediate (Antibody-Linker) B->C D Activate Carboxyl Groups (EDC/NHS Chemistry) C->D Proceed to second coupling E React with Amine-Payload (e.g., Drug Molecule) D->E F Purify Final Conjugate (ADC) E->F

References

An In-Depth Technical Guide to Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane: A Tetra-functional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane, a specialized tetra-functional polyethylene glycol (PEG) linker. Designed for researchers, chemists, and drug development professionals, this document delves into the core properties, strategic applications, and detailed experimental protocols for leveraging this unique molecular tool in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) and multivalent therapeutic constructs.

Introduction: The Strategic Advantage of a Tetra-functional, Branched Architecture

In the landscape of bioconjugation, the architecture of a linker molecule is paramount to the function and efficacy of the final conjugate. This compound distinguishes itself through a unique tetra-functional, branched design. This structure is not arbitrary; it is engineered to address specific challenges in drug delivery and diagnostics.

At its core, the molecule features a single primary amine (-NH2) and three terminal carboxylic acid (-COOH) groups, presented on a branched scaffold and separated by a hydrophilic PEG4 spacer. This arrangement offers a powerful platform for creating multivalent systems. For instance, in the context of an Antibody-Drug Conjugate (ADC), the single amine can serve as an attachment point to the antibody, while the three carboxylic acid moieties can be conjugated to multiple drug payloads. This capacity to increase the drug-to-antibody ratio (DAR) can significantly enhance the therapeutic potency of an ADC.[1]

The inclusion of a polyethylene glycol (PEG) spacer is a well-established strategy to improve the physicochemical properties of bioconjugates.[2] The PEG4 unit in this linker enhances aqueous solubility, reduces steric hindrance during conjugation, and can decrease the immunogenicity of the resulting conjugate.[3]

Caption: Functional components of this compound.

Physicochemical and Handling Properties

A thorough understanding of the linker's properties is critical for experimental design, ensuring reproducibility and success. The key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C24H44N2O14[4][5]
Molecular Weight 584.6 g/mol [4][5][6]
CAS Number 2840751-74-6[4][5]
Purity Typically >95% to >98%[5][6]
Appearance White to off-white solid or oil-
Solubility Soluble in Water, DMSO, DMF[5]
Storage Conditions -20°C, desiccated[5]

Core Chemistry and Reactivity

The utility of this linker is defined by the distinct reactivity of its primary amine and its three carboxylic acid groups. This dual reactivity allows for controlled, sequential conjugation strategies.

  • Primary Amine (-NH2): This nucleophilic group readily reacts with electrophiles. Its primary utility is for conjugation to molecules containing activated esters (like NHS esters), isothiocyanates, or carboxylic acids (in the presence of carbodiimide activators). In a typical ADC workflow, the amine on the linker would be reacted with an activated carboxyl group on a payload or another linker component.

  • Carboxylic Acids (-COOH): These three terminal groups are the primary attachment points for amine-containing molecules, such as the lysine residues on an antibody or amine-functionalized small molecules. This reaction does not proceed spontaneously and requires activation, most commonly through the use of carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first creates a semi-stable NHS ester intermediate, which then efficiently reacts with primary amines to form a stable amide bond.

Strategic Applications in Bioconjugate Development

The unique branched structure of this compound makes it particularly suitable for applications where multivalency is advantageous.

High-Potency Antibody-Drug Conjugates (ADCs)

A primary application is in the development of ADCs with a high drug-to-antibody ratio (DAR). By attaching the linker to a payload via its amine group, the resulting construct presents three carboxylic acid groups. These can then be conjugated to an antibody, theoretically tripling the amount of payload delivered per conjugation site compared to a linear, bifunctional linker. This is particularly valuable for payloads with moderate cytotoxicity, where a higher DAR is needed to achieve therapeutic efficacy. The branched structure allows for the attachment of multiple drug molecules, which is a key strategy for enhancing the potency of ADCs.[1]

Development of PROTACs and Molecular Glues

In the field of targeted protein degradation, this linker can be used to synthesize complex Proteolysis Targeting Chimeras (PROTACs). The multiple carboxylic acid groups can be used to attach ligands for an E3 ubiquitin ligase, while the amine can be used to attach a ligand for the protein of interest, or vice versa. This allows for the creation of multivalent PROTACs that may exhibit enhanced binding avidity and degradation efficiency.

Surface Modification and Nanoparticle Functionalization

The linker can be used to functionalize surfaces or nanoparticles to create a high density of carboxyl groups. For example, by first reacting the amine group with an amine-reactive surface, a dense layer of carboxylic acids is presented. These can then be used to immobilize large quantities of proteins, peptides, or other amine-containing ligands for applications in diagnostics, biosensors, and targeted drug delivery systems. The use of multicarboxylate-PEG polymers has been shown to be effective for both the synthesis and functionalization of gold nanoparticles for targeted cancer therapy.[7]

Experimental Protocol: Conjugation to a Primary Amine-Containing Biomolecule

This section provides a detailed, step-by-step protocol for the conjugation of the three carboxylic acid groups of this compound to a primary amine-containing biomolecule (e.g., an antibody) using EDC/NHS chemistry.

Causality Behind Experimental Choices: This two-step protocol is designed to maximize conjugation efficiency while minimizing side reactions. The activation step is performed at a slightly acidic pH (5.5-6.0) because EDC chemistry is most efficient in this range. The subsequent conjugation to the amine is performed at a physiological pH (7.2-7.5), which is optimal for the reaction of NHS esters with primary amines and helps maintain the stability of most proteins.

Caption: Two-step EDC/NHS conjugation workflow.

Required Materials and Reagents
  • This compound

  • Amine-containing biomolecule (e.g., antibody at 2-10 mg/mL)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (e.g., 10K MWCO for antibodies)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Step-by-Step Methodology
  • Reagent Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare a stock solution of the linker (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Immediately before use, prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer. Note: EDC is moisture-sensitive and hydrolyzes in aqueous solution; fresh preparation is critical.

    • Ensure the amine-containing biomolecule is in the Reaction Buffer, free of any amine-containing buffers like Tris.

  • Activation of Carboxylic Acid Groups:

    • In a microcentrifuge tube, combine the desired amount of the linker stock solution with Activation Buffer.

    • Add a 5- to 10-fold molar excess of both EDC and Sulfo-NHS stock solutions relative to the linker. For example, for every 1 µmol of linker, add 5-10 µmol of EDC and 5-10 µmol of Sulfo-NHS.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to generate the amine-reactive Sulfo-NHS ester.

  • Conjugation to the Biomolecule:

    • Immediately add the activated linker solution to the biomolecule solution. A 10- to 50-fold molar excess of the activated linker over the biomolecule is a common starting point for optimization.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.

  • Quenching the Reaction:

    • To stop the reaction and deactivate any unreacted Sulfo-NHS esters, add the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction volume).

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove excess, unreacted linker and reaction byproducts by purifying the conjugate.

    • For proteins and antibodies, size-exclusion chromatography (e.g., a desalting column) or dialysis against Reaction Buffer (e.g., PBS) are effective methods.

  • Characterization:

    • The final conjugate should be characterized to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the attached molecule has a chromophore) and to confirm its purity (e.g., via SDS-PAGE or SEC-HPLC).

Conclusion

This compound is a sophisticated and highly versatile chemical tool for advanced bioconjugation. Its tetra-functional, branched architecture provides a unique advantage for creating multivalent constructs, particularly for enhancing the payload capacity of antibody-drug conjugates. By understanding its core properties and leveraging established conjugation chemistries like the EDC/NHS coupling protocol detailed herein, researchers can unlock new possibilities in the design of targeted therapeutics, diagnostics, and functionalized biomaterials.

References

An In-depth Technical Guide on the Solubility Profile of Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Branched PEG Linkers in Advanced Bioconjugation

In the landscape of modern therapeutics and diagnostics, the precise covalent linkage of molecules is paramount. Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane stands out as a sophisticated, branched polyethylene glycol (PEG) linker, engineered to offer a unique combination of functionality and enhanced physicochemical properties to the resulting conjugates.[1] Its architecture, featuring a single primary amine and three terminal carboxylic acid groups, provides a versatile platform for creating complex, multi-functional biomolecular constructs.[1] This guide provides a comprehensive technical overview of the solubility profile of this compound, offering insights into its behavior in various solvents and detailing robust methodologies for its quantitative characterization. This document is intended for researchers, scientists, and drug development professionals who are leveraging advanced PEGylation strategies in their work.

Physicochemical Properties and Predicted Solubility

The solubility of a linker is a critical parameter that dictates its utility in bioconjugation, influencing reaction conditions, purification protocols, and the ultimate bioavailability and efficacy of the final conjugate. The inherent design of this compound, with its PEG backbone and multiple ionic functional groups, suggests a favorable solubility profile in aqueous and polar organic solvents.

Molecular Structure and its Influence on Solubility

The high water solubility of this compound is a direct consequence of its molecular structure. The repeating ethylene oxide units of the PEG4 chain readily form hydrogen bonds with water molecules, creating a hydration shell that enhances its aqueous solubility.[2] This "stealth" property is a well-established characteristic of PEGylated molecules, contributing to their biocompatibility and reduced nonspecific protein binding.[2]

Furthermore, the presence of a primary amine and three carboxylic acid termini significantly contributes to its hydrophilicity. At physiological pH, the carboxylic acid groups will be deprotonated, and the amine group will be protonated, resulting in a highly polar, charged molecule. This ionic character further enhances its interaction with polar solvents like water.

cluster_PEG Hydrophilic PEG4 Core cluster_Branched_Core Branched Methane Core cluster_Carboxy_Arms Tri-(carboxyethoxymethyl) Arms Amine H₂N PEG1 -(CH₂CH₂O)₄- Amine->PEG1 Amide Amide Linkage (C=O)NH PEG1->Amide Methane C Amide->Methane Arm1 -(CH₂)COOCH₂CH₂COOH Methane->Arm1 Arm2 -(CH₂)COOCH₂CH₂COOH Methane->Arm2 Arm3 -(CH₂)COOCH₂CH₂COOH Methane->Arm3

Caption: Molecular structure of this compound.

Qualitative Solubility Profile

Based on supplier technical data, this compound exhibits solubility in the following solvents:

SolventSolubilityRationale
Water SolubleThe hydrophilic PEG chain and multiple ionic functional groups (amine and carboxylic acids) readily interact with polar water molecules through hydrogen bonding and dipole-dipole interactions.
Dimethyl Sulfoxide (DMSO) SolubleAs a polar aprotic solvent, DMSO can effectively solvate the polar functional groups of the molecule.
Dimethylformamide (DMF) SolubleSimilar to DMSO, DMF is a polar aprotic solvent capable of dissolving this PEGylated linker.

Data sourced from BroadPharm technical datasheet.[1]

Experimental Determination of Quantitative Solubility

While qualitative data provides a useful starting point, a quantitative understanding of solubility is often necessary for precise formulation and reaction optimization. The following protocol outlines a robust, self-validating workflow for determining the quantitative solubility of this compound.

Workflow for Quantitative Solubility Determination

cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification A1 Prepare saturated solutions in Water, DMSO, DMF A2 Equilibrate at controlled temperature (e.g., 25°C) for 24h A1->A2 A3 Centrifuge to pellet undissolved solid A2->A3 B1 Extract clear supernatant A3->B1 B2 Prepare serial dilutions B1->B2 B3 Analyze by HPLC-CAD or NMR B2->B3 C2 Determine concentration in saturated solution B3->C2 C1 Generate standard curve C1->C2 C3 Calculate solubility (mg/mL or M) C2->C3

Caption: Experimental workflow for quantitative solubility determination.

Detailed Step-by-Step Protocol

1. Preparation of Saturated Solutions:

  • Accurately weigh an excess amount of this compound into separate vials for each solvent (Water, DMSO, DMF).

  • Add a known volume of the respective solvent to each vial.

  • Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

2. Separation of Undissolved Solid:

  • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the clear supernatant without disturbing the pellet.

3. Quantitative Analysis:

a. High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD):

  • Rationale: HPLC-CAD is a universal detection method that provides a more uniform response for non-chromophoric compounds like PEGs compared to UV detection.
  • Standard Curve Preparation: Prepare a series of known concentrations of the PEG linker in the chosen solvent to generate a standard curve.
  • Sample Analysis: Dilute the supernatant to fall within the linear range of the standard curve and inject it into the HPLC system.
  • Quantification: Determine the concentration of the PEG linker in the supernatant by interpolating from the standard curve.

b. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy:

  • Rationale: qNMR is an absolute quantification method that does not require a standard curve of the analyte itself.[3]
  • Sample Preparation: Add a known amount of an internal standard (with a distinct, non-overlapping signal) to a known volume of the supernatant.
  • Data Acquisition: Acquire a proton (¹H) NMR spectrum.
  • Quantification: Calculate the concentration of the PEG linker by comparing the integral of a characteristic peak from the analyte to the integral of a known peak from the internal standard.

4. Calculation of Solubility:

  • Based on the determined concentration in the saturated supernatant, calculate the solubility in the desired units (e.g., mg/mL, g/L, or Molarity).

Advanced Characterization Techniques

Beyond basic solubility determination, a deeper understanding of the behavior of this compound in solution can be achieved through advanced analytical techniques.

  • Dynamic Light Scattering (DLS): DLS can be employed to determine the hydrodynamic radius of the molecule in solution and to assess its aggregation state.[4][5] This is particularly useful for ensuring that the linker remains monomeric under specific buffer conditions before conjugation.

  • Thermogravimetric Analysis (TGA): TGA can provide information on the thermal stability of the PEG linker and its solvation properties by analyzing weight loss upon heating.[6][7][8]

Conclusion and Field-Proven Insights

This compound is a highly valuable tool in bioconjugation due to its unique branched structure and favorable solubility profile. Its high solubility in aqueous buffers and common polar organic solvents simplifies reaction setup and purification, making it an excellent choice for modifying sensitive biological molecules. For drug development professionals, the inherent hydrophilicity imparted by this linker can be instrumental in improving the pharmacokinetic properties of hydrophobic drug candidates. The provided experimental protocols offer a robust framework for quantitatively assessing its solubility, ensuring reproducible and optimized results in your research and development endeavors.

References

The Stability of Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced drug delivery and bioconjugation, the architectural integrity of linker molecules is paramount to the safety and efficacy of novel therapeutics. This guide provides an in-depth technical analysis of the stability of Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane, a branched polyethylene glycol (PEG) linker. Designed for researchers, scientists, and drug development professionals, this document elucidates the core chemical principles governing its stability, outlines potential degradation pathways, and provides robust methodologies for its empirical assessment.

Introduction: The Critical Role of Linker Stability in Therapeutics

The conjugation of polyethylene glycol (PEG) to therapeutic entities, a process known as PEGylation, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic profiles.[1][2] This modification can improve solubility, extend circulation half-life, and reduce immunogenicity.[3][4] The linker, the covalent bridge between the PEG and the therapeutic molecule, is a critical determinant of the conjugate's overall stability and performance.[5] this compound is a multifunctional linker featuring a primary amine, a stable amide bond, a short PEG chain, and three terminal carboxylic acid groups, offering versatile conjugation possibilities.[6][7] Understanding its stability profile is essential for predicting the in vivo behavior of resulting conjugates and ensuring the development of safe and effective medicines.

Molecular Architecture and Inherent Stability Considerations

The stability of this compound is dictated by the interplay of its constituent chemical moieties. A thorough understanding of its structure is the first step in a comprehensive stability assessment.

Diagram 1: Chemical Structure of this compound

cluster_amine_peg cluster_core cluster_carboxy amine H₂N- peg1 -(CH₂CH₂O)₄- amine->peg1 Amine Terminus amide_n -NH- peg1->amide_n PEG4 Spacer amide_c C=O amide_n->amide_c Amide Linkage methane C amide_c->methane branch1 -CH₂-O-CH₂-COOH methane->branch1 Tri-functional Core branch2 -CH₂-O-CH₂-COOH methane->branch2 branch3 -CH₂-O-CH₂-COOH methane->branch3

Caption: Molecular structure highlighting the key functional groups.

The primary amine offers a reactive site for conjugation to carboxylic acids or activated esters.[8] The PEG4 spacer enhances hydrophilicity.[9] The central amide bond is generally considered stable under physiological conditions.[3] However, the three terminal "carboxyethoxymethyl" groups introduce ester-like ether linkages that are potential sites of hydrolysis.

Potential Degradation Pathways

The degradation of this linker can be anticipated to proceed through several mechanisms, primarily hydrolysis and oxidation. Forced degradation studies under stressed conditions such as high and low pH, elevated temperature, oxidation, and light exposure are crucial for identifying and validating these pathways.[10]

Hydrolytic Degradation

Hydrolysis is a key consideration for this molecule due to the presence of the amide bond and the ether linkages within the carboxyethoxymethyl arms.

  • Amide Bond Hydrolysis: While generally stable, the amide bond can undergo hydrolysis, particularly at non-physiological pH and elevated temperatures.[11] The rate of hydrolysis is pH-dependent, with cleavage occurring under both acidic and basic conditions.[12]

  • Ether Linkage Hydrolysis: The ether bonds within the (-CH₂-O-CH₂-COOH) moieties are also susceptible to hydrolysis, although generally more stable than esters. Acid-catalyzed cleavage is a potential degradation pathway.

Oxidative Degradation

The polyethylene glycol backbone is susceptible to oxidative degradation.[13][14] This process can be initiated by reactive oxygen species (ROS) and can lead to chain scission, resulting in the formation of various degradation products including aldehydes and carboxylic acids.[15]

Diagram 2: Potential Degradation Pathways

A Amine-PEG4-Amido-tri- (carboxyethoxymethyl)-methane B Hydrolysis (pH, Temp) A->B C Oxidation (ROS, Light) A->C D Amide Bond Cleavage Products B->D pH-dependent E Ether Linkage Cleavage Products B->E Acid-catalyzed F PEG Chain Scission Products C->F Radical-mediated

Caption: Key degradation routes for the linker molecule.

Methodologies for Stability Assessment

A robust stability-indicating analytical method is essential for accurately quantifying the parent molecule and its degradation products.[16] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a powerful tool for this purpose.

Stability-Indicating HPLC Method Development

A reverse-phase HPLC method is often suitable for separating the parent molecule from its more polar degradation products. Due to the lack of a strong chromophore in the PEG chain, a Charged Aerosol Detector (CAD) or Mass Spectrometric (MS) detector is recommended for sensitive and universal detection.[17][18]

Parameter Recommendation Rationale
Column C18 or similar reverse-phaseGood retention and separation of polar and non-polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is compatible with MS detection.
Mobile Phase B Acetonitrile or MethanolElutes the analytes from the column.
Detection CAD or MSUniversal detection for non-volatile analytes lacking a chromophore.[17]
Gradient Optimized for separationTo resolve the parent peak from all potential degradation products.

Table 1: Recommended Starting Parameters for HPLC Method Development

Forced Degradation Studies

Forced degradation studies are performed to generate degradation products and validate the stability-indicating nature of the analytical method.[10]

Experimental Protocol: Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO).[6]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a defined period.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80 °C) in the dark.

  • Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by the developed HPLC method.

Diagram 3: Experimental Workflow for Forced Degradation Studies

cluster_stress Forced Degradation Conditions A Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC-CAD/MS Analysis A->Analysis B Base Hydrolysis (0.1M NaOH, RT) B->Analysis C Oxidation (3% H₂O₂, RT) C->Analysis D Thermal (80°C) D->Analysis E Photostability (ICH Q1B) E->Analysis Stock Linker Stock Solution Stock->A Stock->B Stock->C Stock->D Stock->E

Caption: Workflow for assessing stability under stressed conditions.

In Vivo Stability Considerations

The in vivo stability of the linker will be influenced by the physiological environment, including pH and the presence of enzymes.

  • pH-Mediated Hydrolysis: While the amide bond is generally stable at physiological pH (7.4), localized changes in pH within cellular compartments (e.g., endosomes, lysosomes) could potentially accelerate hydrolysis.[19]

  • Enzymatic Degradation: The amide bond could be a substrate for peptidases or proteases, although the steric hindrance from the PEG chain and the tri-functional core may offer some protection. The ether linkages are generally resistant to enzymatic cleavage.[20]

Conclusion and Recommendations

The stability of this compound is a multifaceted parameter that is crucial for its successful application in drug development. While the core structure suggests good stability under physiological conditions, empirical data generated through robust analytical methods and forced degradation studies are indispensable.

Key Recommendations for Researchers:

  • Develop and Validate a Stability-Indicating Method: Prioritize the development of a sensitive and specific analytical method, preferably using HPLC with CAD or MS detection.

  • Conduct Comprehensive Forced Degradation Studies: Systematically evaluate the impact of pH, temperature, oxidation, and light to identify potential degradation products and pathways.

  • Characterize Degradation Products: Utilize high-resolution mass spectrometry (HRMS) to elucidate the structures of any significant degradation products.

  • Assess Stability in Relevant Biological Matrices: Evaluate the stability of the linker and its conjugates in plasma or other relevant biological fluids to understand its in vivo fate.

By adhering to these principles and methodologies, researchers can gain a comprehensive understanding of the stability of this compound, thereby enabling the rational design of stable and effective PEGylated therapeutics.

References

The Fulcrum of Innovation: A Technical Guide to Trifunctional PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bridge, a Molecular Nexus

In the intricate landscape of advanced biotherapeutics and diagnostics, the covalent linkage of distinct molecular entities is a cornerstone of innovation. For years, bifunctional linkers have served as the workhorses, bridging two components to create novel constructs. However, the increasing complexity of therapeutic and diagnostic strategies demands a more sophisticated approach. Enter the trifunctional Polyethylene Glycol (PEG) linker, a transformative tool that moves beyond a simple bridge to become a central nexus for creating multifunctional biomolecules.[1]

Trifunctional PEG linkers are engineered with three distinct reactive functional groups, enabling the sequential and specific conjugation of three different molecular entities.[2][3] This capability is particularly revolutionary in fields like oncology, where a single construct can now carry a targeting moiety, a therapeutic payload, and an imaging agent, or even two different drugs to combat resistance.[1][4] The incorporation of a PEG chain as the backbone is not merely a spacer; its inherent properties—hydrophilicity, biocompatibility, and reduced immunogenicity—are critical for the success of the final bioconjugate.[2][3][5][6] This guide provides an in-depth exploration of the core principles, applications, and methodologies associated with these remarkable linkers, grounded in the practical insights of a seasoned application scientist.

Core Concepts: The Trifecta of Functionality

The power of a trifunctional PEG linker lies in the synergistic combination of three key features: the PEG backbone, the unique trifunctional architecture, and the principle of orthogonal conjugation.

The Polyethylene Glycol (PEG) Backbone: More Than a Spacer

The PEG backbone is a repeating polymer of ethylene oxide units that imparts several crucial advantages to the bioconjugate:[6]

  • Enhanced Solubility and Stability: The hydrophilic nature of PEG significantly improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, preventing aggregation and improving stability.[3][7]

  • Improved Pharmacokinetics: The hydrodynamic shield created by the PEG chain protects the conjugate from enzymatic degradation and reduces renal clearance, leading to a longer circulation half-life.[3][6]

  • Reduced Immunogenicity: PEGylation can mask antigenic epitopes on the surface of therapeutic proteins, diminishing the likelihood of an adverse immune response.[3][7]

Trifunctional Architecture: A Hub of Molecular Diversity

Unlike their bifunctional counterparts, trifunctional linkers possess three reactive sites.[1] Typically, this architecture involves two distinct functional groups at one end of the PEG chain and a third at the other end.[8][9] This design allows for the controlled, stepwise attachment of different molecules, providing unparalleled control over the final construct's stoichiometry and architecture.[2]

Caption: Generalized structure of a trifunctional PEG linker.

Orthogonal Conjugation: The Key to Precision

The true elegance of trifunctional linkers is realized through orthogonal conjugation. This principle involves using functional groups that react selectively with their specific counterparts under distinct reaction conditions, without cross-reactivity.[2] This allows for the precise and sequential attachment of different molecules in a controlled manner.

The Chemist's Palette: A Guide to Orthogonal Functional Groups

The choice of functional groups is critical to the success of a bioconjugation strategy. The following table summarizes common orthogonal chemistries employed with trifunctional PEG linkers.

Functional GroupReactive PartnerBond FormedTypical pH RangeKey Considerations
N-hydroxysuccinimide (NHS) Ester Primary Amine (-NH₂)Amide7.2 - 8.5Highly efficient but susceptible to hydrolysis in aqueous solutions. Best for targeting lysine residues.[2][10][11]
Maleimide Thiol (-SH)Thioether6.5 - 7.5Highly specific for cysteines, but the resulting thioether bond can undergo retro-Michael addition.[10][12][13]
Azide (-N₃) Alkyne (-C≡CH)TriazoleNeutralBioorthogonal "click chemistry" offers high specificity and yield. Can be copper-catalyzed (CuAAC) or strain-promoted (SPAAC).[10][14][15]
DBCO/DIBO (Cyclooctynes) Azide (-N₃)TriazoleNeutralStrain-promoted azide-alkyne cycloaddition (SPAAC) is copper-free, making it ideal for live-cell applications.[5][15]
Aldehyde/Ketone Hydrazide/AminooxyHydrazone/Oxime4.5 - 7.0Useful for site-specific modification of glycoproteins after periodate oxidation.

Applications in Bioconjugation: Building the Future of Therapeutics

The unique architecture of trifunctional PEG linkers enables the assembly of complex molecular constructs with diverse applications.

Antibody-Drug Conjugates (ADCs): Dual-Payload Strategies

Trifunctional linkers are at the forefront of next-generation ADC development.[3] They allow for the creation of dual-payload ADCs, which can deliver two different cytotoxic agents to a cancer cell.[1][4] This approach has the potential to overcome drug resistance and enhance therapeutic efficacy through synergistic mechanisms.[1]

Caption: Workflow for constructing a dual-payload ADC.

Targeted Drug Delivery and Theranostics

Beyond ADCs, these linkers are employed to create targeted drug delivery systems where a therapeutic agent is guided to a specific cell or tissue type by a targeting ligand (e.g., a peptide or small molecule).[3] Furthermore, by incorporating an imaging agent, trifunctional linkers enable the development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule.[1]

Proteomics and Diagnostics

In proteomics, trifunctional linkers can be used to attach affinity tags and probes to proteins for studying protein-protein interactions and for enrichment prior to mass spectrometry analysis.[16][17] In diagnostics, they facilitate the attachment of detection molecules, such as fluorescent dyes, to targeting agents for enhanced imaging and assay sensitivity.[18]

Experimental Protocols: From Theory to Practice

The following protocols provide a framework for the practical application of trifunctional PEG linkers.

Protocol 1: Two-Step Orthogonal Conjugation of a Drug and a Targeting Ligand

This protocol describes the sequential conjugation of a thiol-reactive drug and an amine-reactive targeting ligand to a trifunctional PEG linker containing a maleimide, an NHS ester, and a third orthogonal group (e.g., an alkyne).[2]

Materials:

  • Trifunctional PEG Linker (e.g., Maleimide-PEG-NHS ester)

  • Thiol-containing drug

  • Amine-containing targeting ligand

  • Reaction Buffers: Phosphate buffer (pH 6.5-7.5) for maleimide reaction, Phosphate or Bicarbonate Buffer (pH 7.2-8.5) for NHS ester reaction

  • Quenching Reagents (e.g., L-cysteine for maleimide, Tris or glycine for NHS ester)

  • Purification System (e.g., size-exclusion chromatography (SEC) or reverse-phase HPLC)

Procedure:

  • Reaction with Thiol-Containing Drug: a. Dissolve the trifunctional PEG linker in the appropriate phosphate buffer (pH 6.5-7.5).[2] b. Add a 1.1 to 1.5-fold molar excess of the thiol-containing drug to the linker solution.[2] c. Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring.[2] d. Monitor the reaction progress using LC-MS. e. Once the reaction is complete, the intermediate conjugate can be purified or used directly in the next step.

  • Reaction with Amine-Containing Targeting Ligand: a. Adjust the pH of the solution containing the PEG-drug conjugate to 7.2-8.5 using the appropriate buffer.[2] b. Add a 1.5 to 10-fold molar excess of the amine-containing targeting ligand.[2] c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[2] d. Quench the reaction by adding an excess of Tris or glycine to consume any unreacted NHS esters.[2]

  • Purification: a. Purify the final trifunctional conjugate using SEC to remove unreacted components or RP-HPLC for higher purity.[2] b. Characterize the final product by LC-MS and NMR to confirm its identity and purity.[2]

Caption: A general experimental workflow for bioconjugation.

Protocol 2: Characterization of the Final Conjugate by HPLC

Objective: To determine the purity and confirm the successful conjugation of the final product.

Materials:

  • Purified bioconjugate

  • HPLC system with a suitable detector (e.g., UV-Vis, fluorescence)

  • Appropriate HPLC column (e.g., size-exclusion, reverse-phase)

  • Mobile phase buffers

Procedure:

  • Sample Preparation: Prepare a known concentration of the bioconjugate in the mobile phase.

  • Method Development: Optimize the HPLC method (e.g., gradient, flow rate) to achieve good separation of the starting materials, intermediates, and the final product.

  • Analysis: Inject the sample and analyze the chromatogram. The final product should have a distinct retention time compared to the starting materials.

  • Quantification: The purity of the final product can be estimated by integrating the peak area of the product and comparing it to the total peak area.

Characterization of Trifunctional Bioconjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final bioconjugate. A combination of analytical techniques is often required:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are invaluable for confirming the molecular weight of the final conjugate and determining the degree of conjugation (e.g., drug-to-antibody ratio, DAR).[12][19][20]

  • High-Performance Liquid Chromatography (HPLC): Methods such as size-exclusion chromatography (SEC), reverse-phase HPLC (RP-HPLC), and hydrophobic interaction chromatography (HIC) are used to assess purity, aggregation, and drug load distribution.[20][21]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Provides a visual confirmation of conjugation through a shift in the molecular weight of the modified biomolecule.

Conclusion: A Paradigm Shift in Bioconjugation

Trifunctional PEG linkers represent a significant leap forward in the field of bioconjugation.[1][2] By providing a versatile platform for the orthogonal assembly of complex, multifunctional biomolecules, they are paving the way for the next generation of targeted therapies, advanced diagnostics, and innovative research tools.[1][13] As our understanding of complex biological systems grows, the ability to create precisely defined, multi-component constructs will be paramount. Trifunctional PEG linkers are a key enabling technology in this endeavor, offering researchers unprecedented control over molecular design and function.

References

The Alchemist's Bond: An In-Depth Technical Guide to the Mechanism of Action of Amine-PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher navigating the intricate landscape of biotherapeutics, the covalent attachment of Poly(ethylene glycol) (PEG), or PEGylation, is a transformative tool. It is the alchemical touch that can transmute a promising biomolecule into a clinical reality by enhancing its solubility, extending its circulatory half-life, and reducing its immunogenicity.[1][2][3] The lynchpin of this process is the linker chemistry, and among the most robust and widely utilized are the amine-reactive PEG linkers. The prevalence of lysine residues and the N-terminal α-amine on the surface of proteins makes them readily available targets for conjugation.[1]

This guide eschews a rigid, templated approach. Instead, we will journey through the fundamental principles that govern these reactions, from the electron's-eye view of the mechanism to the pragmatic realities of protocol optimization and conjugate characterization. As scientists, we do not merely follow steps; we must understand the causality that dictates our choices to innovate and troubleshoot effectively.

Part 1: The Nucleophilic Heart of the Reaction - A Comparative Analysis of Amine-Reactive Chemistries

The selection of an amine-reactive PEG linker is the first critical decision in a PEGylation strategy. The choice dictates not only the reaction conditions but also the nature and stability of the final covalent bond. While several chemistries exist, three archetypes dominate the field: N-Hydroxysuccinimide (NHS) Esters, Aldehydes for reductive amination, and Isothiocyanates.

N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Amine PEGylation

NHS-ester chemistry is the most common method for amine PEGylation due to its efficiency and the vast commercial availability of reagents.[4] The mechanism is a classic nucleophilic acyl substitution. The unprotonated primary amine of a lysine residue or a protein's N-terminus acts as a nucleophile, attacking the electron-deficient carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to yield a highly stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[3][5]

The causality behind this reaction's prevalence lies in the exceptional stability of the resulting amide bond, which is kinetically stable under physiological conditions and effectively irreversible.[6]

Diagram: Mechanism of NHS-Ester PEGylation

Caption: Nucleophilic acyl substitution reaction of an NHS-ester PEG with a primary amine.

Reductive Amination: The Site-Selective Alternative

PEG-aldehyde linkers react with primary amines via reductive amination. This two-step process begins with the formation of a Schiff base (an imine), which is subsequently reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[7]

The key advantage and causal driver for choosing this method is the potential for site-selectivity. The N-terminal α-amine of a protein generally has a lower pKa than the ε-amines of lysine residues. By carefully controlling the reaction pH to a mildly acidic range (e.g., pH 5.0-6.5), the N-terminus can be selectively deprotonated and targeted for conjugation, minimizing random PEGylation on lysine residues.[8][9] This level of control is paramount for creating homogeneous bioconjugates where structure-activity relationships are critical.

Diagram: Mechanism of Reductive Amination

Caption: Two-step reductive amination pathway for conjugating PEG-aldehyde to a primary amine.

Isothiocyanates: Forming the Stable Thiourea Linkage

PEG-isothiocyanate linkers react with primary amines through a nucleophilic addition mechanism to form a stable thiourea bond.[7][10] The amine's lone pair of electrons attacks the electrophilic central carbon of the isothiocyanate group (-N=C=S).[11] The reaction proceeds efficiently, particularly in slightly alkaline conditions (pH 9-11), and the resulting thiourea linkage is highly stable for in vivo applications.[12]

Head-to-Head Comparison of Amine-Reactive Chemistries

The choice of linker is a strategic one, balancing reactivity, selectivity, and the stability of the final conjugate. The following table provides a comparative summary to guide this critical decision.

FeatureNHS-EsterReductive Amination (Aldehyde)Isothiocyanate
Target Group Primary Amines (Lys, N-terminus)Primary Amines (Lys, N-terminus)Primary Amines (Lys, N-terminus)
Resulting Bond AmideSecondary AmineThiourea
Bond Stability Very High (Effectively Irreversible)[6]HighHigh, very stable in vivo
Optimal pH 7.0 - 8.5N-Terminus Selective: 5.0-6.59.0 - 11.0[12]
Key Advantage High reactivity, robust, widely availablePotential for N-terminal site-selectivity[8]Forms highly stable thiourea bond
Key Consideration Competing hydrolysis at higher pHRequires a reducing agent (e.g., NaBH₃CN)Reaction is slower than NHS-esters

Part 2: The Self-Validating Protocol - From Reagents to Characterized Conjugate

A protocol is more than a recipe; it is a system designed to produce a reliable outcome. A self-validating protocol incorporates in-process controls and post-reaction characterization to ensure the desired product has been formed and meets quality specifications. Here, we present a detailed methodology for a typical protein PEGylation using an NHS-ester, framed within this philosophy.

Pre-Reaction Groundwork: The Foundation of Success
  • Protein Preparation : The protein solution must be in an amine-free buffer, such as Phosphate-Buffered Saline (PBS) or HEPES, at the desired pH (typically 7.2-8.5).[13] Buffers containing primary amines, like Tris, are incompatible as they will compete for reaction with the NHS-ester.[13] Dialysis or buffer exchange is a critical first step.

  • Reagent Handling : PEG-NHS esters are moisture-sensitive.[13] The reagent bottle must be equilibrated to room temperature before opening to prevent condensation. It is crucial to dissolve the reagent in a dry, water-miscible organic solvent (e.g., DMSO, DMF) immediately before use. Do not prepare aqueous stock solutions for storage , as the NHS-ester moiety readily hydrolyzes.[13]

Experimental Protocol: NHS-Ester PEGylation of a Protein

Objective: To covalently attach a PEG-NHS linker to a target protein and subsequently remove unreacted reagents.

Methodology:

  • Protein Solution Preparation : Prepare the protein solution at a known concentration (e.g., 1-10 mg/mL) in an amine-free reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.5).

  • PEG-NHS Solution Preparation : Immediately before use, weigh the required amount of PEG-NHS ester and dissolve it in anhydrous DMSO to a known concentration (e.g., 100 mg/mL). The amount required depends on the desired PEG-to-protein molar ratio.

    • Causality Insight : A molar excess of the PEG reagent (typically 5- to 50-fold) is used to drive the reaction towards completion and achieve the desired degree of PEGylation.[14][15] The optimal ratio must be determined empirically for each protein, as a high excess can sometimes lead to increased aggregation.[13]

  • Conjugation Reaction : While gently stirring the protein solution, add the calculated volume of the dissolved PEG-NHS ester. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation : Incubate the reaction mixture. Common conditions are 30-60 minutes at room temperature or 2-4 hours at 4°C.

    • Causality Insight : Lowering the temperature can decrease the rate of NHS-ester hydrolysis, a competing reaction that becomes more significant at higher pH.[13] This can improve the overall yield, especially if the stability of the activated PEG is a concern or the protein is thermally sensitive.

  • Quenching (Optional but Recommended) : To terminate the reaction, add a quenching buffer containing a high concentration of a primary amine (e.g., 1 M Tris-HCl, pH 8.0). This will consume any unreacted PEG-NHS ester.

  • Purification : Remove unreacted PEG and the NHS byproduct from the PEGylated protein using a suitable method such as Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), or dialysis. SEC is often preferred as it separates molecules based on their hydrodynamic size, which is significantly increased upon PEGylation.[16][17]

Diagram: Experimental Workflow for Protein PEGylation

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Protein Buffer Exchange (Amine-Free Buffer, pH 7.2-8.5) Conjugation Add PEG-NHS to Protein (Control Molar Ratio) Protein_Prep->Conjugation PEG_Prep Dissolve PEG-NHS in Anhydrous DMSO (Immediately Before Use) PEG_Prep->Conjugation Incubation Incubate (e.g., 1 hr @ RT or 4 hrs @ 4°C) Conjugation->Incubation Quench Quench Reaction (e.g., Tris Buffer) Incubation->Quench Purification Purify Conjugate (e.g., Size Exclusion Chromatography) Quench->Purification Characterization Characterize Product (SDS-PAGE, MS, HPLC) Purification->Characterization

Caption: A self-validating workflow for protein PEGylation from preparation to characterization.

Post-Reaction Analysis: Validating the Outcome

Characterization is a non-negotiable step to confirm the success of the PEGylation reaction.

  • SDS-PAGE : A simple, qualitative method to visualize the increase in molecular weight. The PEGylated protein will appear as a band (or smear, due to heterogeneity) with lower mobility compared to the unmodified protein.[18]

  • Mass Spectrometry (MALDI-TOF or LC-MS) : Provides a definitive measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached (the degree of PEGylation).[17][19]

  • HPLC (SEC, IEX, RP) : Chromatographic methods are essential for assessing purity, quantifying the degree of PEGylation, and separating different PEGylated species (e.g., mono-, di-, multi-PEGylated).[18][20][21]

Part 3: Troubleshooting and Field-Proven Insights

Even with a robust protocol, challenges can arise. An experienced scientist anticipates these and understands how to navigate them.

  • Low PEGylation Efficiency : This often points to suboptimal pH, hydrolyzed PEG reagent, or an insufficient molar excess of PEG. Re-verify the pH of your buffer and always use freshly prepared PEG solutions. Consider increasing the PEG-to-protein molar ratio in a stepwise manner.[13]

  • Protein Aggregation : Aggregation can be caused by high protein concentrations, suboptimal buffer conditions, or intermolecular cross-linking if the PEG reagent is not purely monofunctional.[16][22] Optimization is key: screen a matrix of conditions including lower protein concentration, different pH values, and the addition of stabilizing excipients.[13]

  • Loss of Biological Activity : If the PEG chain sterically hinders the protein's active or binding site, a loss of function can occur.[18] This is a strong rationale for pursuing site-selective chemistries like reductive amination to direct the PEG away from critical regions. If random lysine PEGylation is necessary, experimenting with different PEG sizes and analyzing positional isomers can help identify conjugates that retain activity.[18]

By understanding the fundamental mechanisms, meticulously controlling reaction parameters, and rigorously characterizing the final product, researchers can harness the power of amine-PEG linkers to engineer next-generation biotherapeutics with precision and confidence.

References

Methodological & Application

Application Notes & Protocols: Conjugation of Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the use of Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane, a heterobifunctional and multivalent PEG linker. This unique reagent possesses a single primary amine and three terminal carboxylic acid groups, enabling the creation of complex, branched bioconjugates.[1][2] The inclusion of a hydrophilic PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugates, making it an ideal tool for advanced applications in drug delivery, antibody-drug conjugate (ADC) development, and the functionalization of nanoparticles.[3][][5] We will detail the fundamental principles of the conjugation chemistry, provide a robust, step-by-step protocol for coupling the linker's carboxyl groups to amine-containing biomolecules, and outline essential methods for the purification and characterization of the final product.

Reagent Overview and Properties

This compound is designed for versatility. Its architecture consists of a central core from which three carboxyl-terminated arms branch out, while a fourth, longer PEGylated arm terminates in a primary amine. This structure allows for either the multivalent display of molecules conjugated to the carboxyl groups or the use of the amine as a distinct attachment point for a second molecular entity.

Chemical Structure:

Chemical structure of this compound

(Note: The exact structure can vary slightly by manufacturer, but the core functionality of one amine and three carboxylic acids remains.)

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₂₄H₄₄N₂O₁₄[1][6]
Molecular Weight 584.6 g/mol [1][6]
CAS Number 2840751-74-6[1][6]
Purity Typically >95%[1][6]
Solubility Water, DMSO, DMF[1]
Storage -20°C, desiccated[1]

Principles of Conjugation Chemistry

The most common application for this linker involves conjugating its three carboxylic acid groups to primary amines on a biomolecule, such as the ε-amino groups of lysine residues on an antibody or protein. This is achieved through a robust and widely used two-stage process involving carbodiimide chemistry.[7][8]

Stage 1: Carboxylic Acid Activation

The carboxyl groups are first activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

  • The Role of EDC: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate.[9][10] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxyl group and lower conjugation efficiency.[9]

  • The Role of NHS: To mitigate this instability, NHS is included in the reaction. It efficiently reacts with the O-acylisourea intermediate to form a more stable, semi-stable NHS ester.[7][9][11] This amine-reactive ester has a significantly longer half-life in aqueous media than the O-acylisourea intermediate, allowing for a more controlled and efficient subsequent reaction with the target biomolecule.[12][]

This activation step is optimally performed at a slightly acidic pH (4.7 - 6.0) to maximize the efficiency of the carbodiimide reaction while minimizing premature hydrolysis of the resulting NHS ester.[10]

G cluster_activation Stage 1: Activation cluster_conjugation Stage 2: Conjugation COOH Linker Carboxyl (-COOH) OAI O-Acylisourea Intermediate (Highly Reactive, Unstable) COOH->OAI + NHSE NHS Ester (Amine-Reactive, Semi-Stable) OAI->NHSE + NHSE_c NHS Ester NHSE->NHSE_c Proceeds to Conjugation EDC EDC EDC->OAI NHS NHS NHS->NHSE Protein Protein Primary Amine (-NH₂) Amide Stable Amide Bond Protein->Amide + NHSE_c->Amide

Diagram 1: Two-stage EDC/NHS conjugation mechanism.

Stage 2: Amine Coupling

The activated NHS-ester linker is then introduced to the amine-containing biomolecule. The reaction is shifted to a physiological or slightly alkaline pH (7.2 - 8.5). At this pH, primary amines are largely deprotonated and thus more nucleophilic, readily attacking the carbonyl carbon of the NHS ester to form a stable, covalent amide bond.[12][]

Detailed Conjugation Protocol

This protocol details the conjugation of the linker's three carboxyl groups to a model protein (e.g., an IgG antibody). Optimization of molar ratios is recommended for each specific application.

G prep 1. Prepare Buffers & Reagents linker_prep 2. Prepare Linker Solution prep->linker_prep protein_prep 4. Prepare Protein Solution prep->protein_prep activate 3. Activate Linker with EDC / Sulfo-NHS linker_prep->activate conjugate 5. Conjugate Activated Linker to Protein activate->conjugate protein_prep->conjugate quench 6. Quench Reaction conjugate->quench purify 7. Purify Conjugate (SEC) quench->purify analyze 8. Analyze & Characterize purify->analyze

Diagram 2: Experimental workflow for conjugation.
Materials and Reagents

  • Linker: this compound

  • Protein: e.g., IgG antibody at 5-10 mg/mL

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): (MW: 191.7)

  • Sulfo-NHS (N-hydroxysulfosuccinimide): (MW: 217.14)

  • Solvent: Anhydrous DMSO or DMF

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.[14]

Step-by-Step Methodology

Part A: Activation of the Linker (Time: ~20 minutes)

Causality: This step must be performed immediately before conjugation. EDC is susceptible to hydrolysis, and the activated Sulfo-NHS ester has a limited half-life in aqueous buffer.[8][12] Using freshly prepared solutions is critical for high conjugation efficiency.

  • Prepare EDC/Sulfo-NHS Solution: Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation. Prepare a 100 mM solution of each in cold Activation Buffer immediately before use. For example, dissolve 19.2 mg of EDC in 1 mL of buffer and 21.7 mg of Sulfo-NHS in 1 mL of buffer.

  • Dissolve the Linker: Prepare a 10 mM stock solution of the Amine-PEG4 linker in anhydrous DMSO.

  • Initiate Activation: In a microcentrifuge tube, combine the linker, EDC, and Sulfo-NHS. The molar ratio is key to success. A starting point is a 1:4:10 ratio of Protein:Linker:EDC/Sulfo-NHS. For this activation step, mix the desired amount of linker with EDC and Sulfo-NHS at a 1:1.5:1.5 molar ratio (Linker:EDC:Sulfo-NHS).

    • Example: For a 20-fold molar excess conjugation to 1 nmol of antibody, you would need 20 nmol of linker. Activate 20 nmol of linker with 30 nmol of EDC and 30 nmol of Sulfo-NHS.

  • Incubate: Mix well and incubate for 15 minutes at room temperature.

Part B: Conjugation to Protein (Time: 2 hours)

Causality: The pH is raised to 7.2-7.4, which deprotonates the primary amines on the protein, making them nucleophilic and ready to react with the activated Sulfo-NHS esters on the linker.[]

  • Prepare Protein: Ensure your protein of interest is in the Coupling Buffer (PBS, pH 7.2-7.4). Amine-containing buffers like Tris must be avoided as they will compete in the reaction.[12]

  • Combine Reagents: Add the entire activation mixture from Part A directly to the protein solution.

  • Incubate: React for 2 hours at room temperature or overnight at 4°C with gentle mixing. The longer incubation at a lower temperature can be beneficial for sensitive proteins.

Part C: Quenching and Purification (Time: ~1 hour)

Causality: A quenching agent with a primary amine is added in high concentration to react with and deactivate any remaining Sulfo-NHS esters, preventing further modification of the protein or non-specific reactions.[9]

  • Quench Reaction: Add Quenching Buffer (1 M Tris-HCl) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Purify Conjugate: Immediately purify the resulting conjugate from excess linker and reaction byproducts using a pre-equilibrated size-exclusion chromatography (desalting) column.[15] The larger protein conjugate will elute first in the void volume, while the smaller, unreacted molecules will be retained by the resin.[14]

Recommended Molar Ratios for Optimization

The ideal ratio of linker to protein depends on the number of available amines on the protein and the desired degree of labeling. It is essential to perform a matrix of concentrations to find the optimal condition.

Molar Ratio (Linker:Protein)Expected OutcomeApplication Note
5:1Low degree of labelingUseful for preserving protein function.
20:1Medium degree of labelingA common starting point for antibodies.
50:1High degree of labelingMay risk protein aggregation or loss of activity.

Characterization and Quality Control

Confirming the success of the conjugation is a critical final step.

Protein Concentration Determination
  • Method: Measure the absorbance of the purified conjugate at 280 nm (A280) using a UV-Vis spectrophotometer.[16][17]

  • Principle: Aromatic amino acids (tryptophan, tyrosine) in proteins absorb light at 280 nm.[16] The Beer-Lambert law can be used to calculate the concentration if the extinction coefficient of the protein is known.[16] The contribution of the PEG linker to A280 is negligible. A method for calculating the concentration of protein-protein conjugates based on UV absorption can also be adapted.[18][19]

Confirmation of Conjugation by Mass Spectrometry
  • Method: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

  • Principle: MALDI-TOF MS is an excellent technique for analyzing heterogeneous PEGylated protein samples.[20][21] It measures the mass-to-charge ratio of the intact conjugate. A successful reaction will show a mass shift corresponding to the addition of one or more linker molecules (584.6 Da each). The resulting spectrum will reveal the distribution of species (unconjugated protein, protein + 1 linker, protein + 2 linkers, etc.), providing a clear picture of the conjugation efficiency and degree of labeling.[22][23][24]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Conjugation Efficiency 1. Inactive EDC/NHS (hydrolyzed). 2. Incorrect buffer pH. 3. Competing nucleophiles (e.g., Tris buffer). 4. Insufficient molar excess of linker.1. Use fresh EDC/NHS powder; equilibrate to RT before opening. 2. Verify pH of Activation (6.0) and Coupling (7.2-7.4) buffers. 3. Perform buffer exchange on protein into a non-amine buffer like PBS or HEPES. 4. Increase the molar ratio of linker:protein.
Protein Precipitation/Aggregation 1. High degree of labeling alters protein pI and solubility. 2. Use of organic solvent (DMSO) for linker.1. Reduce the molar ratio of linker:protein. 2. Minimize the volume of DMSO added to the aqueous protein solution (should be <10% v/v).
Broad Peaks in SEC Purification 1. Aggregation of the conjugate. 2. Non-optimal chromatography conditions.1. Analyze a sample of the crude reaction by MS to check for high-order conjugates. Reduce linker ratio if needed. 2. Ensure the column is properly packed and equilibrated; adjust flow rate if necessary.

References

Application Notes & Protocols: A Guide to Utilizing Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane. This heterobifunctional, branched PEG linker possesses a unique architecture, featuring a single primary amine and three terminal carboxylic acid groups. This guide will delve into the core principles of its application, detailing its chemical properties and the strategic advantages of its structure. We will provide scientifically-grounded, step-by-step protocols for common applications, including bioconjugation to proteins and surface immobilization, with a focus on the widely-used EDC/NHS coupling chemistry.

Introduction: Unveiling a Versatile Molecular Tool

This compound is a specialized polyethylene glycol (PEG) linker designed for advanced bioconjugation and surface modification applications.[1][2][3] Its structure is key to its versatility: a central core extends into a short PEG chain (PEG4) terminating in a primary amine, while the other end branches into three arms, each capped with a carboxylic acid.[1] This distinct arrangement allows for the covalent attachment of a single molecule to the amine terminus while presenting three carboxyl groups for further functionalization or multivalent interactions.

The PEG component of the linker imparts favorable properties such as increased hydrophilicity, reduced immunogenicity, and improved stability to the conjugated molecules.[4][5][6] These characteristics are highly desirable in therapeutic protein development and for creating biocompatible surfaces on medical devices.[4][5]

Key Molecular Features:

PropertyValueSource
Molecular Formula C24H44N2O14[1][3]
Molecular Weight 584.6 g/mol [1][3]
Reactive Groups 1x Primary Amine (-NH2), 3x Carboxylic Acid (-COOH)[1]
Solubility Water, DMSO, DMF[1]
Storage -20°C[1]

Below is a diagram illustrating the chemical structure of this compound.

G Carboxyl Molecule-COOH O_acylisourea O-acylisourea intermediate (unstable) Carboxyl->O_acylisourea + EDC EDC EDC EDC->O_acylisourea O_acylisourea->Carboxyl Hydrolysis NHS_ester Amine-reactive NHS ester (semi-stable) O_acylisourea->NHS_ester + NHS NHS NHS / Sulfo-NHS Amide_bond Stable Amide Bond (Molecule-CONH-Linker) NHS_ester->Amide_bond + Linker-NH₂ Amine Linker-NH₂ start Start protein_prep 1. Prepare Protein in MES Buffer (pH 4.5-6.0) start->protein_prep activation 2. Activate Protein COOH with EDC/Sulfo-NHS (15 min, RT) protein_prep->activation conjugation 3. Add Amine-PEG Linker in PBS (pH 7.2-7.5) (2h RT or O/N 4°C) activation->conjugation quenching 4. Quench Reaction with Hydroxylamine (15 min, RT) conjugation->quenching purification 5. Purify Conjugate (Desalting Column) quenching->purification end End purification->end

References

Application Notes and Protocols for Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Linearity in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, utilizing the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A PROTAC molecule is a heterobifunctional entity comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall solubility, cell permeability, and pharmacokinetic properties.[3][4]

While linear linkers, particularly those based on polyethylene glycol (PEG) and alkyl chains, have been predominant, there is growing interest in more complex architectures.[2][5] Branched or trivalent linkers offer novel avenues for PROTAC design, enabling the creation of molecules with enhanced avidity, the potential for engaging multiple targets, or improved physicochemical properties.[6][7]

This guide provides an in-depth technical overview of Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane , a unique branched PEG linker, and its application in advanced PROTAC synthesis. This linker features a single primary amine and a trifurcated terminus bearing three carboxylic acid groups, presenting a versatile scaffold for creating multivalent or multi-specific protein degraders.[8][9][10] We will detail the strategic considerations for its use, including orthogonal protection strategies, and provide step-by-step protocols for the synthesis of a trivalent PROTAC.

Mechanism of PROTAC Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein into smaller peptides.[3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[11]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Induces POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitinates Ub Ubiquitin Ub->E3_Ligase Loads E1_E2 E1/E2 Enzymes E1_E2->Ub Activates Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Proteasome->PROTAC Releases Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Core Principle: Orthogonal Synthesis with a Trifunctional Linker

The key challenge and opportunity in using this compound lies in its multiple reactive sites. To achieve a controlled, stepwise synthesis, an orthogonal protection strategy is essential.[1][12] This involves using protecting groups for the carboxylic acid functionalities that are stable under the conditions required to react the primary amine, and which can be removed later without affecting the newly formed bond.

A common and effective strategy involves using tert-butyl (tBu) esters to protect the carboxylic acids. The tBu groups are stable to the standard amide coupling conditions used for the amine but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[13]

This guide will focus on a synthetic strategy to create a trivalent PROTAC , where one E3 ligase ligand is attached to the amine "trunk" of the linker, and three POI-binding ligands are attached to the carboxylic acid "branches". This architecture can significantly enhance binding avidity to the target protein, potentially leading to more potent and efficient degradation.[2][6]

Orthogonal_Strategy cluster_workflow Synthetic Workflow for Trivalent PROTAC Start_Linker Protected Linker (Amine-PEG4-Amido-tri-COOtBu) Step1 Step 1: Amide Coupling (HATU/DIPEA) Start_Linker->Step1 E3_Ligand E3 Ligase Ligand (with -COOH) E3_Ligand->Step1 Intermediate Intermediate 1 (E3-Linker-tri-COOtBu) Step1->Intermediate Step2 Step 2: Deprotection (TFA in DCM) Intermediate->Step2 Deprotected_Int Intermediate 2 (E3-Linker-tri-COOH) Step2->Deprotected_Int Step3 Step 3: Amide Coupling (HATU/DIPEA) Deprotected_Int->Step3 POI_Ligand POI Ligand (with -NH2) POI_Ligand->Step3 Final_PROTAC Final Trivalent PROTAC Step3->Final_PROTAC

Caption: Orthogonal synthesis workflow for a trivalent PROTAC.

Protocol: Synthesis of a Trivalent PROTAC

This protocol describes a three-stage process for synthesizing a trivalent PROTAC. It assumes the availability of a protected version of the linker (tert-butyl ester form), an E3 ligase ligand with a carboxylic acid handle (e.g., a derivative of pomalidomide or VHL ligand), and a POI ligand with a primary amine handle.

Materials and Equipment
Reagents & ConsumablesEquipment
Protected Linker (Amine-PEG4-Amido-tri-(COOtBu))Magnetic stirrer with hotplate
E3 Ligase Ligand (-COOH terminated)Round-bottom flasks
POI Ligand (-NH₂ terminated)Syringes and needles
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Rotary evaporator
DIPEA (N,N-Diisopropylethylamine)High-performance liquid chromatography (HPLC) system
TFA (Trifluoroacetic acid)Lyophilizer (Freeze-dryer)
Anhydrous DMF (N,N-Dimethylformamide)Mass spectrometer (LC-MS)
Anhydrous DCM (Dichloromethane)NMR spectrometer
Diethyl ether (cold)Inert atmosphere setup (Nitrogen or Argon)
Saturated sodium bicarbonate solutionStandard laboratory glassware
Brine solutionpH meter
Anhydrous sodium sulfate
Stage 1: Coupling of E3 Ligase Ligand to the Linker Amine

This stage involves forming a stable amide bond between the carboxylic acid of the E3 ligase ligand and the primary amine of the protected linker.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Add a solution of the protected linker, Amine-PEG4-Amido-tri-(COOtBu), (1.05 eq) in anhydrous DMF to the activated E3 ligase ligand mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature under an inert atmosphere for 4-6 hours. Monitor the reaction progress by LC-MS until the starting material (E3 ligase ligand) is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product (Intermediate 1) by flash column chromatography on silica gel to yield the pure E3-Linker-tri-COOtBu conjugate.

  • Characterization: Confirm the identity and purity of the product via LC-MS and ¹H NMR.

Stage 2: Deprotection of Carboxylic Acid Groups

This stage removes the tert-butyl protecting groups to reveal the three terminal carboxylic acids, making them available for the next coupling step.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the purified Intermediate 1 (1.0 eq) in a solution of 20-30% trifluoroacetic acid (TFA) in anhydrous dichloromethane (DCM).

  • Deprotection Reaction: Stir the solution at room temperature for 2-4 hours.

  • Reaction Monitoring: Monitor the deprotection by LC-MS, looking for the disappearance of the starting material and the appearance of the product with a corresponding mass decrease.

  • Removal of Reagents: Once the reaction is complete, concentrate the mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove excess TFA.

  • Isolation: The resulting deprotected product (Intermediate 2) is often a salt and can be triturated with cold diethyl ether to yield a solid. The product is typically used in the next step without further purification, assuming full conversion.

Stage 3: Coupling of POI Ligand to the Linker Carboxylic Acids

This final stage couples the amine-containing POI ligand to the three newly exposed carboxylic acid arms of the linker.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve the deprotected Intermediate 2 (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (3.5 eq) and DIPEA (9.0 eq). Stir the mixture at room temperature for 15-20 minutes to activate all three carboxylic acid groups.

  • Coupling Reaction: Add the POI ligand (3.5 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature under an inert atmosphere overnight (12-18 hours). Monitor the reaction progress by LC-MS for the formation of the final trivalent PROTAC.

  • Purification:

    • Upon completion, dilute the reaction mixture with DMSO/water.

    • Purify the final trivalent PROTAC using preparative reverse-phase HPLC (RP-HPLC).

  • Final Product Handling: Lyophilize the pure HPLC fractions to obtain the final product as a solid.

  • Characterization: Confirm the identity, purity (>95%), and structure of the final trivalent PROTAC by LC-MS, HRMS (High-Resolution Mass Spectrometry), and ¹H NMR.

Troubleshooting and Expected Outcomes

IssuePossible CauseRecommended Solution
Low yield in Stage 1 or 3 Incomplete activation of carboxylic acid; moisture in reagents/solvents; steric hindrance.Ensure use of anhydrous solvents and fresh coupling reagents. Increase reaction time or temperature slightly. Consider a different coupling agent like EDC/Oxyma.
Incomplete deprotection in Stage 2 Insufficient TFA concentration or reaction time.Increase TFA concentration to 50% or extend the reaction time. Ensure complete removal of base (DIPEA) from previous step.
Mixture of di- and tri-substituted products in Stage 3 Insufficient equivalents of POI ligand or coupling reagents; short reaction time.Ensure at least 3.5 equivalents of the POI ligand and HATU are used. Increase reaction time and ensure efficient stirring.
Poor solubility of intermediates or final product The physicochemical properties of the conjugated ligands.Use co-solvents like DMSO. The PEG4 component of the linker is designed to improve solubility, but highly hydrophobic ligands can still pose a challenge.[7]

Expected Outcomes: The described synthetic route is expected to yield the final trivalent PROTAC with high purity after HPLC purification. The use of HATU as a coupling agent is generally efficient for forming amide bonds.[14] The success of each step should be rigorously confirmed by LC-MS before proceeding to the next. The final product's biological activity would then be assessed in cellular assays, such as Western blotting or targeted proteomics, to determine its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Conclusion

This compound is a sophisticated and powerful tool for the next generation of PROTACs. Its unique branched structure allows for the creation of multivalent degraders that can enhance target avidity and potentially lead to superior degradation efficacy compared to traditional linear PROTACs.[2][6] The successful application of this linker hinges on a well-designed orthogonal synthetic strategy, as detailed in this guide. By leveraging controlled, stepwise conjugation, researchers can unlock the full potential of this versatile linker to develop novel and highly potent therapeutics for targeted protein degradation.

References

Application Notes and Protocols for Peptide Conjugation with Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Bioconjugation Division

Abstract

This technical guide provides a comprehensive framework for the successful conjugation of peptides to the novel, branched linker, Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane. This heterobifunctional linker, featuring a single primary amine and a trifurcated terminus of three carboxylic acid groups, offers a unique scaffold for the creation of multivalent peptide constructs. Such structures are of significant interest in drug development for their potential to enhance binding avidity, improve pharmacokinetic profiles, and facilitate targeted drug delivery.[1] This document will detail the underlying chemical principles, provide two distinct and validated protocols for conjugation, and outline the necessary purification and characterization methodologies to ensure the generation of high-purity, well-defined peptide conjugates.

Introduction: The Rationale for a Branched, Multivalent Approach

The conjugation of polyethylene glycol (PEG) moieties to therapeutic peptides, or PEGylation, is a well-established strategy to improve drug efficacy.[2] PEGylation can increase a peptide's hydrodynamic size, leading to reduced renal clearance, prolonged circulation half-life, and protection from proteolytic degradation.[2][3] Furthermore, the hydrophilic PEG chains can enhance the solubility of hydrophobic peptides and mask immunogenic epitopes.[3]

The this compound linker represents an advanced generation of PEGylation reagents. Its branched, dendritic-like structure allows for the attachment of multiple peptide molecules to a single linker core.[] This multivalency can be particularly advantageous in applications where enhanced receptor binding is desired, as the simultaneous presentation of multiple peptide ligands can significantly increase avidity for the target.[] This guide will focus on the most common application of this linker: the creation of a trivalent peptide conjugate by leveraging the three terminal carboxylic acid groups.

Chemical Principle: EDC/NHS-Mediated Amide Bond Formation

The covalent linkage of the peptide to the this compound linker is most robustly achieved through the formation of stable amide bonds. The most common and efficient method for this is the use of a carbodiimide crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6]

The reaction proceeds via a two-step mechanism:

  • Activation: EDC reacts with the carboxylic acid groups on the linker to form a highly reactive but unstable O-acylisourea intermediate. This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[5][6]

  • Stabilization and Conjugation: The addition of NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with primary amines (such as the N-terminus or the side chain of lysine residues on the peptide) at a physiological pH (7.2-8.5) to form a stable amide bond.[5][6]

Experimental Workflow Overview

The overall process for generating and validating the peptide-linker conjugate is outlined below. This workflow ensures a systematic approach from the initial reaction to the final, purified product.

workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis prep_peptide Peptide Solution in Coupling Buffer conjugation Add Peptide Solution (pH 7.2-8.0) prep_peptide->conjugation prep_linker Linker Solution in Activation Buffer activation Activate Linker Carboxyls (EDC/NHS, pH 4.5-6.0) prep_linker->activation 15-30 min RT activation->conjugation Add peptide quench Quench Reaction (e.g., Tris or Hydroxylamine) conjugation->quench 2h RT or overnight 4°C purification Purify Conjugate (RP-HPLC) quench->purification characterization Characterize Conjugate (Mass Spectrometry) purification->characterization final_product Lyophilized Pure Conjugate characterization->final_product

Figure 1. General experimental workflow for peptide conjugation.

Detailed Protocols

This section provides a detailed, step-by-step protocol for the conjugation of a peptide to the this compound linker.

Materials and Reagents
  • Peptide with at least one primary amine (N-terminus or lysine residue)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reversed-Phase HPLC (RP-HPLC) system with a C18 column

  • Mass Spectrometer (MALDI-TOF or ESI-LC/MS)

  • Lyophilizer

Protocol: Creation of a Trivalent Peptide Conjugate

This protocol is designed to activate the three carboxylic acid groups on the linker for reaction with an amine-containing peptide.

Step 1: Reagent Preparation

  • Equilibrate EDC and Sulfo-NHS to room temperature before opening to prevent moisture condensation.[5]

  • Prepare a 10 mg/mL stock solution of your peptide in Coupling Buffer.

  • Dissolve the this compound linker in Activation Buffer to a concentration of 10 mg/mL. If solubility is an issue, first dissolve in a minimal amount of DMF or DMSO before diluting with Activation Buffer.

  • Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer. EDC solutions are prone to hydrolysis and should be used promptly.[5]

Step 2: Activation of the Linker

  • In a microcentrifuge tube, combine the linker solution with EDC and Sulfo-NHS. A typical molar ratio is 1:2:5 (Linker:EDC:Sulfo-NHS). Refer to Table 1 for guidance on calculating molar quantities.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid groups.

Step 3: Conjugation to the Peptide

  • Add the peptide solution to the activated linker mixture. A molar excess of the activated linker (e.g., 5-10 fold) over the peptide is recommended to drive the reaction towards the desired trivalent conjugate.

  • Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with PBS if necessary.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

Step 4: Quenching the Reaction

  • Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.

  • Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.

ReagentMolecular Weight ( g/mol )Example Calculation for a 1 µmol Reaction
This compound584.610.58 mg
EDC191.700.38 mg (2-fold molar excess)
Sulfo-NHS217.141.09 mg (5-fold molar excess)
Peptide (Example: 1500 Da)15000.15 mg (for a 10-fold linker excess)
Table 1. Example Reagent Calculations for a Conjugation Reaction.

Purification of the Peptide Conjugate

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptide conjugates due to its high resolution.[7][8][9]

RP-HPLC Protocol
  • Column: C18 stationary phase, typically with a pore size of 100-300 Å.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The increased hydrophilicity of the PEGylated conjugate will likely cause it to elute earlier than the unconjugated peptide.[7]

  • Detection: Monitor the elution profile at 210-280 nm.

  • Fraction Collection: Collect fractions corresponding to the desired conjugate peak.

  • Analysis and Pooling: Analyze the collected fractions by mass spectrometry to confirm the identity of the conjugate. Pool the pure fractions.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide conjugate as a fluffy white powder.

Characterization of the Peptide Conjugate

Mass spectrometry is an indispensable tool for confirming the successful synthesis and purity of the peptide conjugate.[10][11][12]

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is ideal for rapid determination of the molecular weight of the conjugate.

  • Matrix Selection: Use a suitable matrix such as sinapinic acid or α-cyano-4-hydroxycinnamic acid.

  • Sample Preparation: Mix the purified conjugate with the matrix solution and spot onto the MALDI target plate.

  • Analysis: Acquire the mass spectrum. A successful trivalent conjugation will result in a mass peak corresponding to: Mass of Conjugate = (3 x Mass of Peptide) + Mass of Linker - (3 x 18.02) (The subtraction of 3 x 18.02 accounts for the loss of three water molecules during the formation of the three amide bonds).

ESI-LC/MS

Electrospray Ionization-Liquid Chromatography/Mass Spectrometry (ESI-LC/MS) can provide more detailed information on the purity and heterogeneity of the conjugate population. The LC component separates the different species (e.g., mono-, di-, and trivalent conjugates) before they enter the mass spectrometer for analysis.

Troubleshooting and Scientific Insights

  • Low Conjugation Yield:

    • Inactive Reagents: Ensure EDC and NHS/Sulfo-NHS are stored under desiccated conditions and that solutions are made fresh.[5]

    • Incorrect pH: Verify the pH of the activation and coupling buffers. The two-step process is highly pH-dependent.[5][13]

    • Competing Amines: Do not use buffers containing primary amines (e.g., Tris, glycine) during the conjugation steps, as they will compete with the peptide for reaction with the activated linker.[5]

  • Precipitation during Reaction:

    • This may occur if the peptide or conjugate has limited solubility. Consider performing the reaction at a more dilute concentration or adding a small percentage of an organic co-solvent like DMF or DMSO.

  • Heterogeneity of the Final Product:

    • Achieving a purely trivalent conjugate can be challenging. The reaction may yield a mixture of mono-, di-, and trivalent species. Optimizing the molar ratio of linker to peptide is crucial. A higher excess of the linker will favor the formation of the fully substituted trivalent product. The purification by RP-HPLC is critical for isolating the desired species.

Conclusion

The this compound linker is a powerful tool for the synthesis of multivalent peptide conjugates. By following the detailed protocols for EDC/NHS-mediated conjugation, RP-HPLC purification, and mass spectrometric characterization outlined in this guide, researchers can confidently generate and validate these complex biomolecules. The resulting multivalent constructs hold significant promise for advancing the fields of drug delivery and targeted therapeutics.

References

Application Notes and Protocols for the Functionalization of Nanoparticles with Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering the Nano-Bio Interface with Precision

The functionalization of nanoparticles is a critical determinant of their efficacy and safety in biomedical applications, including targeted drug delivery, diagnostics, and bioimaging.[1][2] Surface modification with polyethylene glycol (PEG), or PEGylation, is a premier strategy for enhancing the systemic circulation time and reducing the immunogenicity of nanoparticles.[3][4] This is achieved by creating a hydrophilic "stealth" layer that minimizes protein adsorption (opsonization) and subsequent clearance by the mononuclear phagocyte system.[3][5] The choice of the PEG linker is paramount for achieving desired physicochemical properties and enabling further bioconjugation.

This guide provides a comprehensive overview and detailed protocols for the surface functionalization of nanoparticles using Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane . This novel, branched linker offers a unique combination of a terminal primary amine for initial conjugation and three terminal carboxylic acid groups for subsequent multi-valent attachment of targeting ligands, therapeutic agents, or imaging probes.[6][7] The tetraethylene glycol (PEG4) spacer ensures hydrophilicity and flexibility at the nanoparticle surface.[6]

This document is intended for researchers, scientists, and drug development professionals seeking to leverage this advanced functionalization agent to create sophisticated and highly functional nanoparticle systems. We will delve into the underlying chemistry, provide step-by-step protocols for conjugation to both carboxylated and aminated nanoparticles, and detail the essential characterization techniques to validate each step of the process.

The Chemistry of Covalent Linkage: A Primer on Carbodiimide Chemistry

The covalent attachment of the this compound linker to nanoparticles is most commonly and efficiently achieved through carbodiimide chemistry, which facilitates the formation of a stable amide bond between a carboxylic acid and a primary amine.[5][8] This reaction is typically mediated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analogue, Sulfo-NHS.[5][9]

The process can be tailored based on the native surface chemistry of the nanoparticle:

  • For Carboxylated Nanoparticles: The carboxylic acid groups on the nanoparticle surface are activated by EDC/NHS to react with the primary amine of the linker.

  • For Aminated Nanoparticles: The carboxylic acid groups on the this compound linker are activated by EDC/NHS to react with the primary amines on the nanoparticle surface.

A two-step protocol is highly recommended to minimize undesirable side reactions, such as nanoparticle aggregation caused by EDC-mediated crosslinking.[10] By activating the carboxyl groups first and then removing the excess coupling agents before introducing the amine-containing component, a more controlled and specific conjugation is achieved.[10]

Visualizing the Reaction Mechanism

Below is a diagram illustrating the two-step EDC/NHS activation of a carboxyl group for subsequent reaction with a primary amine.

EDC_NHS_Reaction cluster_activation Activation Step cluster_coupling Coupling Step COOH R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (unstable) COOH->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester (semi-stable) O_Acylisourea->NHS_Ester + NHS - EDC Urea NHS NHS / Sulfo-NHS Amide_Bond R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond + R'-NH2 Amine R'-NH2 (Primary Amine) NHS_released NHS

Caption: Two-step EDC/NHS carbodiimide coupling chemistry.

Protocol 1: Functionalization of Carboxylated Nanoparticles

This protocol details the conjugation of this compound to nanoparticles that possess surface carboxyl groups (e.g., PLGA, polyacrylic acid-coated iron oxide nanoparticles).[5][11]

Materials and Reagents
  • Carboxylated Nanoparticles

  • This compound (e.g., BroadPharm BP-25617)[6]

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 5.5-6.5[12]

  • Coupling Buffer: 0.1 M PBS or HEPES buffer, pH 7.0-8.0[12]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[12]

  • Anhydrous DMSO or DMF (for dissolving reagents if necessary)[12]

  • Purification system (e.g., centrifugal filters, dialysis cassettes)

Experimental Workflow

Protocol1_Workflow start Start: Carboxylated Nanoparticles prepare_np 1. Disperse Nanoparticles in Activation Buffer start->prepare_np activate_np 2. Activate Carboxyl Groups with EDC/Sulfo-NHS prepare_np->activate_np wash_np 3. Wash to Remove Excess EDC/Sulfo-NHS activate_np->wash_np add_linker 4. Add Amine-PEG4 Linker in Coupling Buffer wash_np->add_linker incubate 5. Incubate for 2-4 hours at Room Temperature add_linker->incubate quench 6. Quench Reaction with Quenching Buffer incubate->quench purify 7. Purify Functionalized Nanoparticles quench->purify characterize 8. Characterize Final Product purify->characterize end End: Functionalized Nanoparticles characterize->end

Caption: Workflow for functionalizing carboxylated nanoparticles.

Step-by-Step Procedure
  • Nanoparticle Preparation:

    • Disperse the carboxylated nanoparticles in Activation Buffer to a concentration of 1-10 mg/mL.[12]

    • Sonicate briefly to ensure a homogenous dispersion.

  • Activation of Nanoparticle Carboxyl Groups:

    • Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or Activation Buffer.

    • Add EDC (typically a 10-50 fold molar excess over estimated surface carboxyl groups) and Sulfo-NHS (typically a 1.2-1.5 fold molar excess over EDC) to the nanoparticle suspension.[12]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Removal of Excess Activators (Crucial for a Two-Step Reaction):

    • Pellet the activated nanoparticles via centrifugation at a speed appropriate for your nanoparticles.

    • Discard the supernatant and wash the pellet twice with chilled Activation Buffer to remove excess EDC and Sulfo-NHS.[5]

  • Conjugation with this compound:

    • Immediately resuspend the activated nanoparticle pellet in Coupling Buffer.

    • Prepare a solution of the Amine-PEG4 linker in Coupling Buffer (e.g., 10 mg/mL).

    • Add the linker solution to the activated nanoparticle suspension. A 10- to 100-fold molar excess of the linker over the estimated surface carboxyl groups is a recommended starting point for optimization.[12]

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to deactivate any remaining active NHS-esters.[3]

    • Incubate for 15 minutes at room temperature.

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in Coupling Buffer or by dialysis to remove unreacted linker and byproducts.

  • Characterization and Storage:

    • Resuspend the final purified nanoparticles in an appropriate storage buffer (e.g., PBS).

    • Characterize the functionalized nanoparticles using the techniques described in the "Characterization of Functionalized Nanoparticles" section.

    • Store at 4°C for short-term use or lyophilize for long-term storage.

Protocol 2: Functionalization of Aminated Nanoparticles

This protocol is for nanoparticles with surface primary amine groups (e.g., APTMS-coated silica or iron oxide nanoparticles). In this case, the carboxyl groups of the this compound linker are activated first.[5]

Materials and Reagents
  • Aminated Nanoparticles

  • This compound

  • EDC and Sulfo-NHS

  • Activation Buffer: 0.1 M MES buffer, pH 5.5-6.5[12]

  • Conjugation Buffer: 0.1 M PBS or HEPES buffer, pH 7.0-8.0[12]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine[12]

  • Purification system (e.g., centrifugal filters, dialysis cassettes)

Experimental Workflow

Protocol2_Workflow start Start: Amine-PEG4 Linker activate_linker 1. Activate Linker Carboxyl Groups with EDC/Sulfo-NHS start->activate_linker conjugate 3. Add Activated Linker to Nanoparticle Suspension activate_linker->conjugate prepare_np 2. Disperse Aminated Nanoparticles in Conjugation Buffer prepare_np->conjugate incubate 4. Incubate for 2-4 hours at Room Temperature conjugate->incubate quench 5. Quench Reaction with Quenching Buffer incubate->quench purify 6. Purify Functionalized Nanoparticles quench->purify characterize 7. Characterize Final Product purify->characterize end End: Functionalized Nanoparticles characterize->end

Caption: Workflow for functionalizing aminated nanoparticles.

Step-by-Step Procedure
  • Activation of the this compound Linker:

    • Dissolve the linker in Activation Buffer.

    • Add EDC (3-fold molar excess over the linker) and Sulfo-NHS (3.6-fold molar excess over the linker) to the linker solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester of the linker.

  • Nanoparticle Preparation:

    • Disperse the aminated nanoparticles (e.g., 10 mg) in 5 mL of Conjugation Buffer.[5]

    • Sonicate briefly to ensure a homogenous dispersion.

  • PEGylation Reaction:

    • Add the activated linker solution dropwise to the nanoparticle dispersion while stirring.

    • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.

    • Incubate for 15 minutes.

    • Purify the functionalized nanoparticles by repeated centrifugation and resuspension in Conjugation Buffer or by dialysis.

  • Characterization and Storage:

    • Resuspend the final PEGylated nanoparticles in a suitable storage buffer (e.g., PBS).

    • Characterize the functionalized nanoparticles.

    • Store at 4°C.

Characterization of Functionalized Nanoparticles

Thorough characterization is essential to confirm successful functionalization and to understand the properties of the modified nanoparticles. A multi-method approach is recommended.[13][14]

Parameter Technique Expected Outcome of Successful Functionalization References
Hydrodynamic Size Dynamic Light Scattering (DLS)Increase in hydrodynamic diameter due to the grafted PEG layer.[15][16]
Surface Charge Zeta Potential MeasurementShift in zeta potential. For carboxylated NPs, the charge will become less negative. For aminated NPs, the charge will become negative.[17][18]
Surface Chemistry X-ray Photoelectron Spectroscopy (XPS)Appearance of new peaks corresponding to the elements in the PEG linker (e.g., N 1s, C-O bonds).[17]
Chemical Bonds Fourier-Transform Infrared (FTIR) SpectroscopyAppearance of new peaks characteristic of the amide bond (~1650 cm⁻¹) and PEG (C-O-C stretching at ~1100 cm⁻¹).[13][19]
Quantification of PEG Thermogravimetric Analysis (TGA)Weight loss at the degradation temperature of PEG (typically 300-450 °C), allowing for quantification of the grafted PEG.[12][20]
Quantification of PEG Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Quantification of PEG by dissolving the nanoparticle core or displacing the linker, followed by chromatographic analysis.[15]
Quantification of Ligands Nuclear Magnetic Resonance (¹H NMR) SpectroscopyAfter dissolving the nanoparticles, the ratio of PEG protons to protons from the nanoparticle core can be used for quantification.[20][21]

Subsequent Functionalization and Applications

The key advantage of using this compound is the presentation of three terminal carboxyl groups on the nanoparticle surface. These can be activated using the same EDC/NHS chemistry described in Protocol 1 to conjugate a variety of molecules, such as:

  • Targeting Ligands: Antibodies, peptides, or small molecules for active targeting to specific cells or tissues.[5][22]

  • Therapeutic Agents: Covalent attachment of drugs.

  • Imaging Agents: Fluorophores or contrast agents for diagnostics.

This multi-valent platform allows for a higher density of conjugated molecules, which can enhance binding avidity and overall efficacy.

Applications_Diagram NP Nanoparticle Core Linker Amine-PEG4-Amido- tri-(carboxyethoxymethyl)-methane NP->Linker Targeting Targeting Ligand (e.g., Antibody) Linker->Targeting Drug Therapeutic Agent Linker->Drug Imaging Imaging Agent (e.g., Fluorophore) Linker->Imaging Functionalized_NP Multi-functionalized Nanoparticle

References

Application Notes and Protocols: Bioconjugation Techniques for Trifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Trifunctional polyethylene glycol (PEG) linkers are at the forefront of advanced bioconjugation, enabling the precise, covalent assembly of multi-component systems such as Antibody-Drug Conjugates (ADCs), targeted imaging agents, and PROTACs.[1][2][3] Their unique architecture, featuring three distinct reactive functional groups on a biocompatible PEG backbone, facilitates orthogonal conjugation strategies—a class of reactions that proceed independently and without cross-reactivity.[1] This guide provides an in-depth exploration of the core chemistries, step-by-step experimental protocols, and critical characterization techniques required to successfully implement trifunctional PEG linkers in research and drug development.

Introduction: The Power of Trifunctional Architecture

In bioconjugation, the goal is to create a stable, well-defined linkage between two or more molecules. Trifunctional PEG linkers elevate this concept by providing a central scaffold to connect three distinct molecular entities.[4][5] A typical trifunctional linker possesses a linear PEG chain with one reactive handle at one terminus and a branched structure at the other, presenting two additional, different reactive handles.[2]

The polyethylene glycol backbone is not merely a spacer; its inherent properties are critical to the function of the final conjugate.[6][7]

  • Enhanced Solubility: The hydrophilic nature of PEG improves the aqueous solubility of hydrophobic molecules.[7]

  • Reduced Immunogenicity: The PEG chain can mask epitopes on a biomolecule, reducing the potential for an immune response.[7][8]

  • Improved Pharmacokinetics: The increased hydrodynamic radius imparted by the PEG linker reduces renal clearance, extending the circulation half-life of the conjugate.[6][8][9]

The true power of these linkers lies in enabling orthogonal conjugation . This principle allows a researcher to perform a series of specific, high-yield chemical reactions in a defined order, with each step targeting a unique functional group without disturbing the bonds created in previous steps.[1][10] This level of control is essential for creating homogeneous bioconjugates with a defined drug-to-antibody ratio (DAR) and clear structure-activity relationships.

Figure 1: Conceptual diagram of a trifunctional PEG linker.
Core Chemistries for Orthogonal Ligation

The selection of reactive functional groups is the most critical decision in designing a conjugation strategy. The choice is dictated by the available functional groups on the biomolecules of interest (e.g., amines, thiols) and the desired reaction conditions. Below are the most prevalent and reliable chemistries used with trifunctional PEG linkers.

2.1 Amine-Reactive Chemistry: N-Hydroxysuccinimide (NHS) Esters

NHS esters are among the most common reagents for modifying proteins due to the natural abundance of primary amines on the side chains of lysine residues and at the N-terminus of polypeptides.[11][12]

  • Mechanism: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, irreversible amide bond and the release of NHS as a byproduct.[11][13]

  • Causality of Reaction Conditions: The reaction is typically performed at a pH of 7.2-8.5.[1][14] At lower pH, the amine is protonated (-NH3+), rendering it non-nucleophilic. At pH values above 9, the rate of hydrolysis of the NHS ester itself begins to compete significantly with the aminolysis reaction, reducing conjugation efficiency.[11][14] It is crucial to use amine-free buffers, such as phosphate or bicarbonate, to prevent the buffer from competing in the reaction.[12][15]

2.2 Thiol-Reactive Chemistry: Maleimides

Maleimide chemistry provides a more site-specific approach to conjugation than NHS esters. Thiols (sulfhydryl groups) are less abundant on proteins than amines, typically found in cysteine residues. The number of available thiols can be precisely controlled by either selectively reducing native disulfide bonds or by introducing cysteine residues at specific sites through protein engineering.

  • Mechanism: The maleimide group reacts with a sulfhydryl group via a Michael addition reaction. This forms a stable thioether bond.[16][17]

  • Causality of Reaction Conditions: This reaction proceeds most efficiently at a pH of 6.5-7.5.[14] In this range, the thiol group is sufficiently deprotonated to be nucleophilic, while the maleimide ring remains stable. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and it can also begin to react with amines, reducing its specificity for thiols.[14]

2.3 Bioorthogonal "Click" Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and bioorthogonal, meaning they do not react or interfere with native biological functional groups.[18][19] This makes them exceptionally powerful for complex, multi-step conjugations, especially in sensitive biological systems.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is the most widely used bioorthogonal reaction in biological settings. It involves the reaction between a strained cyclooctyne (e.g., DBCO, BCN) and an azide.[20][21][]

    • Mechanism: The high ring strain of the cyclooctyne provides the driving force for a [3+2] cycloaddition with the azide, forming a stable triazole linkage.[20][23]

    • Causality and Key Advantage: The critical advantage of SPAAC is that it requires no metal catalyst, which can be toxic to cells and can damage proteins.[20][] This makes it the premier choice for in vivo labeling and for conjugations involving sensitive biomolecules. The reaction proceeds efficiently at physiological temperature and pH.[20][24]

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction occurs between a terminal alkyne and an azide.

    • Mechanism: Copper(I) catalyzes the [3+2] cycloaddition, leading to the formation of a 1,4-disubstituted triazole.[6]

    • Causality and Considerations: CuAAC is extremely efficient but requires a copper(I) catalyst, typically generated in situ from a CuSO4 source with a reducing agent like sodium ascorbate.[6] To prevent copper from damaging the biomolecule and to maintain its solubility, a chelating ligand such as THPTA is essential.[6] While highly effective for in vitro conjugations, the potential toxicity of copper limits its use in living systems.

Figure 2: Logical workflow for sequential orthogonal conjugation.
Quantitative Data Summary

The success of a bioconjugation reaction depends on carefully controlling key parameters. The following table provides typical starting conditions for the chemistries discussed. These should be considered as starting points for optimization.

ParameterNHS Ester-Amine LigationMaleimide-Thiol LigationSPAAC (DBCO-Azide)
pH Range 7.2 - 8.5[13][14]6.5 - 7.5[1][14]7.0 - 8.5
Typical Buffer Phosphate, Bicarbonate[1]Phosphate[1]PBS, HEPES
Molar Excess of PEG Linker 5 to 20-fold[15]1.5 to 10-fold[1]1.5 to 5-fold
Reaction Time 30 - 60 min (RT) or 2 hr (4°C)[15]1 - 4 hours (RT)[1]4 - 24 hours (RT or 4°C)[20]
Quenching Reagent Tris, Glycine, Lysine[25]L-cysteine, 2-Mercaptoethanol[1]Not typically required
Experimental Protocols

Disclaimer: These protocols are intended as a guide. All reagents should be handled in accordance with safety data sheets. Reaction times, temperatures, and molar ratios may require optimization for specific molecules.

Protocol 1: Two-Step Conjugation to a Trifunctional Linker (Maleimide-PEG-NHS)

This protocol describes the sequential conjugation of a thiol-containing peptide followed by an amine-containing small molecule to a heterobifunctional Maleimide-PEG-NHS linker.

Materials:

  • Maleimide-PEG-NHS Ester (Store at -20°C with desiccant)

  • Thiol-containing peptide

  • Amine-containing small molecule drug

  • Reaction Buffer A: 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0

  • Reaction Buffer B: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0

  • Quenching Reagent (Thiol): 1 M L-cysteine in water

  • Quenching Reagent (Amine): 1 M Tris-HCl, pH 8.0

  • Solvent: Anhydrous Dimethylsulfoxide (DMSO)

  • Purification System: Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC)

Procedure:

References

Troubleshooting & Optimization

Technical Support Center: Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions (FAQs) regarding this versatile heterobifunctional linker.

Overview of the Reagent

This compound is a branched, heterobifunctional linker designed for advanced bioconjugation applications.[1][2] Its unique structure offers distinct functionalities at each end:

  • A Primary Amine (-NH₂): This nucleophilic group readily reacts with activated esters (like NHS esters), aldehydes, or ketones, allowing for straightforward conjugation to a variety of molecules.[1][3][4]

  • Three Terminal Carboxylic Acids (-COOH): This end provides a trivalent chelation point or can be activated to form stable amide bonds with primary amines on a target molecule, such as a protein or antibody.[1]

  • A PEG4 Spacer: The hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the resulting conjugate, reduces non-specific binding, and can improve the pharmacokinetic properties of therapeutic molecules.[5][6][7][8]

This architecture makes it an ideal candidate for creating complex conjugates, such as antibody-drug conjugates (ADCs), diagnostic imaging agents, and functionalized surfaces.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications for this linker?

This linker is primarily used in bioconjugation, drug delivery, and diagnostics. Its branched carboxyl end is particularly useful for applications requiring the attachment of multiple payloads or for creating multivalent interactions. The amine end allows for straightforward coupling to a wide range of biomolecules and surfaces.

Q2: What are the recommended storage conditions for this linker?

To prevent degradation and maintain reactivity, the linker should be stored at -20°C in a dry, dark environment.[1][9] Before use, it is critical to allow the vial to equilibrate to room temperature before opening. This prevents moisture from condensing inside the vial, which can hydrolyze the reagent and reduce its activity.[5][9][10]

Q3: Which buffers should I avoid during conjugation?

Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[5][10][11] These will compete with your target molecule for reaction with the activated carboxylic acid groups, leading to significantly lower yields of your desired conjugate.[5] Recommended buffers include phosphate-buffered saline (PBS), MES, and HEPES.[5]

Q4: How do I choose which end of the linker to react first?

The choice depends on your overall strategy and the stability of your molecules. A common approach is a two-step sequential reaction.[12][13] For instance, you might first react the amine end of the linker with an NHS-activated payload. After purifying this intermediate, you would then activate the linker's carboxyl groups with EDC/NHS to conjugate it to an amine-containing biomolecule like an antibody. This sequential approach prevents unwanted self-conjugation or polymerization.[12]

Troubleshooting Guide: Common Conjugation Challenges

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem Potential Cause Recommended Solution & Explanation
Low or No Conjugation Yield 1. Inactive Reagents Solution: Use fresh EDC and NHS/sulfo-NHS solutions for every experiment.[13] EDC is highly susceptible to hydrolysis and loses activity quickly once dissolved. Ensure the PEG linker has been stored properly under desiccated conditions at -20°C.[9][10]
2. Interfering Buffer Components Solution: Ensure your biomolecule buffer is free from primary amines (e.g., Tris, glycine) or nucleophiles that can quench the reaction.[5][10] Dialyze or use a desalting column to exchange the buffer to an appropriate one (e.g., PBS, MES, HEPES) before starting the conjugation.[11][14]
3. Incorrect Reaction pH Solution: The two main steps have different optimal pH ranges. Carboxyl activation with EDC/NHS is most efficient at pH 4.5–7.2.[11][14] The subsequent reaction of the NHS ester with a primary amine is most efficient at pH 7.0–8.0.[11][14][15] Optimize the pH for each step of your reaction.
4. Steric Hindrance Solution: The reactive groups on your target molecule may be sterically inaccessible.[14][16] While you cannot change the length of this specific linker, you can try adjusting reaction conditions like temperature or incubation time to facilitate coupling. For proteins, slight denaturation might expose more reactive sites, but this must be balanced with maintaining protein function.
Precipitation or Aggregation of Conjugate 1. High Degree of Labeling Solution: A high degree of conjugation can alter the protein's surface charge and hydrophobicity, leading to aggregation. Reduce the molar excess of the linker used in the reaction. Perform a titration experiment to find the optimal linker-to-protein ratio that provides sufficient labeling without causing precipitation.
2. Incorrect Buffer/Solvent Solution: The PEG spacer enhances water solubility, but the properties of the attached molecule are also critical.[8] If your payload is hydrophobic, you may need to add organic co-solvents (like DMSO or DMF) to the reaction mixture to maintain solubility. Ensure the final concentration of the organic solvent does not denature your protein.
Difficulty Purifying the Final Conjugate 1. Co-elution of Reactants and Product Solution: Due to the increase in size after PEGylation, Size Exclusion Chromatography (SEC) is a highly effective method for separating the larger conjugate from smaller unreacted linkers and reagents.[][18] Ion Exchange Chromatography (IEX) can also be used, as PEGylation can alter the surface charge of the protein, allowing for separation from the unconjugated form.[][18]
2. Presence of Small Molecule Impurities Solution: Before final purification by chromatography, use dialysis or a desalting column to perform a buffer exchange. This will efficiently remove residual EDC, NHS, and other small molecules from the reaction mixture.[14][18]
Inconsistent Batch-to-Batch Results 1. Reagent Quality and Handling Solution: Implement strict quality control for all reagents. Always allow reagents to warm to room temperature before opening to prevent condensation.[9][10] Use reagents from the same lot for a series of related experiments to ensure consistency.
2. Variability in Reaction Parameters Solution: Tightly control all reaction parameters, including pH, temperature, reaction time, and mixing speed.[19] Small deviations in these conditions can lead to significant differences in conjugation efficiency and the final product profile.

Key Experimental Protocols & Workflows

Workflow Overview: Two-Step Protein Conjugation

This workflow describes the conjugation of a payload (via the linker's amine) followed by conjugation to a protein (via the linker's carboxyl groups).

G cluster_0 Step 1: Payload Attachment cluster_1 Step 2: Protein Conjugation A Activate Payload (e.g., with NHS ester) B React with Amine end of Linker A->B pH 7-8 C Purify Payload-Linker Intermediate B->C D Activate Linker's Carboxyl Groups (EDC/NHS) C->D Intermediate E React with Protein's Primary Amines D->E pH 7-8 F Quench Reaction E->F G Purify Final Conjugate (e.g., SEC) F->G

Caption: Two-step conjugation workflow.

Protocol 1: Activation of Linker's Carboxyl Groups with EDC/NHS

This protocol is for activating the three carboxyl groups on the linker, making them reactive towards primary amines.

Materials:

  • This compound derivative (e.g., with payload attached)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare Reagents: Allow all reagents to equilibrate to room temperature before use.[20] Prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or DMF immediately before use.[13][20]

  • Dissolve Linker: Dissolve the linker derivative in Activation Buffer to your desired concentration (e.g., 10 mM).

  • Activation:

    • Add EDC to the linker solution to a final concentration of 5-10 molar excess over the linker.

    • Immediately add Sulfo-NHS to the same solution to a final concentration of 10-20 molar excess over the linker.

    • Rationale: EDC activates the carboxyl groups to form a highly reactive but unstable O-acylisourea intermediate.[21] Sulfo-NHS reacts with this intermediate to form a more stable, amine-reactive Sulfo-NHS ester, which improves coupling efficiency and reduces side reactions in aqueous solutions.[21]

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

  • Proceed to Conjugation: The activated linker is now ready for immediate use in conjugation to your amine-containing molecule. Do not store the activated linker solution.

G COOH Linker-COOH Carboxylic Acid Intermediate O-Acylisourea Intermediate (Unstable) COOH->Intermediate + EDC EDC {EDC} Urea {Urea Byproduct} EDC->Urea NHSEster Sulfo-NHS Ester (Amine-Reactive) Intermediate->NHSEster + Sulfo-NHS Intermediate->Urea NHS {Sulfo-NHS}

Caption: EDC/NHS activation of carboxyl groups.

Protocol 2: Purification of the Final Conjugate by Size Exclusion Chromatography (SEC)

SEC is an ideal method for separating the high molecular weight conjugate from unreacted components.[]

Materials:

  • Quenched reaction mixture

  • SEC column with an appropriate fractionation range

  • Purification Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of Purification Buffer to ensure a stable baseline.[14]

  • Sample Loading: Load the quenched reaction mixture onto the column. The volume should not exceed the manufacturer's recommendation (typically 1-5% of the column volume).

  • Elution: Elute the sample with the Purification Buffer at a constant flow rate.

  • Fraction Collection: Collect fractions as the sample elutes. The PEGylated conjugate, having a larger hydrodynamic radius, will elute earlier than the unconjugated protein and much earlier than the unreacted linker or other small molecules.[][18]

  • Analysis: Analyze the collected fractions using UV-Vis spectroscopy (e.g., at 280 nm for proteins) to identify the peaks corresponding to the conjugate and other species. Pool the fractions containing the purified conjugate.

  • Concentration: If necessary, concentrate the pooled fractions using an appropriate method, such as centrifugal ultrafiltration.

References

Technical Support Center: Optimizing Conjugation with Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane for bioconjugation. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the efficiency and reproducibility of your conjugation experiments.

Introduction to the Reagent

This compound is a branched polyethylene glycol (PEG) linker featuring a single primary amine and three terminal carboxylic acid groups.[1][2] This unique structure allows for versatile conjugation strategies. The primary amine can react with activated esters (like NHS esters), aldehydes, or ketones.[3] Conversely, the three carboxylic acid moieties can be activated—most commonly with EDC and NHS—to form stable amide bonds with primary amines on target biomolecules such as proteins, peptides, or antibodies.[1]

This guide focuses on the most common application: activating the terminal carboxyl groups to conjugate the linker to an amine-containing biomolecule.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for activating the carboxyl groups on the PEG linker with EDC/NHS?

A1: The activation of carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[4][5][6] This pH range facilitates the formation of the highly reactive O-acylisourea intermediate.[7][8] A common and effective buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[4][6]

Q2: What is the optimal pH for coupling the activated PEG linker to my amine-containing protein?

A2: The subsequent reaction between the NHS-activated PEG linker and a primary amine on the target molecule is most efficient at a neutral to slightly basic pH, typically between 7.0 and 8.5.[4][9] A pH of 8.3-8.5 is often considered ideal as it balances a high reaction rate with the stability of the NHS-ester.[9] At this pH, the primary amine is deprotonated and acts as a strong nucleophile.[9]

Q3: Which buffers should I avoid during the conjugation reaction?

A3: It is critical to avoid buffers that contain primary amines (e.g., Tris, glycine) or carboxyl groups during the respective reaction steps.[10] Amine-containing buffers will compete with your target molecule for the activated PEG linker, drastically reducing conjugation efficiency.[10] Carboxylate-containing buffers can interfere with the EDC activation step. Phosphate-buffered saline (PBS) or borate buffers are suitable choices for the coupling step.[9]

Q4: My protein is precipitating during the reaction. What could be the cause?

A4: Protein aggregation during conjugation can be caused by several factors.[11] A primary cause is the reaction pH being too close to the protein's isoelectric point (pI), where its net charge is near zero, leading to reduced solubility.[6] High protein concentrations can also increase the likelihood of aggregation.[11] Consider performing the reaction at a lower protein concentration and ensure the buffer pH is at least 1-2 units away from your protein's pI.[6][12] The addition of stabilizing excipients like sucrose or arginine may also help.[11]

Q5: Why is my conjugation efficiency low despite following the protocol?

A5: Low efficiency often stems from issues with reagent stability, suboptimal reaction conditions, or characteristics of the biomolecule itself.[12] The primary culprit is often the hydrolysis of the reactive intermediates. The O-acylisourea intermediate formed by EDC is highly unstable in water.[4][7] While converting it to an NHS-ester increases stability, this intermediate is still susceptible to hydrolysis, especially at higher pH.[4][6] The half-life of an NHS-ester at pH 8.6 can be as short as 10 minutes.[13][14][15] Therefore, it is crucial to use freshly prepared EDC and NHS solutions and to proceed from activation to coupling without delay.[4]

Troubleshooting Guide: Improving Conjugation Efficiency

This section addresses common problems encountered during the conjugation process and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Degraded EDC/NHS Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time.[10][12]Use fresh aliquots of high-purity EDC and NHS. Allow reagents to equilibrate to room temperature before opening to prevent condensation.[10][12] Store desiccated at -20°C.[12]
Incorrect Reaction pH: Activation step is inefficient if pH is > 6.0; coupling step is inefficient if pH is < 7.0.[4][6]For a two-step protocol, perform activation in MES buffer at pH 4.7-6.0.[12] Adjust the pH to 7.2-8.5 before adding the amine-containing molecule.[12] Verify the final pH of the reaction mixture.[6]
Hydrolysis of Reactive Intermediates: Delay between activation and coupling allows the NHS-ester to hydrolyze.[4]Minimize the time between the activation and coupling steps.[4] Consider performing the reaction at 4°C to slow down the rate of hydrolysis.[9]
Insufficient Molar Ratio of PEG Linker: An inadequate amount of the PEG linker will result in a low yield.[11]Titrate the molar ratio of the PEG linker to the protein. Start with a 10- to 50-fold molar excess of the PEG reagent.[9]
Presence of Competing Nucleophiles: Primary amine contaminants in buffers (e.g., Tris) or the protein sample.Use amine-free buffers like PBS, MES, or Borate for the reaction.[9] Purify the protein sample to remove amine-containing impurities.
Protein Aggregation/Precipitation pH is near Protein's Isoelectric Point (pI): Reduced protein solubility.[6]Adjust the reaction pH to be at least 1-2 units away from the protein's pI.[6][12]
High Protein Concentration: Increased intermolecular interactions.[11]Perform the reaction at a lower protein concentration.[11][12]
Use of Bifunctional Reagents (if applicable): Can cause intermolecular cross-linking.Ensure you are using a monofunctionalized PEG reagent if cross-linking is not intended.[11]
Heterogeneous Product Mixture Lack of Control Over Reaction Conditions: Variations in pH, temperature, or reaction time can lead to inconsistent results.[11]Tightly control all reaction parameters. Perform small-scale optimization experiments to determine the ideal conditions.
Polydispersity of PEG Reagent: The PEG linker itself may have a distribution of molecular weights.Use high-quality PEG reagents with low polydispersity.[11]
Steric Hindrance: Carboxyl or amine groups on the biomolecule may be sterically hindered or buried within the protein's structure.Consider using a linker with a longer PEG spacer to improve accessibility.[12]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation

This is the recommended protocol as it allows for optimization of each reaction step and minimizes unwanted cross-linking of the target biomolecule.[7][16]

Materials:

  • This compound

  • Amine-containing biomolecule (e.g., protein, antibody)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns (e.g., SpinOUT™)

Procedure:

  • Reagent Preparation:

    • Prepare a solution of your amine-containing biomolecule in the Coupling Buffer.

    • Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer. A typical starting concentration is 10 mg/mL for each. EDC and Sulfo-NHS are highly hygroscopic; failure to equilibrate to room temperature before opening may lead to poor cross-linking.[7]

  • Activation of the PEG Linker:

    • Dissolve the this compound in Activation Buffer.

    • Add a 2-10 fold molar excess of EDC and Sulfo-NHS over the amount of the PEG linker.[4]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[4]

  • Purification of Activated PEG Linker (Optional but Recommended):

    • To prevent the EDC from reacting with your target protein, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.[12]

  • Conjugation to the Amine-Containing Biomolecule:

    • Immediately add the activated (and optionally purified) PEG linker solution to your biomolecule solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[4]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to deactivate any unreacted NHS-esters.[4]

    • Incubate for 15-30 minutes at room temperature.[4]

  • Purification of the Final Conjugate:

    • Purify the PEGylated conjugate from unreacted PEG and protein using an appropriate method (see Purification Strategies section below).

Visualization of the Conjugation Workflow

The following diagrams illustrate the chemical mechanism and the experimental workflow.

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.0-8.5) PEG_COOH PEG-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) PEG_COOH->O_Acylisourea + EDC EDC EDC O_Acylisourea->PEG_COOH Hydrolysis NHS_Ester PEG-NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + Sulfo-NHS NHS Sulfo-NHS NHS_Ester->PEG_COOH Hydrolysis (competing reaction) Conjugate PEG-Amide-Protein (Stable Amide Bond) NHS_Ester->Conjugate + Protein-NH2 Protein_NH2 Protein-NH2

Caption: Chemical pathway for EDC/NHS mediated conjugation.

G start Start prep Prepare Reagents (Protein in Coupling Buffer, Fresh EDC/NHS in Activation Buffer) start->prep activate Activate PEG-COOH with EDC & Sulfo-NHS (15-30 min, RT, pH 4.5-6.0) prep->activate purify_peg Optional: Purify Activated PEG (Desalting Column) activate->purify_peg couple Add Activated PEG to Protein (2h RT or O/N 4°C, pH 7.0-8.5) activate->couple One-Pot Method purify_peg->couple quench Quench Reaction (Tris or Hydroxylamine) couple->quench purify_final Purify Final Conjugate (SEC, IEX, etc.) quench->purify_final analyze Analyze Product (SDS-PAGE, HPLC, MS) purify_final->analyze end End analyze->end

Caption: Step-by-step experimental workflow for conjugation.

Purification Strategies for PEGylated Conjugates

Separating the desired PEGylated product from unreacted materials is a critical and often challenging step.[11] The choice of purification method depends on the differences in size, charge, and hydrophobicity between the conjugate and contaminants.[17]

Method Principle of Separation Key Applications & Considerations
Size Exclusion Chromatography (SEC) Hydrodynamic radius (size)Excellent for removing unreacted PEG and, if the size difference is significant (at least two-fold), unreacted protein.[17][18][]
Ion Exchange Chromatography (IEX) Net surface chargeHighly effective for separating species with different degrees of PEGylation (mono-, di-, multi-PEGylated) and positional isomers, as the PEG chain can shield surface charges.[17][18][]
Hydrophobic Interaction Chromatography (HIC) HydrophobicityA good complementary technique to IEX, separating based on differences in surface hydrophobicity.[17][]
Reversed-Phase HPLC (RP-HPLC) Polarity (hydrophobicity)Primarily used for analytical characterization and purification of smaller PEGylated peptides and proteins.[17][]
Tangential Flow Filtration (TFF) / Ultrafiltration Molecular weight cutoffUseful for buffer exchange and removing a large excess of unreacted PEG linker.[17][20]
Aqueous Two-Phase System (ATPS) Partitioning in immiscible aqueous polymer solutionsCan be used to separate PEGylated from un-PEGylated proteins.[17][21]
General Purification Workflow

A multi-step purification process is often required to achieve high purity.[21]

G start Crude Reaction Mixture (Conjugate, Unreacted Protein, Excess PEG) sec Step 1: Size Exclusion Chromatography (SEC) Removes bulk of unreacted PEG start->sec iex Step 2: Ion Exchange Chromatography (IEX) Separates by degree of PEGylation (mono-, multi-) and positional isomers sec->iex analysis Analysis of Fractions (SDS-PAGE, HPLC, Mass Spec) iex->analysis pool Pool Pure Fractions analysis->pool end Final Purified Conjugate pool->end

Caption: A typical two-step chromatographic purification workflow.

This technical guide is intended to provide a comprehensive resource for improving the efficiency of your conjugation reactions. Success in bioconjugation relies on a thorough understanding of the underlying chemistry and careful optimization of reaction parameters.[22][23]

References

Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane side reactions and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team Last Updated: January 3, 2026

Welcome to the technical support guide for Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane . This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this versatile heterobifunctional linker. Our goal is to help you anticipate and resolve common experimental challenges, ensuring the success of your conjugation strategies.

A Note on Nomenclature and Structure

It is important to clarify that while the common name sometimes includes "carboxyethoxymethyl," commercially available versions of this reagent typically feature three terminal carboxylic acid groups, not ethyl esters.[1][2][3] This guide is based on the structure containing terminal carboxylic acids. This linker possesses two distinct reactive ends: a primary amine and a branched terminus with three carboxylic acids, enabling a wide range of applications in bioconjugation and materials science.

Core Structure: H₂N-(PEG)₄-NH-CO-C(CH₂-O-CH₂-COOH)₃

Frequently Asked Questions (FAQs)

Q1: How should I store and handle this linker? A: The reagent should be stored at -20°C, protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1] Before use, the vial should be allowed to equilibrate to room temperature before opening to avoid moisture condensation, which can compromise the reagent's integrity.[4]

Q2: In what solvents is this linker soluble? A: This linker is soluble in water and common polar organic solvents such as Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).[1] For aqueous reactions, it is crucial to use buffers that do not contain competing nucleophiles.

Q3: What are the primary reactive functional groups on this molecule? A: This linker has two types of reactive sites:

  • A single primary amine (-NH₂) at the end of the PEG4 chain. This group is nucleophilic and reacts with electrophiles like activated esters (e.g., NHS esters), carboxylic acids (with activators), aldehydes, and ketones.[1][2]

  • Three terminal carboxylic acid (-COOH) groups. These groups can be activated by reagents like EDC to react with nucleophiles, most commonly primary amines, to form stable amide bonds.[1][3]

Q4: Which end of the linker should I react first? A: The choice depends entirely on your experimental design. If your target molecule has a single, activatable carboxylic acid and you want to attach the trifunctional end for later conjugation, you would react the linker's amine first. Conversely, if your target molecule has an amine and you wish to conjugate it to the linker's carboxyl end, you would activate the linker's carboxyl groups first. Both approaches have unique challenges that are addressed in the troubleshooting sections below.

Part 1: Troubleshooting Reactions of the Terminal Amine

This section addresses issues that arise when you are conjugating the primary amine of the linker to an activated species on your target molecule (e.g., a protein or surface with an NHS ester or an EDC/NHS-activated carboxyl group).

Problem: Low or No Yield of the Desired Conjugate

Q: I'm seeing very little of my desired product. What are the most likely causes?

A: Low conjugation yield is a common issue that typically points to one of four areas: reagent quality, reaction conditions, buffer choice, or steric hindrance.

Potential Cause Scientific Explanation Recommended Solution
Degraded Reagents The activated group on your target molecule (e.g., an NHS ester) is highly susceptible to hydrolysis and will lose reactivity over time, especially if exposed to moisture.[5] The linker's amine can also degrade, though it is generally more stable.Use fresh or properly stored reagents. Prepare the activated version of your target molecule immediately before initiating the conjugation reaction.[5]
Suboptimal pH The primary amine of the linker is only nucleophilic when it is deprotonated. The reaction with an NHS ester is most efficient at a pH of 7.2-8.5.[4][5] If the pH is too low, the amine will be protonated (-NH₃⁺) and non-reactive. If the pH is too high (>9), hydrolysis of the activated ester on your target molecule will accelerate significantly.[6]Perform the reaction in a non-nucleophilic buffer (see below) within the optimal pH range of 7.2-8.5. A common starting point is phosphate-buffered saline (PBS) at pH 7.4.
Competing Nucleophiles in Buffer Buffers containing primary amines, such as Tris (Tris(hydroxymethyl)aminomethane) or glycine , are potent nucleophiles.[7][8][9] They will compete with the linker's amine for the activated site on your target molecule, drastically reducing your yield.Crucially, avoid Tris and glycine buffers. Use non-nucleophilic buffers like PBS, HEPES, or borate buffer for the conjugation step.[4][5] If your target molecule is stored in Tris, perform a buffer exchange (e.g., via dialysis or a desalting column) before starting the reaction.
Steric Hindrance The reactive site on your target molecule may be located in a sterically crowded environment, preventing the relatively bulky PEG linker from accessing it efficiently.[4][7]Consider increasing the reaction time or temperature moderately, but be aware this can also increase the rate of hydrolysis. Using a linker with a longer PEG chain (e.g., PEG8 or PEG12) may also help overcome steric barriers.[7]
Problem: Unexpected Byproducts are Observed

Q: My analysis (LC-MS, HPLC) shows multiple peaks I wasn't expecting. What are they?

A: Unexpected byproducts often arise from side reactions with coupling agents or from reactions at non-target sites on your molecule.

  • Guanidinium Byproduct: If you are using a carbodiimide alternative like HATU or HBTU to activate a carboxyl group on your target molecule in situ, the amine of the PEG linker can react directly with the coupling reagent itself.[5] This forms a stable, undesired guanidinium byproduct.

    • Solution: Use a two-step activation protocol. First, activate the carboxylic acid on your target molecule with the coupling reagent (and NHS) for 15-30 minutes, then add the Amine-PEG linker to the reaction mixture. This separates the activation step from the amine coupling step.[5]

  • Reaction with Other Nucleophiles: While reactions with primary amines are most efficient at neutral to slightly basic pH, highly reactive linkers like NHS esters can sometimes react with other nucleophilic residues on a protein, such as thiols (cysteine) or hydroxyls (tyrosine, serine), though this is less common.[4]

    • Solution: Maintain careful control of the pH. Sticking to the optimal pH range for amination (7.2-8.5) will maximize specificity for amine groups.[4]

Workflow for Troubleshooting Amine-First Conjugations

G cluster_solutions Solutions start Low Yield or Unexpected Byproducts reagents Check Reagents: 1. Freshness of activated molecule? 2. Linker stored correctly? start->reagents buffer Check Buffer: 1. Is it amine-free (No Tris/Glycine)? 2. Is pH between 7.2-8.5? reagents->buffer Reagents OK sol_reagents Use fresh reagents; activate molecule just before use. reagents->sol_reagents Issue Found conditions Check Conditions: 1. Molar ratio (use 5-20x excess of linker)? 2. Reaction time/temp sufficient? buffer->conditions Buffer OK sol_buffer Buffer exchange to PBS/HEPES. buffer->sol_buffer Issue Found analysis Analyze Byproducts: 1. Mass consistent with guanidinium? 2. Evidence of multi-site reaction? conditions->analysis Still Issues sol_conditions Optimize molar ratio and kinetics. conditions->sol_conditions Issue Found sol_analysis Use two-step activation; refine pH for specificity. analysis->sol_analysis Cause Identified

Caption: Troubleshooting workflow for amine-first reactions.

Part 2: Troubleshooting Reactions of the Terminal Carboxylic Acids

This section addresses issues that arise when you activate the three carboxylic acid groups on the linker to conjugate an amine-containing molecule (e.g., a peptide, protein, or small molecule). This process is more complex due to the trifunctional nature of this end of the linker.

Problem: Low or No Yield of the Desired Conjugate

Q: I'm activating the carboxyl groups with EDC/NHS but getting poor conjugation to my amine-containing molecule. Why?

A: This is a classic problem in bioconjugation, often boiling down to a race between your desired reaction and the rapid hydrolysis of the activated intermediate.

Potential Cause Scientific Explanation Recommended Solution
Hydrolysis of Activated Ester The EDC/NHS reaction converts the carboxyl groups into amine-reactive NHS esters. These esters are highly unstable in aqueous solution and readily hydrolyze back to the unreactive carboxylic acid.[5] The half-life of an NHS ester can be minutes at basic pH.[10] This hydrolysis directly competes with your desired conjugation reaction.Use a two-step protocol: 1. Activate the linker's carboxyl groups with EDC/NHS in an acidic buffer (pH 4.7-6.0) for 15-30 minutes. This pH maximizes activation efficiency.[5][11] 2. Add your amine-containing molecule and immediately raise the pH to 7.2-8.0 for the coupling reaction. This pH favors amine reaction over hydrolysis.[5]
Inactive Coupling Reagents EDC and NHS are moisture-sensitive. Improper storage (i.e., not desiccated at 4°C) will lead to hydrolysis and inactivation of the reagents, preventing the activation of your linker's carboxyl groups.[5]Always use fresh, high-quality EDC and NHS. Equilibrate the vials to room temperature before opening to prevent water condensation.
Formation of N-Acylisourea Byproduct EDC first reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. If this intermediate does not quickly react with either NHS or your target amine, it can rearrange into a stable, unreactive N-acylurea byproduct.[5]The addition of NHS or Sulfo-NHS is critical. It rapidly converts the unstable O-acylisourea to a more stable (yet still reactive) NHS ester, minimizing the formation of the N-acylurea byproduct and increasing the chance of successful conjugation.[5][11]
Problem: Product Aggregation and Precipitation

Q: When I add my amine-containing protein to the activated linker, the solution becomes cloudy and a precipitate forms. What is happening?

A: You are likely observing intermolecular cross-linking . This is the most significant challenge when using the trifunctional end of this linker.

  • Cause: The linker has three activated carboxyl groups. If your target molecule (e.g., a protein) has multiple primary amines (like the surface lysines), one linker molecule can react with amines on different protein molecules. This "bridges" them together, leading to the formation of large oligomers and aggregates that eventually precipitate out of solution.

  • Solutions:

    • Control Stoichiometry: Use a large molar excess of your amine-containing molecule relative to the linker. This increases the statistical probability that each activated carboxyl group on a linker will react with a separate, individual target molecule rather than finding a second site on an already-conjugated molecule.

    • Adjust Concentration: Perform the reaction under more dilute conditions. Lowering the concentration of both the linker and the target molecule can reduce the rate of intermolecular reactions.[5]

    • Reverse the Addition: Instead of adding your target molecule to the activated linker, try adding the activated linker slowly and dropwise to a stirred solution of your target molecule. This ensures that the linker is always the limiting reagent at the point of reaction, favoring the conjugation of single molecules.

Problem: Product Heterogeneity

Q: My mass spectrometry results show a mixture of products, with one, two, or three of my molecules conjugated to the linker. How can I improve homogeneity?

A: Achieving a perfectly homogeneous product with exactly three molecules conjugated per linker is extremely difficult. However, you can influence the outcome.

  • Cause: The three carboxylic acid groups react independently. Steric hindrance can play a significant role; after the first molecule is conjugated, it may physically block the remaining activated sites, making it harder for the second and third molecules to react.

  • Solutions:

    • Force the Reaction with High Molar Excess: To favor the tri-substituted product, use a very large molar excess of your amine-containing molecule (e.g., 10-fold or higher relative to the number of carboxyl groups) and a longer reaction time. This drives the reaction toward completion.

    • Purification is Key: Accept that a mixture may be unavoidable and focus on downstream purification. Techniques like ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) can often resolve species with different numbers of conjugated molecules.

    • For a Mono-substituted Product: If you only want to conjugate one molecule to the trifunctional end, use the linker in large molar excess relative to your target molecule. Then, purify the desired product away from the unreacted linker.

Key Reactions and Side Products in Carboxyl-First Conjugations

G Linker_COOH Linker-(COOH)₃ Activated_Intermediate Linker-(COO-O-Acylisourea)₃ (Unstable) Linker_COOH->Activated_Intermediate + EDC Activated_NHS Linker-(COO-NHS)₃ (Semi-Stable) Activated_Intermediate->Activated_NHS + NHS N_Acylurea N-Acylurea Byproduct (Unreactive) Activated_Intermediate->N_Acylurea Rearrangement (No NHS) Desired_Product Desired Conjugate Linker-(CONH-Target)₁₋₃ Activated_NHS->Desired_Product + Target-NH₂ (pH 7.2-8.0) Hydrolysis Hydrolysis Byproduct Linker-(COOH)₃ Activated_NHS->Hydrolysis + H₂O (Competes with Amine) Crosslinked Cross-linked Aggregate (Precipitate) Activated_NHS->Crosslinked If Target has >1 NH₂ Cyclized Intramolecular Cyclization (Inactive Linker) Activated_NHS->Cyclized Linker's own -NH₂ attacks Target_NH2 Target-NH₂ Target_NH2->Crosslinked If Target has >1 NH₂

Caption: Reaction pathways for carboxyl group activation and major byproducts.

References

Technical Support Center: Troubleshooting Low Yields in PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for PROTAC synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with synthesizing PROTACs, particularly those incorporating PEG linkers. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you troubleshoot low yields and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significantly lower than expected yield after the final ligation step to connect my E3 ligase ligand and target protein binder with the PEG linker. What are the most common causes?

Low yields in the final coupling step of PROTAC synthesis are a frequent challenge. The primary culprits often fall into one of three categories: inefficient coupling chemistry, degradation of starting materials or the final product, and difficult purification.

  • Inefficient Coupling Chemistry: The choice of coupling reagents and reaction conditions is critical. For instance, standard amide bond formation using HATU or HOBt/EDC can be sluggish if the amine or carboxylic acid is sterically hindered.

  • Material Degradation: PEG linkers, while generally stable, can undergo side reactions. The terminal functional groups (e.g., amines, carboxylic acids) can be sensitive to prolonged reaction times or harsh conditions. Similarly, complex warheads or E3 ligase ligands may not be stable under all coupling conditions.

  • Purification Challenges: The inherent flexibility and hydrophilicity of PEG linkers can lead to broad peaks in chromatography, making separation from unreacted starting materials and byproducts difficult. This can result in significant product loss during purification.

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Inefficient Amide Bond Formation

If you suspect inefficient coupling is the source of your low yield, consider the following troubleshooting steps.

  • Reagent Selection: If standard HATU/DIPEA conditions are failing, consider alternative coupling reagents. For sterically hindered substrates, a switch to a more reactive carbodiimide like DCC with an additive such as OxymaPure® can be beneficial. For particularly challenging couplings, phosphonium-based reagents like PyBOP® may offer improved yields.

  • Solvent Choice: Ensure your solvent fully dissolves all reactants. A common choice is DMF, but for less polar reactants, DCM or a mixture of DMF/DCM might be necessary. Ensure the solvent is anhydrous, as water will quench the activated species.

  • Temperature and Reaction Time: While many couplings are run at room temperature, gently heating to 40-50 °C can sometimes drive the reaction to completion. Monitor the reaction progress by TLC or LC-MS to avoid decomposition from prolonged heating.

  • Stoichiometry: A slight excess of the coupling agents (1.1-1.5 equivalents) is standard. For precious starting materials, using a 1:1 ratio of the amine and carboxylic acid components is ideal, but if one component is more readily available, a slight excess (1.1 eq) can be used to drive the reaction.

Coupling ReagentCommon AdditiveKey AdvantagesPotential Drawbacks
HATUDIPEA/Hunig's BaseHigh reactivity, low racemizationCan be expensive, byproduct removal
HBTU/HOBtDIPEA/Hunig's BaseCost-effective, widely usedPotential for side reactions
EDC/HOBtNoneWater-soluble byproductsCan be less reactive for hindered systems
PyBOP®DIPEA/Hunig's BaseExcellent for hindered aminesPhosphine oxide byproducts

digraph "Coupling_Optimization_Workflow" {
graph [rankdir="LR", splines=ortho, nodesep=0.8];
node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

subgraph "cluster_Troubleshooting" { label="Troubleshooting Low Coupling Yield"; style="rounded"; bgcolor="#FFFFFF";

start [label="Low Yield in Final Coupling", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
check_reagents [label="Step 1: Evaluate Coupling Reagents | Are they appropriate for the substrates?", shape=record, fillcolor="#FBBC05", fontcolor="#202124"];
check_conditions [label="Step 2: Assess Reaction Conditions | Anhydrous? Correct solvent?", shape=record, fillcolor="#FBBC05", fontcolor="#202124"];
check_purification [label="Step 3: Analyze Purification Method | Is the product being lost?", shape=record, fillcolor="#FBBC05", fontcolor="#202124"];
optimize_reagents [label="Action: Test Alternative Reagents (e.g., PyBOP for hindered amines)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
optimize_conditions [label="Action: Modify Solvent, Temperature, or Reaction Time", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
optimize_purification [label="Action: Switch to Alternative Chromatography (e.g., RP-HPLC, IEX)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"];
success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_reagents;
check_reagents -> check_conditions [label="Reagents seem appropriate"];
check_reagents -> optimize_reagents [label="Potential mismatch"];
optimize_reagents -> success;
check_conditions -> check_purification [label="Conditions are optimal"];
check_conditions -> optimize_conditions [label="Sub-optimal conditions"];
optimize_conditions -> success;
check_purification -> success [label="Purification is efficient"];
check_purification -> optimize_purification [label="Product loss detected"];
optimize_purification -> success;

} }

Caption: A workflow for troubleshooting low yields in PROTAC coupling reactions.

Issue 2: Degradation of PEG Linkers or Attached Moieties

The stability of your linker and its terminal functional groups is paramount.

  • Protecting Group Strategy: If your PEG linker has a terminal amine, ensure it is appropriately protected (e.g., with a Boc group) until the final deprotection step. This prevents side reactions with activated carboxylic acids.

  • pH Control: During aqueous workups, avoid extreme pH values that could cleave sensitive functional groups on your warhead or E3 ligase ligand. A buffered wash (e.g., with saturated sodium bicarbonate) is often preferable to a strong base wash.

  • Inert Atmosphere: For oxygen-sensitive moieties, conduct the reaction under an inert atmosphere of nitrogen or argon to prevent oxidative degradation.

Issue 3: Purification Difficulties

The physicochemical properties of PEG-containing PROTACs can make them challenging to purify by standard silica gel chromatography.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is often the most effective method for purifying polar, high-molecular-weight PROTACs. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Ion-Exchange Chromatography (IEX): If your PROTAC has a net positive or negative charge, IEX can be a powerful purification tool. This can be particularly useful for separating your final product from unreacted starting materials that have a different charge state.

  • Size-Exclusion Chromatography (SEC): For very large PROTACs, SEC can be used to separate the product from smaller impurities based on molecular size.

Purification_Challenges cluster_Purification Common Purification Hurdles with PEG-PROTACs start Crude PROTAC Mixture silica Standard Silica Gel Chromatography start->silica Initial Attempt rphplc Reverse-Phase HPLC (RP-HPLC) start->rphplc Recommended Alternative iex Ion-Exchange Chromatography (IEX) start->iex For charged molecules sec Size-Exclusion Chromatography (SEC) start->sec For large molecules outcome_fail Broad Peaks & Poor Separation silica->outcome_fail Often results in outcome_success Pure PROTAC rphplc->outcome_success iex->outcome_success sec->outcome_success

Caption: Alternative purification strategies for PEG-containing PROTACs.

Technical Support Center: Optimizing PROTAC Efficacy by Modulating Linker Length

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a focus on the critical impact of linker length on PROTAC efficacy.

Introduction: The Linker as a Master Orchestrator

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest (POIs).[1][2] A PROTAC molecule consists of three essential parts: a ligand that binds the target POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two ligands.[1][3][4]

Initially viewed as a simple spacer, the linker is now recognized as a crucial determinant of a PROTAC's overall efficacy, selectivity, and drug-like properties.[1][3][5] It is not a passive tether but an active modulator that dictates the spatial orientation and proximity of the POI and E3 ligase.[1][4] This orchestration is fundamental to the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][4][6] An improperly designed linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[1][7] This guide will help you navigate the complexities of linker design and optimization.

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Ternary POI PROTAC E3 Ligase POI->Ternary Forms Ternary Complex E3 E3 Ligase PROTAC->E3 Recruits PROTAC->Ternary E3->Ternary Forms Ternary Complex Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation

Figure 1: The PROTAC-mediated protein degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC?

A1: The linker is a critical component that connects the ligand binding to the POI with the ligand that recruits an E3 ubiquitin ligase.[6][8] Far from being a passive spacer, its primary roles are to:

  • Enable Ternary Complex Formation: The linker must have the appropriate length and flexibility to allow the POI and E3 ligase to form a stable and productive ternary complex.[4][6][8]

  • Influence Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.[3][4][8]

  • Determine Potency and Selectivity: A well-designed linker can improve binding cooperativity within the ternary complex, enhancing degradation potency and even providing selectivity for specific protein isoforms.[6][8][9]

Q2: How does linker length directly impact PROTAC activity?

A2: Linker length has a profound and often non-linear effect on PROTAC efficacy.[7][10]

  • Too Short: A linker that is too short may cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[7][8][10][]

  • Too Long: An excessively long linker might lead to an unstable or inefficient ternary complex where the ubiquitination sites on the target protein are not accessible.[7][10][] This increased flexibility can also introduce an entropic penalty that destabilizes the complex.[6]

  • Optimal Length: There is typically an optimal linker length "sweet spot" that maximizes favorable protein-protein interactions between the POI and E3 ligase, leading to enhanced ternary complex stability and efficient degradation.[4][6][] This optimal length must be determined empirically for each POI-E3 ligase pair.[6][12]

Q3: What are the most common types of PROTAC linkers and their properties?

A3: Linkers are broadly categorized based on their flexibility and chemical composition. The most common motifs are polyethylene glycol (PEG) and alkyl chains.[6][]

  • Alkyl Chains: These simple hydrocarbon chains are a frequent starting point, offering significant conformational flexibility. However, they are generally hydrophobic, which can decrease solubility.[1]

  • Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to improve the aqueous solubility of PROTACs.[1][14] Their flexibility can help overcome suboptimal binding geometries.[1]

  • Rigid Linkers: These incorporate structural elements like piperazine/piperidine rings, alkynes, or triazoles to constrain the PROTAC's conformation.[1][4][6] Rigidity can "pre-organize" the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding and potentially improving selectivity.[4]

Troubleshooting Guide

This section addresses common problems encountered during PROTAC development, focusing on linker-related issues.

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I observe no significant degradation.

This is a frequent and frustrating challenge, often pointing directly to a failure in forming a productive ternary complex.[14]

  • Potential Cause 1: Suboptimal Linker Length.

    • The Science: The linker may be too short, causing steric hindrance, or too long, leading to an unstable, non-productive complex where the proteins are not oriented correctly for ubiquitin transfer.[8][10][14] The geometry of the ternary complex is paramount.[15]

    • Recommended Solution: Systematically synthesize and test a library of PROTACs with varying linker lengths. A common strategy is to vary the number of PEG or methylene units.[6][8] For example, if a PEG4 linker fails, test PEG2, PEG3, PEG5, and PEG6 linkers to find the optimal length.

  • Potential Cause 2: Incorrect Linker Attachment Points.

    • The Science: The position where the linker connects to the warhead or E3 ligand is critical.[10][] An incorrect attachment point can obstruct key binding interactions or force the ternary complex into an unproductive orientation, even with an optimal linker length.[8]

    • Recommended Solution: Analyze the crystal structures or homology models of your ligands bound to their respective proteins to identify solvent-exposed regions that are suitable for linker attachment without disrupting binding.[10][][] Synthesize and test PROTACs with the linker attached at different validated positions.

  • Potential Cause 3: Poor Physicochemical Properties.

    • The Science: The PROTAC may have poor solubility or be unable to effectively cross the cell membrane to reach its target.[3][8] Highly flexible and polar linkers (e.g., long PEG chains) can sometimes reduce cell permeability.[8][17]

    • Recommended Solution: Evaluate the physicochemical properties of your PROTAC. If poor permeability is suspected, consider synthesizing analogs with more rigid or hydrophobic linkers.[6][8] For example, replacing a PEG linker with a piperazine-containing linker can reduce polarity and improve permeability.[8][15]

Problem 2: I'm observing a significant "hook effect" with my PROTAC.

The hook effect is a paradoxical phenomenon where degradation efficiency decreases at higher PROTAC concentrations, resulting in a bell-shaped dose-response curve.[18][19]

Hook_Effect cluster_low Low [PROTAC] (Optimal) cluster_high High [PROTAC] Ternary Productive Ternary Complex (POI-PROTAC-E3) Degradation Degradation Ternary->Degradation Binary_POI Non-Productive Binary Complex (POI-PROTAC) No Degradation No Degradation Binary_POI->No Degradation Binary_E3 Non-Productive Binary Complex (PROTAC-E3) Binary_E3->No Degradation

Figure 2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations.
  • The Science: At high concentrations, a PROTAC molecule is more likely to form two separate binary complexes (PROTAC-POI and PROTAC-E3 ligase) rather than bridging the two proteins in a productive ternary complex.[19] These binary complexes compete with and inhibit the formation of the required ternary complex.[19]

  • Potential Cause: Low Ternary Complex Cooperativity.

    • The Science: Cooperativity refers to the favorable protein-protein interactions between the POI and E3 ligase that are induced by the PROTAC.[4] A well-designed linker facilitates these interactions, leading to a more stable ternary complex (positive cooperativity).[4][19] If the linker geometry does not promote positive cooperativity, the ternary complex will be less stable and more susceptible to disruption by binary complex formation at high concentrations.

    • Recommended Solution: Re-evaluate the linker's length and rigidity. A linker that better pre-organizes the two proteins may enhance cooperativity and mitigate the hook effect.[4][19] For instance, an ER-targeting PROTAC with a 16-atom PEG linker showed enhanced degradation activity, suggesting a more stable ternary complex.[19] Biophysical assays like SPR or ITC can be used to directly measure the cooperativity of your ternary complex (see Protocol 2).

Data Presentation: The Impact of Linker Length on Degradation

Systematic evaluation of linker length is a cornerstone of PROTAC optimization. The optimal length is highly dependent on the specific target and E3 ligase pair.[12]

Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation Data adapted from Cyrus, K. et al. (2011). This study highlights a clear optimal linker length for ERα degradation.[20][21]

PROTAC CompoundLinker Length (atoms)% ERα Degradation (at 10 µM)
PROTAC-19~20%
PROTAC-212~60%
PROTAC-3 16 ~95%
PROTAC-419~70%
PROTAC-521~50%

Table 2: Effect of Linker Length on BRD4 Degradation (CRBN-based PROTACs) Data adapted from Wurz, R. P. et al. as cited in Troup, R. I. et al. (2020). This study shows a more complex, non-linear relationship where both short and long linkers are effective, but intermediate lengths are not.[6]

PROTAC CompoundLinker CompositionDC50 (H661 cells)
BRD4-Degrader-10 PEG units< 0.5 µM
BRD4-Degrader-21 PEG unit> 5 µM
BRD4-Degrader-32 PEG units> 5 µM
BRD4-Degrader-44 PEG units< 0.5 µM
BRD4-Degrader-55 PEG units< 0.5 µM

Experimental Protocols & Workflow

A rational approach to linker optimization involves a systematic workflow of synthesis and evaluation.

Experimental_Workflow cluster_design Design & Synthesis cluster_eval Evaluation cluster_analysis Analysis & Iteration Design 1. Design Linker Library (Vary length, composition, attachment points) Synth 2. Synthesize PROTAC Analogs Design->Synth Biochem 3. Biophysical Assays (SPR, ITC, FRET) - Measure binary binding - Assess ternary complex  formation & cooperativity Synth->Biochem Cellular 4. Cell-Based Assays (Western Blot, NanoBRET) - Determine DC50/Dmax - Assess hook effect Biochem->Cellular Analyze 5. Analyze Data (Structure-Activity Relationship) Cellular->Analyze Optimize 6. Select Lead & Iterate Analyze->Optimize Optimize->Design Refine Design

Figure 3: A systematic experimental workflow for PROTAC linker optimization.
Protocol 1: Western Blot for Quantifying Protein Degradation (DC50/Dmax)

This cell-based assay is the gold standard for measuring a PROTAC's degradation potency (DC50) and efficacy (Dmax).[1]

Materials:

  • Cell line expressing the target protein.

  • PROTAC compounds dissolved in DMSO.

  • Cell lysis buffer (e.g., RIPA) with protease inhibitors.

  • BCA protein assay kit.

  • Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin).[1]

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Methodology:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of your PROTAC compounds (typically ranging from 0.1 nM to 10 µM) for a defined period (e.g., 18-24 hours). Include a DMSO-only vehicle control.

  • Cell Lysis: Aspirate the media, wash cells with cold PBS, and add ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer and loading dye. Separate the protein lysates by SDS-PAGE.

  • Immunoblotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

  • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.[1]

  • Incubate the membrane with the primary antibody for the POI overnight at 4°C.

  • Wash the membrane, then incubate with the primary antibody for the loading control.

  • Wash the membrane again, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensity for the target protein and normalize it to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum degradation achieved).[1]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful biophysical technique to measure real-time binding kinetics and assess the formation and stability of the ternary complex.[9][]

General Methodology:

  • Immobilization: Covalently immobilize either the purified target protein (POI) or the E3 ligase onto an SPR sensor chip surface.[1][]

  • Binary Interaction Analysis (PROTAC to Immobilized Protein): Inject the PROTAC at various concentrations over the sensor surface to measure its binary binding affinity (KD) to the immobilized protein.[1]

  • Binary Interaction Analysis (PROTAC to Soluble Protein): In a separate experiment, determine the KD of the PROTAC for the non-immobilized (soluble) protein partner.

  • Ternary Complex Analysis: Inject a solution containing a fixed, saturating concentration of the PROTAC mixed with varying concentrations of the soluble protein partner over the sensor surface.[1]

  • Data Analysis: An increase in the response units (RU) compared to the sum of the binary interactions indicates the formation of the ternary complex.[14] The magnitude of this increase can be used to calculate the cooperativity factor (alpha), which quantifies the stability of the ternary complex. A value of alpha > 1 indicates positive cooperativity, suggesting the linker is promoting favorable protein-protein interactions.

References

Technical Support Center: Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and use of this versatile branched PEG linker.

Introduction to this compound

This compound is a heterobifunctional, branched PEG linker featuring a primary amine and three terminal carboxylic acid groups.[1][2][3][4][5] This unique architecture allows for the conjugation of multiple molecules, making it a valuable tool in the development of complex bioconjugates, targeted drug delivery systems, and functionalized surfaces. The primary amine can be reacted with activated esters (like NHS esters) or carboxylic acids, while the three carboxylic acid moieties can be conjugated to amine-containing molecules using carbodiimide chemistry.[1]

Understanding the stability of this molecule is critical for successful and reproducible experimental outcomes. This guide will address potential stability issues and provide practical solutions to overcome them.

Core Stability Considerations

The stability of this compound is influenced by the chemical properties of its constituent parts: the PEG4 spacer, the central amide bond, the ether linkages in the tri-(carboxyethoxymethyl)-methane core, and the terminal amine and carboxylic acid groups.

dot graph "Core_Stability" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Molecule [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PEG4 [label="PEG4 Spacer"]; Amide [label="Central Amide Bond"]; Ether [label="Ether Linkages"]; Amine [label="Terminal Amine"]; Carboxyl [label="Terminal Carboxylic Acids"];

Molecule -> PEG4 [label="Oxidative Degradation"]; Molecule -> Amide [label="Hydrolysis (extreme pH)"]; Molecule -> Ether [label="Hydrolysis (harsh acid)"]; Molecule -> Amine [label="pH-dependent Reactivity"]; Molecule -> Carboxyl [label="Activation Required"]; } Caption: Key structural components of this compound and their primary stability concerns.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: How should I store this compound?

A1: Proper storage is crucial to maintain the integrity of the molecule. It is recommended to store the solid compound at -20°C, desiccated, and protected from light.[1] Polyethylene glycol (PEG) chains can be susceptible to oxidative degradation, so storing under an inert atmosphere (e.g., argon or nitrogen) is ideal for long-term stability.

Q2: I need to make a stock solution. What is the best way to prepare and store it?

A2: It is advisable to prepare stock solutions in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1] To prepare the solution, allow the vial of the solid compound to equilibrate to room temperature before opening to prevent moisture condensation. After dissolving, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture. Store the stock solutions at -20°C under an inert gas.

Reaction Conditions

Q3: What is the optimal pH for reacting the primary amine group?

A3: The primary amine group is a potent nucleophile and is most commonly reacted with electrophilic functional groups like N-hydroxysuccinimide (NHS) esters. This reaction is most efficient in a physiological to slightly alkaline pH range, typically between 7.2 and 8.5.[6] In this pH range, a significant portion of the primary amines are deprotonated and thus more nucleophilic, leading to the formation of a stable amide bond.

Q4: How do I activate the terminal carboxylic acid groups for conjugation?

A4: The three terminal carboxylic acid groups require activation to react with primary amines. The most common method is to use a carbodiimide activator, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first forms a highly reactive NHS ester, which then efficiently reacts with amine-containing molecules to form a stable amide bond.[1]

Q5: Can I use Tris buffer in my conjugation reaction?

A5: It is not recommended to use buffers containing primary amines, such as Tris (Tris(hydroxymethyl)aminomethane), when reacting with the activated carboxylic acid groups of the linker. The primary amine in the Tris buffer will compete with your target molecule for reaction with the activated linker, leading to low conjugation yields and unwanted side products.[7] Phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer are suitable alternatives.

Troubleshooting Guide

Issue 1: Low Conjugation Yield

Possible Cause 1: Incomplete Activation of Carboxylic Acids

  • Explanation: The activation of carboxylic acids with EDC/NHS is a critical step. The efficiency of this reaction can be compromised by the presence of moisture or nucleophiles in the reaction buffer.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: Ensure that the solvent used for the activation step (if performed in an organic solvent) is anhydrous.

    • Fresh Reagents: Use fresh, high-quality EDC and NHS. These reagents can degrade over time, especially if not stored properly.

    • Optimize pH: The activation reaction is typically more efficient at a slightly acidic pH (around 6.0) to minimize hydrolysis of the NHS ester.

    • Buffer Selection: Use a buffer that does not contain carboxyl or amine groups for the activation step, such as MES (2-(N-morpholino)ethanesulfonic acid) buffer.

Possible Cause 2: Hydrolysis of the Activated Linker

  • Explanation: Activated NHS esters are susceptible to hydrolysis in aqueous solutions, which reverts them to the unreactive carboxylic acid. The rate of hydrolysis increases with increasing pH.

  • Troubleshooting Steps:

    • pH Control: Perform the conjugation reaction at the optimal pH for aminolysis (typically 7.2-8.5), but be mindful that higher pH increases the rate of hydrolysis. A compromise may be necessary.

    • Reaction Time: Add the activated linker to your target molecule immediately after the activation step. Do not let the activated linker sit in an aqueous solution for an extended period.

    • Concentration: Higher concentrations of the amine-containing target molecule will favor the desired reaction over hydrolysis.

Possible Cause 3: Steric Hindrance

  • Explanation: The branched nature of the linker or the structure of the target molecule may cause steric hindrance, preventing efficient conjugation.[6][8]

  • Troubleshooting Steps:

    • Linker Orientation: If possible, consider the order of conjugation. It may be more efficient to conjugate the less bulky molecule to the linker first.

    • Spacers: If you are designing a custom conjugate, incorporating a longer spacer arm on your target molecule may alleviate steric hindrance.

dot graph "Troubleshooting_Low_Yield" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Low Conjugation Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Incomplete Activation"]; Cause2 [label="Hydrolysis of Activated Linker"]; Cause3 [label="Steric Hindrance"]; Solution1 [label="Use Anhydrous Solvents\nFresh Reagents\nOptimize pH (6.0)\nUse MES Buffer", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Control pH (7.2-8.5)\nImmediate Reaction\nIncrease Target Concentration", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Optimize Conjugation Order\nIncorporate Spacers", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Cause1; Start -> Cause2; Start -> Cause3; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; } Caption: Troubleshooting workflow for low conjugation yield with this compound.

Issue 2: Degradation of the Linker During Storage or Reaction

Possible Cause 1: Oxidative Degradation of the PEG Chain

  • Explanation: The ether linkages in the PEG chain can be susceptible to oxidative degradation, especially when exposed to air, elevated temperatures, or certain metal ions.[9]

  • Troubleshooting Steps:

    • Inert Atmosphere: Store the solid compound and stock solutions under an inert gas like argon or nitrogen.

    • Avoid High Temperatures: Do not expose the linker to high temperatures for prolonged periods.

    • Chelating Agents: If your reaction mixture contains trace metal ions that could catalyze oxidation, consider adding a small amount of a chelating agent like EDTA.

Possible Cause 2: Hydrolysis of the Central Amide Bond

  • Explanation: While amide bonds are generally stable, they can undergo hydrolysis under harsh acidic or alkaline conditions, especially with prolonged heating.[3][10] The presence of three neighboring carboxylic acid groups could potentially influence the stability of the central amide bond through intramolecular catalysis, although this is less likely under standard bioconjugation conditions.

  • Troubleshooting Steps:

    • Avoid Extreme pH: Do not expose the linker to strong acids or bases for extended periods. Stick to the recommended pH ranges for your conjugation reactions.

    • Moderate Temperatures: Avoid excessive heat during your reactions and purification steps. Most bioconjugation reactions proceed efficiently at room temperature or 4°C.

Issue 3: Unexpected Side Products

Possible Cause 1: Reaction with Non-target Functional Groups

  • Explanation: While the amine and activated carboxylic acid reactions are generally specific, side reactions can occur under certain conditions. For example, at very high pH, hydrolysis of other functional groups on your target molecule could occur.

  • Troubleshooting Steps:

    • pH Optimization: Carefully control the pH of your reaction to maximize the desired reaction and minimize side reactions.

    • Protecting Groups: If your target molecule has multiple reactive sites with similar reactivity, consider using protecting groups to block unwanted reactions.

Possible Cause 2: Cross-linking

  • Explanation: If your target molecule has multiple amine groups, and you are reacting it with the activated carboxylic acids of the linker, there is a possibility of cross-linking, where one linker molecule reacts with multiple target molecules.

  • Troubleshooting Steps:

    • Stoichiometry Control: Carefully control the molar ratio of the linker to your target molecule. Using a molar excess of the target molecule can help to minimize cross-linking.

    • Purification: Use appropriate purification techniques, such as size-exclusion chromatography (SEC), to separate the desired conjugate from cross-linked products.

Data Summary

ParameterRecommended ConditionsPotential Issues
Storage (Solid) -20°C, desiccated, protected from light, under inert gasOxidation, moisture absorption
Storage (Stock Solution) -20°C in anhydrous DMSO or DMF, under inert gas, aliquotedFreeze-thaw degradation, moisture contamination
Amine Reaction pH 7.2 - 8.5Low reactivity below pH 7, increased hydrolysis of some reagents above pH 8.5
Carboxylic Acid Activation pH ~6.0 (e.g., in MES buffer)Inefficient activation, hydrolysis of NHS ester
Carboxylic Acid Conjugation pH 7.2 - 8.5Hydrolysis of activated ester, competition from buffer amines
Reaction Temperature 4°C to Room TemperaturePotential for degradation at elevated temperatures

Experimental Protocol: General Two-Step Conjugation

This protocol describes a general workflow for conjugating a protein (via its amine groups) to the carboxylic acid moieties of the linker, which has been pre-functionalized with another molecule on its amine group.

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Step1 [label="Step 1: Functionalize the Linker's Amine Group"]; Step2 [label="Step 2: Activate the Linker's Carboxylic Acids"]; Step3 [label="Step 3: Conjugate to the Target Protein"]; Step4 [label="Step 4: Quench the Reaction"]; Step5 [label="Step 5: Purify the Conjugate"];

Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; } Caption: A general experimental workflow for a two-step conjugation using this compound.

Step 1: Functionalization of the Linker's Amine Group (Example with an NHS ester)

  • Dissolve this compound in anhydrous DMSO to a known concentration.

  • Dissolve the NHS ester of your molecule of interest in anhydrous DMSO.

  • Add the NHS ester solution to the linker solution at a slight molar excess (e.g., 1.1 equivalents).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to catalyze the reaction.

  • Allow the reaction to proceed at room temperature for 2-4 hours.

  • The product can be used directly in the next step or purified if necessary.

Step 2: Activation of the Linker's Carboxylic Acids

  • Dissolve the functionalized linker from Step 1 in an amine- and carboxyl-free buffer (e.g., MES buffer, pH 6.0).

  • Add EDC and Sulfo-NHS to the solution. A 5- to 10-fold molar excess of EDC and Sulfo-NHS over the linker is a good starting point.

  • Incubate the reaction for 15-30 minutes at room temperature.

Step 3: Conjugation to the Target Protein

  • Prepare your protein in a suitable buffer (e.g., PBS, pH 7.4). Ensure the buffer is free of primary amines.

  • Immediately add the activated linker solution from Step 2 to the protein solution. The molar ratio of linker to protein will need to be optimized for your specific application.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 4: Quench the Reaction

  • Add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted NHS esters.

  • Incubate for 30 minutes at room temperature.

Step 5: Purify the Conjugate

  • Remove the excess linker and reaction byproducts using a suitable purification method, such as dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (SEC).

References

Technical Support Center: A-Z Guide to Preventing Aggregation in Protein PEGylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aggregation Challenge

Protein aggregation is a critical challenge in biopharmaceutical development, particularly during chemical modification processes like PEGylation. While PEGylation is a powerful technique to enhance the therapeutic properties of proteins—improving solubility, stability, and circulation half-life—the process itself can induce aggregation.[1][2][3] Aggregates can lead to a loss of biological activity, reduced product yield, and, most critically, potential immunogenicity in patients.[4]

This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to understand, troubleshoot, and ultimately prevent protein aggregation during PEGylation. We will move beyond simple steps and delve into the causality behind experimental choices, empowering you to design robust and successful conjugation strategies.

Part 1: FAQs - Understanding the Aggregation Problem

This section addresses the fundamental questions surrounding protein aggregation in the context of PEGylation.

Q1: What are the primary causes of protein aggregation during PEGylation?

Aggregation during PEGylation is not caused by a single factor but is often a result of a combination of stresses imposed on the protein.[5][6] The main culprits include:

  • Suboptimal Reaction Conditions: The reaction buffer's pH, ionic strength, and temperature can destabilize the protein's native structure.[5][7][8] Deviating from a protein's zone of maximum stability can expose hydrophobic patches, which are "sticky" and promote protein-protein interactions, leading to aggregation.[6][8]

  • High Protein Concentration: Simply put, the more protein molecules are packed into a given volume, the higher the probability of them colliding and sticking together.[5][6][7][8]

  • Intermolecular Cross-linking: This is a major issue when using bifunctional PEG reagents, which have reactive groups at both ends. These reagents can act like a bridge, linking two or more protein molecules together, rapidly forming large aggregates.[5][6][7][8] Even monofunctional PEGs can cause issues if they contain significant diol impurities.[6][8]

  • Conformational Changes: The covalent attachment of a PEG molecule can sometimes induce subtle changes in the protein's tertiary structure, which may favor an aggregation-prone state.[5][7][8]

  • Reaction Kinetics: A very rapid reaction rate can favor intermolecular cross-linking over the desired single-point attachment, especially at high protein and PEG concentrations.[5]

Q2: How can I detect and quantify protein aggregation?

You cannot solve a problem you cannot measure. A multi-pronged analytical approach is essential for accurately detecting and quantifying aggregates.

  • Visual Signs: The simplest, albeit least sensitive, indicators are visual: the appearance of turbidity (cloudiness), opalescence, or visible precipitates in your reaction tube.[7]

  • Size Exclusion Chromatography (SEC): This is the workhorse technique for quantifying soluble aggregates.[5][6][7][9] SEC separates molecules based on their size in solution. Aggregates, being larger, will elute from the column earlier than the desired monomeric PEGylated protein.[5][6][9] The percentage of aggregates can be calculated from the peak areas in the chromatogram.[7][10]

  • Dynamic Light Scattering (DLS): DLS is highly sensitive to the presence of large aggregates. It measures the size distribution of particles in a solution by analyzing fluctuations in scattered light.[5][7][8] An increase in the average particle size or polydispersity index (PDI) is a clear indicator of aggregation.[7]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): While less quantitative, SDS-PAGE is a rapid, cost-effective way to visualize the results of a PEGylation reaction.[9][11] The PEGylated protein will appear as a new band (or smear, due to PEG's heterogeneity) at a higher apparent molecular weight than the unmodified protein.[1][11] Very large aggregates may not enter the gel, remaining in the well.

Analytical Technique Principle What It Tells You Pros Cons
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radiusPercentage of monomer, dimer, and higher-order soluble aggregates.[7][9]Quantitative, high resolution.[9]Can miss very large, insoluble aggregates; potential for on-column interactions.[10]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered lightAverage particle size, size distribution, and polydispersity.[5][7]Highly sensitive to small amounts of large aggregates, non-invasive.Not a separation technique, less accurate for complex mixtures.
SDS-PAGE Separation by electrophoretic mobilityVisual confirmation of PEGylation, estimation of apparent molecular weight.[9]Fast, inexpensive, high throughput.[9]Not quantitative, apparent MW can be misleading due to PEG.[9]
Visual Inspection Direct observationPresence of gross, insoluble precipitates.[7]Simple, no equipment needed.Very low sensitivity, only detects severe aggregation.

Q3: Does the type of PEG reagent matter for aggregation?

Absolutely. The architecture and purity of your PEG reagent are critical variables.

  • Monofunctional vs. Bifunctional PEGs: To avoid intermolecular cross-linking, always start with a monofunctional PEG reagent if your goal is to attach a single PEG chain.[8] Bifunctional PEGs should only be used when cross-linking is the intended outcome, and reaction conditions must be meticulously controlled.[8]

  • Linear vs. Branched PEGs: Branched PEGs can offer a more extensive "umbrella-like" shield over the protein surface compared to linear PEGs of the same molecular weight.[12] This can be more effective at preventing protein-protein interactions and masking immunogenic epitopes.[12] However, the impact is protein-dependent, and both types should be considered.[13][14][15]

  • Site-Specific PEGylation: Using reagents that target a specific, unique site on the protein (e.g., a free cysteine residue) leads to a more homogeneous product and significantly reduces the risk of random modification that could lead to aggregation.[8][16]

Part 2: Troubleshooting Guide - Proactive Prevention & Reactive Solutions

This section is structured as a practical guide to both designing experiments to avoid aggregation from the start and troubleshooting issues as they arise.

Proactive Prevention: Designing for Success

Q4: How do I choose the optimal buffer conditions (pH, salt) for my PEGylation reaction?

The goal is to find a buffer system where your protein is maximally stable and the PEGylation chemistry is efficient.

  • The Role of pH: For amine-reactive PEGylation (e.g., using NHS esters), the reaction is typically performed at a pH between 7.0 and 8.5.[17] This is a compromise: primary amines (like the side chain of lysine) are more reactive when deprotonated (higher pH), but the PEG reagent (e.g., NHS ester) is more susceptible to hydrolysis at higher pH.[17]

  • The Causality: A protein is often least soluble at its isoelectric point (pI), where its net charge is zero.[18] Performing the reaction at a pH at least one unit away from the pI can increase net charge, promoting electrostatic repulsion between protein molecules and discouraging aggregation.[18]

  • Screening is Key: Do not assume a standard buffer will work. A pH and buffer screening study is a crucial first step. Use a multi-well plate to test a matrix of conditions (e.g., pH 6.5, 7.0, 7.5, 8.0 in both phosphate and HEPES buffers) at a small scale before your main experiment.[6][7]

Q5: What is the right PEG-to-protein molar ratio and protein concentration to start with?

These two parameters are interconnected and directly influence the balance between efficient PEGylation and aggregation.

  • Protein Concentration: While higher concentrations can speed up the reaction, they dramatically increase the risk of aggregation.[5][17][18] A good starting point for optimization is in the 0.5 - 5 mg/mL range.[17] If you see aggregation, the first and easiest variable to change is to lower the protein concentration.[5]

  • PEG:Protein Molar Ratio: A higher molar excess of PEG will drive the reaction faster and to a higher degree of PEGylation, but it also increases the risk of multi-PEGylation and aggregation.[7][17] It is always advisable to start with lower molar ratios (e.g., 3:1, 5:1, 10:1 PEG-to-protein) and increase it only if the desired modification isn't achieved.[5][7]

Q6: Can stabilizing excipients be used in the reaction buffer?

Yes, this is a highly effective but often overlooked strategy. Excipients are additives that help maintain the protein's native structure.[5][7]

  • Mechanism of Action: Sugars and polyols (like sucrose, trehalose, sorbitol) work by "preferential exclusion," essentially creating a hydration shell around the protein that favors its compact, native state.[5][7] Amino acids like arginine and glycine can directly suppress protein-protein interactions.[5][7][18]

  • Practical Use: Consider adding these to your reaction buffer during the screening phase.

Excipient Type Examples Typical Starting Concentration Primary Mechanism
Sugars/Polyols Sucrose, Trehalose, Sorbitol5-10% (w/v)Preferential exclusion, protein stabilization.[7]
Amino Acids Arginine, Glycine50-100 mMSuppress non-specific protein-protein interactions.[7]
Surfactants Polysorbate 20/800.01-0.05% (v/v)Prevent surface-induced aggregation.[7]
Reactive Solutions: Troubleshooting an Ongoing Experiment

Q7: I've added my PEG reagent and the solution is turning cloudy. What should I do immediately?

This indicates the formation of insoluble aggregates. While the current reaction may be difficult to salvage, you can gather crucial information.

  • Stop the Reaction: Immediately quench the reaction by adding a molecule that will react with the excess PEG, such as Tris or glycine.[11]

  • Analyze a Sample: Even if precipitated, take a sample of the entire mixture (soluble and insoluble fractions). Also, centrifuge the mixture and take a sample of the supernatant.

  • Run Analytics: Analyze the samples by SDS-PAGE and SEC. This will tell you if any desired product was formed alongside the aggregates. This information is vital for your next optimization attempt.

  • Root Cause Analysis: The most likely causes are that the protein concentration was too high, the PEG:protein ratio was excessive, or the buffer conditions were suboptimal. Your next experiment should involve systematically lowering these parameters.

Q8: My SEC analysis shows a large high-molecular-weight (HMW) peak. How do I get rid of it?

An HMW peak on SEC indicates soluble aggregates. This is a common issue and can be addressed systematically.

Troubleshooting_Workflow start High Aggregation Detected by SEC check_conc Was protein concentration > 5 mg/mL? start->check_conc action_conc Reduce protein concentration to 1-2 mg/mL. check_conc->action_conc Yes check_ratio Was PEG:Protein ratio > 10:1? check_conc->check_ratio No end_node Re-analyze by SEC action_conc->end_node action_ratio Test lower ratios (e.g., 3:1, 5:1). check_ratio->action_ratio Yes check_temp Was reaction run at room temp? check_ratio->check_temp No action_ratio->end_node action_temp Perform reaction at 4°C to slow kinetics. check_temp->action_temp Yes check_addition Was PEG added all at once? check_temp->check_addition No action_temp->end_node action_addition Use stepwise/slow addition of PEG reagent. check_addition->action_addition Yes add_excipients Incorporate stabilizing excipients (Arginine, Sucrose). check_addition->add_excipients No action_addition->end_node add_excipients->end_node

Caption: A decision tree for troubleshooting soluble aggregates.

  • Slowing Down the Reaction: One of the most effective strategies is to slow down the reaction kinetics. Performing the reaction at a lower temperature (e.g., 4°C) can give the protein more time to react intramolecularly rather than cross-linking with other proteins.[5][7][17]

  • Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in several small portions over a period of time (e.g., add 25% of the PEG every 30 minutes).[5][7] This keeps the instantaneous concentration of the reactive PEG low, favoring more controlled modification.[7]

Part 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for the essential experiments described in this guide.

Protocol 1: Screening PEGylation Reaction Parameters

Objective: To empirically determine the optimal protein concentration, PEG:protein ratio, and pH that maximizes the yield of monomeric PEGylated product while minimizing aggregation.

Methodology:

  • Preparation:

    • Prepare a stock solution of your protein (e.g., 10 mg/mL) in a simple, non-amine buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).

    • Prepare stock solutions of different reaction buffers (e.g., Phosphate pH 7.0, 7.5, 8.0).

    • Immediately before use, dissolve your activated PEG reagent in reaction buffer to create a concentrated stock.

  • Reaction Setup (in a 96-well plate or microfuge tubes):

    • Set up a matrix of reactions. For example:

      • Rows (Protein Concentration): 2 mg/mL, 5 mg/mL

      • Columns (PEG:Protein Ratio): 3:1, 5:1, 10:1

      • Plates (pH): One plate for each pH condition (7.0, 7.5, 8.0).

    • For each reaction (e.g., 50 µL final volume), add the appropriate volume of protein stock, buffer, and finally, the PEG stock solution to initiate the reaction.[7]

  • Incubation:

    • Incubate the reactions at a controlled temperature (e.g., room temperature or 4°C) for a set time (e.g., 2 hours) with gentle mixing.[5]

  • Quenching:

    • Stop each reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM.[11]

  • Analysis:

    • Analyze an aliquot from each reaction condition by SEC-HPLC to determine the percentage of monomer, aggregate, and unreacted protein.

Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Matrix Setup cluster_analysis Analysis prep_protein Protein Stock reaction Vary: - Protein Concentration - PEG:Protein Ratio - Buffer pH prep_protein->reaction prep_peg PEG Stock prep_peg->reaction prep_buffer Buffer Stocks (Varying pH) prep_buffer->reaction quench Quench Reaction reaction->quench sec Analyze by SEC-HPLC quench->sec data Determine % Monomer and % Aggregate sec->data

Caption: Workflow for screening key PEGylation parameters.

Protocol 2: Assessing Aggregation with SEC-HPLC

Objective: To accurately quantify the amount of monomer, dimer, and higher molecular weight species in a PEGylated protein sample.

Methodology:

  • System Preparation:

    • Select an appropriate SEC column for your protein's size range.

    • Equilibrate the HPLC system and column with a filtered and degassed mobile phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0) until a stable baseline is achieved.[7]

  • Sample Preparation:

    • Filter your PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm syringe filter. This removes large, insoluble aggregates that could clog the column.[7]

  • Injection and Data Acquisition:

    • Inject an appropriate volume of the sample onto the column.[7]

    • Collect the chromatogram, monitoring absorbance at 280 nm.[7]

  • Data Analysis:

    • Identify the peaks in the chromatogram. Aggregates will elute first (shortest retention time), followed by the monomeric PEGylated protein, and finally the smaller, unmodified protein (if present).

    • Integrate the area under each peak.

    • Calculate the relative percentage of each species by dividing its peak area by the total area of all protein-related peaks.[7]

    • % Aggregate = (Area of HMW Peaks / Total Area of All Peaks) * 100

References

Technical Support Center: Analytical Methods for Characterizing PEGylated Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of PEGylated products. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing these modified biotherapeutics. PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a powerful technique to enhance the therapeutic properties of proteins, peptides, and other biologics.[1][2][3] It can improve a drug's solubility, extend its circulation half-life, and reduce its immunogenicity.[1][3][4][5] However, the inherent heterogeneity of PEGylation presents significant analytical challenges.[1][6][7] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: Understanding the Core Challenge: Heterogeneity in PEGylation

Before diving into specific analytical techniques, it's crucial to understand the root of most characterization challenges: heterogeneity.

Q1: What makes PEGylated products so difficult to analyze?

A1: The primary challenge in characterizing PEGylated proteins stems from the heterogeneity of the final product.[8] This complexity arises from several factors:

  • Degree of PEGylation: The reaction often yields a mixture of molecules with a varying number of PEG chains attached (e.g., mono-, di-, tri-PEGylated species).[8]

  • Positional Isomers: PEG can attach to different sites on the protein, creating isomers with distinct properties.

  • Polydispersity of PEG: The PEG reagent itself is a polymer with a distribution of molecular weights, which contributes to the overall heterogeneity of the conjugate.[8][9]

This inherent variability can complicate purification, separation, and analysis, making it essential to employ a multi-faceted, orthogonal approach to characterization.[1][10]

Q2: Can PEGylation negatively impact my protein?

A2: While generally beneficial, PEGylation can have potential drawbacks. The attached PEG chains can sterically hinder the protein's active site, which may reduce its biological activity or binding affinity.[3][11] The chemical process of PEGylation itself can sometimes introduce unintended modifications like oxidation or deamidation.[12] Although rare, there have also been reports of immune responses against PEG.[3][13]

Section 2: Troubleshooting Chromatographic Methods

Chromatography is a cornerstone for separating and quantifying the components of a PEGylation reaction. High-performance liquid chromatography (HPLC) and its ultra-high-performance counterpart (UPLC) are particularly powerful tools.[1][2]

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius and is useful for separating PEGylated proteins from smaller, unreacted proteins and for detecting aggregates.[1]

Troubleshooting SEC

Q3: My SEC chromatogram shows poor resolution between the PEGylated protein and the unreacted protein. How can I improve this?

A3: This is a common issue, especially when the PEG chain is small. Here's a systematic approach to troubleshooting:

  • Underlying Cause: The hydrodynamic radii of the PEGylated and non-PEGylated species may not be sufficiently different for baseline separation.[13]

  • Troubleshooting Steps:

    • Optimize Column Selection: Choose a column with a pore size appropriate for the molecular weight range of your analytes. A smaller pore size may improve the resolution of lower molecular weight species.

    • Adjust Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for diffusion into and out of the stationary phase pores.

    • Mobile Phase Composition: While SEC is primarily an isocratic technique, slight modifications to the mobile phase (e.g., ionic strength) can sometimes influence protein conformation and, consequently, its hydrodynamic radius.

    • Consider an Orthogonal Method: If SEC fails to provide adequate resolution, an orthogonal technique like reversed-phase or ion-exchange chromatography will likely be necessary.[13]

Experimental Protocol: SEC-HPLC Analysis of PEGylation Efficiency [14]

  • Column Equilibration: Equilibrate an appropriate SEC-HPLC column with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).[14]

  • Sample Injection: Inject a filtered sample of the reaction mixture.[14]

  • Detection: Monitor the elution profile at 280 nm for protein detection.[14] An evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used in series to detect the PEG moiety, which lacks a strong UV chromophore.[13][15][16]

  • Data Analysis: Identify and integrate the peaks corresponding to the PEGylated protein, unmodified protein, and free PEG. Calculate the PEGylation efficiency by comparing the peak areas of the PEGylated and unmodified protein.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity and can be effective in resolving different PEGylated species.[1]

Troubleshooting RP-HPLC

Q4: I'm observing significant peak broadening for my PEGylated protein in RP-HPLC. What's causing this and how can I fix it?

A4: Peak broadening in RP-HPLC of PEGylated proteins is a frequent challenge.

  • Underlying Cause: The large, flexible PEG chain can interact with the stationary phase in multiple ways, leading to a heterogeneous population of molecules with varying retention times. This is exacerbated by the polydispersity of the PEG itself.

  • Troubleshooting Steps:

    • Increase Column Temperature: Elevating the column temperature (e.g., to 60-80°C) can improve peak shape by reducing viscosity and enhancing mass transfer kinetics.[13]

    • Optimize Gradient: A shallower gradient may improve the resolution of different PEGylated species. Experiment with different gradient slopes and organic modifiers (e.g., acetonitrile vs. isopropanol).

    • Ion-Pairing Reagents: The addition of an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape for proteins.

    • Column Chemistry: Consider using a column with a wider pore size (e.g., 300 Å) to better accommodate the large PEGylated protein. A shorter alkyl chain stationary phase (e.g., C4 or C8) may also reduce excessive retention and peak broadening.[15]

Section 3: Mass Spectrometry (MS) for Definitive Characterization

Mass spectrometry is an indispensable tool for the detailed and accurate characterization of PEGylated proteins.[1] It provides precise molecular weight information and can be used to identify the specific sites of PEGylation.[1][2]

Troubleshooting MS Analysis

Q5: My mass spectrum of the PEGylated protein is very complex and difficult to interpret. How can I simplify the data?

A5: The heterogeneity of PEGylated products often leads to complex mass spectra.

  • Underlying Cause: The combination of different degrees of PEGylation and the polydispersity of the PEG reagent results in a wide distribution of masses.

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry: Employing high-resolution mass spectrometers (e.g., Orbitrap or TOF) can help to resolve the individual PEGylated species.[17]

    • Deconvolution Software: Advanced deconvolution algorithms are essential for converting the complex, multi-charged spectra into a zero-charge mass spectrum, which is easier to interpret.[17]

    • Upstream Purification: Whenever possible, purify the different PEGylated forms (e.g., mono-, di-PEGylated) before MS analysis to simplify the resulting spectra.

    • Post-Column Addition of Amines: For LC/MS analysis, post-column addition of amines can improve the signal and aid in obtaining accurate masses of PEGylated peptides and proteins.[6][7]

Q6: How can I determine the exact site of PEGylation?

A6: Identifying the specific amino acid residue(s) where PEG is attached requires a peptide-level analysis, typically through a peptide mapping strategy.[8]

Experimental Workflow: Peptide Mapping for PEGylation Site Analysis

PEGylation_Site_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis PEG_Protein PEGylated Protein Denature Denaturation & Reduction PEG_Protein->Denature Alkylate Alkylation Denature->Alkylate Digest Proteolytic Digestion (e.g., Trypsin) Alkylate->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis & Sequence Database Search LC_MS->Data_Analysis Site_ID Identification of PEGylated Peptides & Sites Data_Analysis->Site_ID

Caption: Workflow for identifying PEGylation sites using peptide mapping.

Protocol Steps:

  • Denaturation, Reduction, and Alkylation: The PEGylated protein is denatured, and the disulfide bonds are reduced and then alkylated to prevent them from reforming.

  • Proteolytic Digestion: The protein is digested into smaller peptides using a specific protease, such as trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The MS/MS data is searched against the protein's sequence to identify the peptides. The mass shift corresponding to the PEG moiety will pinpoint the modified peptide and, through fragmentation analysis, the specific amino acid residue.

Section 4: Biophysical Methods for Structural Integrity

It's important to assess whether PEGylation has altered the higher-order structure of the protein, which could impact its function and stability.

Q7: How can I check if PEGylation has affected my protein's conformation?

A7: Several biophysical techniques can be used to assess the secondary and tertiary structure of your PEGylated protein.

  • Circular Dichroism (CD) Spectroscopy: CD is a powerful technique for evaluating the secondary structure of proteins. A comparison of the CD spectra of the PEGylated and non-PEGylated protein can reveal any significant conformational changes.

  • Fluorescence Spectroscopy: Intrinsic tryptophan fluorescence is sensitive to the local environment of tryptophan residues. Changes in the fluorescence spectrum upon PEGylation can indicate alterations in the protein's tertiary structure.

  • Differential Scanning Calorimetry (DSC): DSC measures the thermal stability of a protein. A shift in the melting temperature (Tm) of the PEGylated protein compared to the unmodified protein can indicate changes in its stability.

Section 5: Data Summary and Orthogonal Approach

A robust characterization of PEGylated products relies on the integration of data from multiple, orthogonal analytical techniques.

Table 1: Comparison of Key Analytical Techniques for PEGylated Protein Characterization[1][8]
FeatureSDS-PAGESize-Exclusion Chromatography (SEC)Reversed-Phase HPLC (RP-HPLC)Mass Spectrometry (MS)
Primary Separation Principle Electrophoretic mobility based on sizeHydrodynamic radiusHydrophobicityMass-to-charge ratio
Primary Application Routine purity assessment, MW estimationSeparation of aggregates and different PEGylated formsSeparation of isoforms and positional isomersDefinitive MW determination, site of PEGylation, structural characterization
Resolution Moderate; often appears as a smear[8]High for species with different sizesHigh for species with different hydrophobicitiesVery High; can resolve individual PEGylated species
Key Advantage Simple and rapidNon-denaturing conditionsHigh resolving power for isomersUnambiguous identification and characterization
Common Challenge Broad bands due to heterogeneity[8]Co-elution of species with similar hydrodynamic radiiPeak broadening due to PEGComplex spectra requiring deconvolution
The Importance of an Orthogonal Approach

No single analytical method can fully characterize a complex PEGylated product. An orthogonal approach, using a combination of techniques that measure different physicochemical properties, is essential for a comprehensive understanding of the product's quality attributes.

Orthogonal_Approach cluster_separation Separation & Quantification cluster_identification Identification & Structure cluster_conformation Conformational Integrity PEG_Product PEGylated Product SEC SEC-HPLC (Size, Aggregates) PEG_Product->SEC RP_HPLC RP-HPLC (Isoforms) PEG_Product->RP_HPLC IEX IEX-HPLC (Charge Variants) PEG_Product->IEX MS Mass Spectrometry (Mass, Site of PEGylation) PEG_Product->MS CD Circular Dichroism (Secondary Structure) PEG_Product->CD DSC DSC (Thermal Stability) PEG_Product->DSC Peptide_Mapping Peptide Mapping (Site Confirmation) MS->Peptide_Mapping

Caption: An orthogonal approach to the characterization of PEGylated products.

This guide provides a starting point for troubleshooting common issues in the characterization of PEGylated proteins. Successful analysis often requires a combination of these techniques to build a complete and accurate picture of the conjugate's properties, ensuring its safety, quality, and efficacy.

References

Validation & Comparative

A Head-to-Head Comparison: Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane vs. Linear PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation, particularly in the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of efficacy, stability, and manufacturability. While linear polyethylene glycol (PEG) linkers have long been the industry standard for their ability to improve solubility and pharmacokinetic profiles, advanced molecular architectures are emerging to address their limitations. This guide provides an in-depth comparison between a novel branched linker, Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane, and traditional linear PEG linkers, supported by experimental insights to inform rational drug design.

The Architectural Advantage: Beyond Linearity

The fundamental difference between these two classes of linkers lies in their three-dimensional structure. Linear PEG linkers are simple, flexible chains with reactive groups at either end. In contrast, this compound possesses a dendritic, or branched, architecture. This structure features a central core from which multiple polymer chains, in this case, four PEG units followed by three carboxyl groups, radiate. This seemingly subtle distinction in geometry has profound implications for the properties and performance of the resulting bioconjugate.

G cluster_0 Linear PEG Linker cluster_1 This compound a Reactive Group A p1 PEG Chain a->p1 b Reactive Group B p1->b c Amine Group p2 PEG4 Spacer c->p2 core Central Core p2->core carboxyl1 Carboxyl Group core->carboxyl1 carboxyl2 Carboxyl Group core->carboxyl2 carboxyl3 Carboxyl Group core->carboxyl3 G cluster_workflow ADC Conjugation Workflow start Start: mAb reduction Reduction (TCEP) start->reduction purification1 Purification reduction->purification1 conjugation Conjugation with Linker-Payload purification1->conjugation quenching Quenching conjugation->quenching purification2 Purification (SEC/HIC) quenching->purification2 characterization Characterization purification2->characterization end End: Purified ADC characterization->end

A Senior Application Scientist's Guide to Amine-PEG4 vs. Amine-PEG8 Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the linker is not merely a molecular bridge but a critical determinant of a bioconjugate's success. Within the diverse toolkit of chemical linkers, polyethylene glycol (PEG) has become a cornerstone technology, prized for its ability to modulate the physicochemical and pharmacological properties of complex biologics.[1] This guide provides an in-depth, objective comparison of two commonly used discrete PEG (dPEG®) linkers: Amine-PEG4 and Amine-PEG8.

The choice between a four- and an eight-unit PEG chain may seem minor, but as we will explore, this difference can profoundly influence a conjugate's solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic efficacy.[2] This analysis moves beyond mere structural description to explain the causal relationships behind experimental choices, supported by quantitative data and validated protocols, to empower you to make the most informed decision for your specific application, be it an Antibody-Drug Conjugate (ADC), a Proteolysis Targeting Chimera (PROTAC), or another novel bioconjugate.

Core Structural and Physicochemical Differences

The fundamental distinction between Amine-PEG4 and Amine-PEG8 lies in the length of the hydrophilic ethylene glycol chain. Amine-PEG4 contains four repeating units, while Amine-PEG8 contains eight. This seemingly simple variation has significant consequences for the linker's physical properties.

G cluster_peg4 Amine-PEG4 Linker cluster_peg8 Amine-PEG8 Linker Amine_PEG4 H₂N-(CH₂CH₂O)₄-X Prop_PEG4 Shorter Spacer Arm (~18.4 Å) Lower Molecular Weight (~236  g/mol  for diamine) Reduced Hydrophilicity Minimal Steric Shielding Amine_PEG8 H₂N-(CH₂CH₂O)₈-X Amine_PEG4->Amine_PEG8 + 4 Ethylene Glycol Units Prop_PEG8 Longer Spacer Arm (~32.5 Å) Higher Molecular Weight (~412  g/mol  for diamine) Enhanced Hydrophilicity Greater Steric Shielding

PropertyAmine-PEG4Amine-PEG8Causality & Implication
Molecular Formula C₈H₁₉NO₄ (mono-amine)C₁₆H₃₅NO₈ (mono-amine)The additional C₈H₁₆O₄ units in PEG8 directly increase mass and size.
Molecular Weight ~193.24 g/mol ~373.48 g/mol A higher molecular weight contributes to a larger hydrodynamic radius, which can reduce renal clearance.[3]
Spacer Length ~18.4 Å~32.5 ÅA longer spacer can better overcome steric hindrance but may also decrease binding affinity in some contexts by allowing too much conformational freedom.[4][5]
Hydrophilicity ModerateHighThe ether oxygen atoms in the PEG backbone form hydrogen bonds with water.[6] More units in PEG8 lead to significantly enhanced aqueous solubility for the linker and its conjugate.[7][8]

The primary amine (NH₂) terminus on both linkers serves as a versatile reactive handle for conjugation to molecules with carboxylic acids, activated NHS esters, or carbonyls.[9][10] The reactivity of this amine group is not significantly different between the two linkers; the performance variation arises almost entirely from the difference in the PEG chain length.[11]

Impact on Bioconjugate Performance: A Data-Driven Comparison

The selection of PEG linker length is a critical design parameter that creates a trade-off between various performance metrics. The most pronounced effects are observed in complex systems like ADCs, where the linker must balance the hydrophobicity of the payload while ensuring stability and efficient delivery.

Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. Hydrophobic payloads can induce aggregation, leading to rapid clearance and poor efficacy.[2] Hydrophilic PEG linkers are a key strategy to mitigate this.[12][13]

Pharmacokinetics (PK): Longer PEG chains increase the hydrodynamic volume of the ADC, which reduces the rate of renal clearance and extends its plasma half-life.[3] This prolonged circulation can lead to greater accumulation of the therapeutic in the target tumor tissue.[14]

In Vivo Efficacy: The enhanced PK profile conferred by a longer PEG linker often translates directly to improved antitumor activity. A landmark study systematically evaluated the effect of PEG chain length on the efficacy of ADCs in a xenograft mouse model. The results demonstrated a clear, albeit non-linear, advantage for longer linkers.

Performance MetricADC with PEG4 LinkerADC with PEG8 LinkerKey Findings & Implications
Plasma Clearance ~7 mL/day/kg~5 mL/day/kgIncreasing PEG length from 4 to 8 units significantly decreases the clearance rate. A plateau is reached around PEG8, with minimal further improvement for PEG12 or PEG24.[8] This suggests PEG8 hits a "sweet spot" for reducing clearance.
Tumor Exposure LowerSignificantly HigherADCs with PEG8 linkers showed significantly higher tumor exposure compared to those with PEG4 linkers.[14] This is a direct consequence of the improved plasma PK.
Tumor Growth Inhibition 35-45% reduction75-85% reductionThe higher tumor exposure translates to vastly improved in vivo efficacy. The difference between PEG4 and PEG8 represents a shift from moderate to significant tumor growth inhibition.[14]
In Vitro Potency (Cytotoxicity) May be higherMay be lowerA potential trade-off exists. The "stealth" effect of a longer PEG chain can sometimes introduce steric hindrance, impeding payload release or interaction with its intracellular target, which can reduce in vitro potency.[3][15]

G

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[16] The linker is not just a spacer; its length, flexibility, and composition are critical for enabling the formation of a productive ternary complex (Target-PROTAC-E3 Ligase).[17]

The choice between Amine-PEG4 and Amine-PEG8 in PROTAC design is highly empirical and target-dependent.[18]

  • Solubility: Both linkers enhance the aqueous solubility of often-hydrophobic PROTACs, which is crucial for cell permeability and bioavailability.[19] The superior hydrophilicity of PEG8 can be a distinct advantage here.

  • Ternary Complex Formation: The optimal linker length must correctly orient the two ends of the PROTAC to facilitate the interaction between the target protein and the E3 ligase. A PEG4 linker might be sufficient for some systems, while a PEG8 may be required to span a larger distance or provide the necessary flexibility for others. There is no universal rule, and screening a library of linker lengths is a standard and necessary part of the PROTAC design workflow.

Experimental Design and Protocols

A trustworthy protocol is a self-validating one. The following methodologies incorporate best practices to ensure reproducibility and address common challenges in bioconjugation.

General Protocol: Amine-PEG Linker Conjugation via NHS Ester Chemistry

This protocol outlines a general method for conjugating an amine-terminated PEG linker (after its other end has been functionalized with an NHS ester) to primary amines (e.g., lysine residues) on an antibody.

Causality Behind Experimental Choices:

  • Buffer Selection: Amine-free buffers (e.g., PBS, HEPES) at a slightly alkaline pH (7.2-8.5) are critical. Buffers like Tris contain primary amines and will compete with the target antibody, drastically reducing conjugation efficiency.[4] The alkaline pH ensures that the lysine ε-amino groups are deprotonated and thus maximally nucleophilic.

  • Solvent for Linker: NHS esters are highly susceptible to hydrolysis in aqueous environments.[20] Therefore, the linker should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before being added to the aqueous antibody solution.[21]

  • Molar Ratio: The ratio of linker to antibody must be carefully controlled to manage the final Drug-to-Antibody Ratio (DAR). A molar excess of the linker is used to drive the reaction.

  • Quenching: A quenching reagent like Tris or hydroxylamine is added to consume any unreacted NHS esters, preventing further, uncontrolled reactions.

Step-by-Step Methodology:

  • Preparation of Antibody:

    • Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

    • Ensure the antibody is pure and free of any stabilizing proteins or amine-containing additives.

  • Preparation of Linker-Drug Stock Solution:

    • This protocol assumes you have already synthesized your Drug-PEG-NHS ester conjugate.

    • Immediately before use, weigh the required amount of the Drug-PEG(4 or 8)-NHS ester.

    • Dissolve it in anhydrous DMSO to a known high concentration (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add the calculated volume of the linker-drug stock solution to the antibody solution to achieve the desired molar excess (e.g., 5-10 fold molar excess of linker over antibody).

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the ADC:

    • Remove unreacted linker-drug and quenching reagent using size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer (e.g., PBS).

ADC Characterization Workflow

G cluster_synthesis ADC Synthesis cluster_char Characterization Ab Antibody (in PBS, pH 7.4) Linker Drug-PEG(4/8)-NHS (in DMSO) React Conjugation (RT, 1-2h) Quench Quench (Tris Buffer) Purify Purification (SEC / Dialysis) ADC Purified ADC DAR DAR Determination (HIC / MS) ADC->DAR Agg Aggregation Analysis (SEC) ADC->Agg Potency In Vitro Potency (Cell Viability Assay) DAR->Potency PK In Vivo PK & Efficacy Studies Potency->PK

  • Drug-to-Antibody Ratio (DAR) Determination: The average number of drugs per antibody is a critical quality attribute.

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drug molecules (DAR 0, 2, 4, etc.). The peak areas are used to calculate the average DAR.[22]

    • Mass Spectrometry (MS): LC-MS can be used to determine the exact mass of the conjugated antibody, from which the DAR can be calculated.

  • Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC): SEC is used to quantify the percentage of high molecular weight species (aggregates) in the final ADC product.

  • In Vitro Potency:

    • Cell-based cytotoxicity assays are performed on relevant cancer cell lines to determine the half-maximal inhibitory concentration (IC50) of the ADC.

Conclusion and Recommendations

The choice between an Amine-PEG4 and an Amine-PEG8 linker is a critical decision that requires balancing competing performance attributes. It is not a matter of one being universally superior, but rather of selecting the optimal tool for the specific biological and chemical context.

  • Choose Amine-PEG8 when the primary goal is to maximize in vivo performance. The experimental data strongly indicates that for ADCs, the longer PEG8 linker provides a significant advantage in reducing plasma clearance and increasing tumor exposure, leading to superior efficacy.[8][14] This is especially critical when working with highly hydrophobic payloads that are prone to aggregation.

  • Consider Amine-PEG4 for applications where a shorter, more constrained linkage is desired, or when in vitro potency is paramount and steric hindrance from a longer linker is a concern.[3] In PROTAC design, a PEG4 may provide the optimal spacing for a given target-ligase pair and should be evaluated alongside longer variants. Furthermore, from a process development perspective, shorter PEG linkers can sometimes offer advantages in terms of cost and synthetic accessibility.

Ultimately, the principles of rational drug design must be complemented by empirical validation. The data presented in this guide provides a strong rationale for prioritizing the Amine-PEG8 linker in many ADC development campaigns, while underscoring the necessity of screening various linker lengths in the context-dependent world of PROTACs.

References

A Comprehensive Guide to Alternative Linkers for PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, offering a pathway to target and eliminate disease-causing proteins previously deemed "undruggable".[1][] These heterobifunctional molecules function by commandeering the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[3][4] A PROTAC molecule is elegantly composed of three key moieties: a ligand that engages the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two functional ends.[5][] Initially perceived as a mere spacer, the linker is now unequivocally recognized as a critical determinant of a PROTAC's therapeutic success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[5][7]

While early PROTAC development heavily relied on synthetically tractable and flexible alkyl and polyethylene glycol (PEG) chains, the field is rapidly evolving.[5][8] The pursuit of PROTACs with enhanced pharmacological profiles has catalyzed the exploration of a diverse arsenal of alternative linkers.[3] This guide provides an in-depth, objective comparison of these alternative linker strategies, moving beyond the conventional to explore the nuances of rigid, cleavable, and photoswitchable linkers. We will dissect the causal relationships between linker architecture and PROTAC performance, supported by experimental data and detailed methodologies, to empower researchers in the rational design of next-generation protein degraders.

The Ubiquitin-Proteasome System: The Engine of PROTAC-Mediated Degradation

To appreciate the impact of linker modifications, it is essential to first understand the cellular machinery that PROTACs hijack. The Ubiquitin-Proteasome System (UPS) is the cell's primary mechanism for controlled protein degradation. A PROTAC facilitates the formation of a ternary complex between the POI and an E3 ubiquitin ligase.[4][9] This induced proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules to lysine residues on the surface of the POI.[] This polyubiquitination serves as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[][] The PROTAC is then released to repeat the cycle, acting in a catalytic manner.[11]

cluster_0 PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycle PROTAC Recycling Ternary_Complex->Recycle Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Recycle->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Beyond Flexibility: A Comparative Analysis of Alternative Linker Classes

The initial reliance on flexible alkyl and PEG linkers stemmed from their synthetic accessibility and the conformational freedom they afford, which can increase the probability of forming a productive ternary complex.[7][12] However, high flexibility can also be a double-edged sword, leading to an entropic penalty upon binding that may reduce the stability of the ternary complex and contribute to poor pharmacokinetic properties.[12][13] This has spurred the development of alternative linker strategies with distinct physicochemical properties.

Rigid Linkers: Engineering Conformational Constraint for Enhanced Performance

Rigid linkers incorporate structural motifs that limit conformational freedom, such as cycloalkanes (piperidine, piperazine), aromatic rings, alkynes, and triazoles.[14][15] This pre-organization of the PROTAC into a conformation more amenable to ternary complex formation can reduce the entropic penalty of binding and improve selectivity by disfavoring off-target interactions.[7][12]

  • Cycloalkane-Based Linkers: Saturated rings like piperazine and piperidine can constrain the linker's conformation while also improving water solubility and metabolic stability.[12][14] For instance, the piperidine-piperazine linker in ARV-471 has been shown to enhance oral bioavailability.[16]

  • Aromatic Linkers: Phenyl rings and other aromatic systems introduce planarity and rigidity.[12] They can also participate in π-π stacking interactions that may further stabilize the ternary complex.[17]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often synthesized via copper-catalyzed "click chemistry," offer a high degree of conformational restriction.[12][14] Triazole-containing linkers are metabolically stable and can reduce oxidative degradation in vivo.[14][18]

Linker TypeRepresentative StructureKey AdvantagesKey Disadvantages
Flexible (Alkyl/PEG) -(CH2)n- / -(CH2CH2O)n-Synthetically accessible, can improve solubility (PEG), allows for multiple binding modes.[12][14]High entropic penalty upon binding, may have poor metabolic stability, can contribute to poor PK properties.[12][13]
Rigid (Cycloalkane) Piperazine/PiperidineReduces entropic penalty, improves metabolic stability and solubility, can enhance oral bioavailability.[12][16]More synthetically challenging, lack of flexibility may hinder ternary complex formation if not optimally designed.[12]
Rigid (Aromatic) Phenyl ringIntroduces planarity and rigidity, can participate in stabilizing π-π interactions.[12][14]Can increase lipophilicity, potentially reducing solubility.[4]
Rigid (Triazole) Triazole ringMetabolically stable, synthetically accessible via "click chemistry", provides conformational restriction.[14][18]Can increase polar surface area, potentially affecting cell permeability.[19]
"Smart" Linkers: Introducing Conditional Activation for Spatiotemporal Control

A burgeoning area of PROTAC development is the design of "smart" or functional linkers that allow for conditional activation of the degrader molecule.[12][15] This provides a powerful tool for spatiotemporal control over protein degradation, which can minimize systemic side effects and enable more precise investigation of protein function.

Cleavable Linkers

Cleavable linkers are designed to be stable in circulation but are cleaved by specific intracellular triggers, such as enzymes or changes in the microenvironment (e.g., pH, redox potential), releasing the active PROTAC.[11][12] This strategy is particularly promising for targeted delivery to specific cell types, such as in antibody-PROTAC conjugates, and for creating a "bystander effect" in heterogeneous tumors.[11]

Cleavage TriggerLinker Moiety ExampleActivation MechanismPotential Application
Enzymatic Valine-CitrullineCleavage by cathepsin B in the lysosome.Antibody-PROTAC conjugates for targeted cancer therapy.[11]
Redox Disulfide bondReduction in the high glutathione environment of the cytoplasm.Tumor-targeted delivery.[20]
pH-sensitive HydrazoneHydrolysis in the acidic environment of endosomes or tumors.Targeted release in acidic microenvironments.[21]
Photoswitchable Linkers

Photoswitchable linkers incorporate light-sensitive moieties, most commonly azobenzene, that can reversibly isomerize between cis and trans forms upon irradiation with specific wavelengths of light.[][14] This conformational change alters the distance and spatial orientation between the two ends of the PROTAC, allowing for real-time, reversible control over its degradation activity.[14][22] These "PHOTACs" (PHOtochemically TArgeting Chimeras) can be activated with high spatiotemporal precision, offering a powerful tool for research and potentially for therapeutic applications where localized activity is desired.[22][23]

cluster_1 Photoswitchable PROTAC (PHOTAC) Activation Inactive_PHOTAC Inactive PHOTAC (e.g., trans-azobenzene) Active_PHOTAC Active PHOTAC (e.g., cis-azobenzene) Inactive_PHOTAC->Active_PHOTAC Isomerization Active_PHOTAC->Inactive_PHOTAC Isomerization Light_Activation Light (e.g., 390 nm) Light_Activation->Inactive_PHOTAC Light_Deactivation Light (e.g., >450 nm) or Thermal Relaxation Light_Deactivation->Active_PHOTAC

Caption: Reversible activation of a photoswitchable PROTAC (PHOTAC).

Experimental Protocols for Linker Evaluation

The rational design of PROTACs necessitates rigorous experimental validation. Below are step-by-step methodologies for key assays used to evaluate and compare the performance of PROTACs with different linkers.

Protocol 1: Western Blot for Determination of DC₅₀ and Dₘₐₓ

This protocol is fundamental for quantifying the potency (DC₅₀: the concentration required to degrade 50% of the target protein) and efficacy (Dₘₐₓ: the maximum percentage of degradation achieved) of a PROTAC.[4][13]

Materials:

  • Cells expressing the target protein of interest.

  • PROTACs with different linkers.

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of each PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration. Plot the percentage of degradation versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[13]

Protocol 2: Ternary Complex Formation Assay (e.g., Surface Plasmon Resonance - SPR)

This biophysical assay provides insights into the binding kinetics and stability of the ternary complex, which are critical for PROTAC efficacy.

cluster_2 Experimental Workflow for Linker Evaluation Synthesize Synthesize PROTACs with Alternative Linkers Characterize Physicochemical Characterization (Solubility, Permeability) Synthesize->Characterize Cellular_Assays Cellular Assays Synthesize->Cellular_Assays Biophysical_Assays Biophysical Assays Synthesize->Biophysical_Assays Western_Blot Western Blot (DC₅₀, Dₘₐₓ) Cellular_Assays->Western_Blot Cytotoxicity Cytotoxicity Assay (e.g., MTS) Cellular_Assays->Cytotoxicity SPR_ITC Ternary Complex Analysis (SPR, ITC) Biophysical_Assays->SPR_ITC Optimize Lead Optimization Western_Blot->Optimize Cytotoxicity->Optimize SPR_ITC->Optimize

Caption: A generalized workflow for the evaluation of PROTACs with alternative linkers.

Conclusion and Future Perspectives

The linker is no longer an overlooked component of PROTAC design but a central element that dictates the molecule's biological activity and therapeutic potential.[][8] The strategic move from simple, flexible chains to more sophisticated rigid, cleavable, and photoswitchable architectures is unlocking a new generation of PROTACs with enhanced potency, selectivity, and spatiotemporal control.[5] The rational design of these alternative linkers, guided by a deep understanding of the structure-activity relationships that govern ternary complex formation and stability, is paramount.[8][17]

Future innovations will likely focus on the development of novel linker chemistries and the integration of computational and structural biology approaches to predict optimal linker designs, thereby reducing the reliance on empirical trial-and-error.[5][8] As our understanding of the intricate biology of the ubiquitin-proteasome system deepens, the continued evolution of linker technology will be a key driver of success in the expanding field of targeted protein degradation.

References

A Comparative Guide to the Characterization of Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and characterization of conjugates synthesized with Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive analysis of this unique branched linker in contrast to traditional alternatives, complete with supporting experimental workflows and data interpretation strategies.

Introduction: The Need for Advanced Bioconjugation Linkers

In the landscape of modern therapeutics and diagnostics, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a critical strategy for enhancing the clinical efficacy of biomolecules.[1] PEGylation can improve the stability, solubility, and plasma half-life of therapeutic proteins, peptides, and antibody-drug conjugates (ADCs), while simultaneously reducing their immunogenicity.[2][3] The linker chemistry chosen for bioconjugation is paramount, as it dictates the final product's homogeneity, stability, and overall performance.

While linear PEG linkers are widely used, advanced applications demand more sophisticated tools. This guide focuses on This compound , a novel branched linker featuring a single primary amine and three terminal carboxylic acid groups.[4] This unique architecture offers a platform for creating complex, high-valency conjugates. We will explore the distinct advantages of this linker, compare its performance with conventional alternatives, and provide robust protocols for synthesis and characterization.

Molecular Profile and Reaction Versatility

This compound is a heterobifunctional linker with a distinct structural arrangement. Its single primary amine provides a nucleophilic target for reaction with activated esters (like NHS esters) or aldehydes, while its three terminal carboxylic acids can be activated to react with primary amines on other molecules, such as payloads or surfaces.[4][5]

This dual-mode reactivity allows for two primary conjugation strategies:

  • "Amine-First" Conjugation: The linker's amine group is first conjugated to a biomolecule containing an activated carboxyl group.

  • "Carboxylate-First" Conjugation: The linker's three carboxyl groups are activated (e.g., with EDC/NHS) and subsequently reacted with amine-containing biomolecules or payloads.

The short PEG4 spacer enhances aqueous solubility without adding significant bulk, a crucial feature for maintaining the biological activity of the conjugated molecule.[2]

cluster_linker This compound cluster_reactivity Reactive Sites amine H₂N- peg4 -(CH₂CH₂O)₄- amine->peg4 amine_react Primary Amine (Nucleophile) Reacts with NHS Esters, Aldehydes, etc. amine->amine_react Site 1 amido -C(O)NH- peg4->amido methane C amido->methane coo1 -CH₂-O-CH₂CH₂-COOH methane->coo1 coo2 -CH₂-O-CH₂CH₂-COOH methane->coo2 coo3 -CH₂-O-CH₂CH₂-COOH methane->coo3 coo_react 3x Carboxylic Acids (Electrophile after activation) React with Primary Amines coo1->coo_react Site 2 (x3) coo2->coo_react coo3->coo_react

Caption: Molecular structure and reactive sites of the branched linker.

Comparative Analysis with Alternative Linker Strategies

The choice of linker is a critical decision point in any bioconjugation workflow. The performance of the Amine-PEG4-Amido-tri-carboxylate linker is best understood when compared against established alternatives.

FeatureAmine-PEG4-Amido-tri-carboxylate Linear Heterobifunctional PEG (e.g., NH2-PEG-COOH) Site-Specific Linkers (e.g., Maleimide-PEG)
Target Functional Group(s) Primary Amines (e.g., Lysine), Carboxyl GroupsPrimary Amines, Carboxyl GroupsThiols (Cysteine), Azides/Alkynes (Click Chemistry)[1]
Reaction Chemistry Amide bond formation (EDC/NHS chemistry)[5]Amide bond formationThioether bond formation, Triazole formation (Click)[6]
Valency & Payload Capacity High (1:3 ratio). One biomolecule can be linked to three payloads.Low (1:1 ratio). One biomolecule linked to one payload.Low (1:1 ratio per site).
Control over Conjugation Site Low to Moderate. Targets abundant lysine residues, leading to random attachment.Low to Moderate. Also targets lysine residues.High. Targets specific, often engineered, cysteine residues or non-native amino acids.[7]
Resulting Conjugate Homogeneity Heterogeneous. Produces a mixture of species with varying conjugation sites and numbers.Heterogeneous. Similar to the branched linker but with lower payload variability.Homogeneous. Produces a single, well-defined product.
Potential for Cross-linking Low. The single amine and shielded carboxylates minimize intermolecular cross-linking.Low. The 1:1 reactivity prevents cross-linking.Very Low. Highly specific reaction chemistry prevents side reactions.
Key Applications High drug-load ADCs, multivalent imaging agents, surface functionalization.Standard protein PEGylation, ADC construction, diagnostic probes.[8]"Next-generation" ADCs with defined DAR, precisely engineered bioconjugates.

Experimental Workflows and Protocols

The following protocols provide a framework for synthesizing and characterizing a high-valency conjugate using the Amine-PEG4-Amido-tri-carboxylate linker.

Workflow Overview: From Conjugation to Characterization

Caption: Experimental workflow for synthesis and characterization.

Protocol 1: Two-Step Conjugation to an Antibody

This protocol describes the conjugation of the linker to an antibody's lysine residues, creating a trivalent platform for subsequent payload attachment.

Materials:

  • Antibody (e.g., IgG) in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO

  • Quenching Buffer (1 M Hydroxylamine, pH 8.5)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Methodology:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in PBS. Ensure the buffer is free from primary amines like Tris, which would compete in the reaction.[1]

    • Rationale: A concentrated protein solution drives reaction efficiency. Amine-free buffers are essential to prevent non-target reactions.[9]

  • Linker Activation: Immediately before use, prepare a 100 mM stock solution of the linker in anhydrous DMSO. In a separate microfuge tube, prepare a fresh activation mix. For a 20-fold molar excess of linker to antibody:

    • Combine the required volume of linker stock with EDC (1.5 eq to linker) and Sulfo-NHS (1.2 eq to linker).

    • Incubate for 15 minutes at room temperature to form the reactive Sulfo-NHS ester.

    • Rationale: Sulfo-NHS is used to create a more stable, water-soluble intermediate compared to using EDC alone, improving conjugation efficiency in aqueous buffers.[5]

  • Conjugation Reaction: Add the activated linker solution to the antibody solution. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C.

    • Rationale: A 20-fold molar excess is a common starting point to achieve a moderate degree of labeling.[1] Optimization may be required depending on the protein.

  • Quenching and Purification: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.

    • Rationale: Hydroxylamine quenches any unreacted NHS esters, preventing further reaction.

  • Buffer Exchange: Remove excess linker and quenching reagents by buffer exchanging the conjugate into a suitable storage buffer (e.g., PBS) using a desalting column.

Protocol 2: Characterization of the Antibody-Linker Conjugate

Thorough characterization is essential to confirm successful conjugation and assess the quality of the product.[7]

A. Size-Exclusion Chromatography (SEC-HPLC)

  • Objective: To assess purity and detect the presence of aggregates.

  • Method: Inject the purified conjugate onto an SEC column (e.g., TSKgel G3000SWxl) with an appropriate mobile phase (e.g., 150 mM sodium phosphate, pH 7.0). Monitor absorbance at 280 nm.

  • Expected Result: A successful conjugation will show a shift to an earlier retention time for the main peak compared to the unconjugated antibody, indicating an increase in hydrodynamic radius. The peak should remain sharp and symmetrical, with minimal high-molecular-weight species (aggregates).[10]

B. LC-MS (Liquid Chromatography-Mass Spectrometry)

  • Objective: To determine the precise mass and distribution of linker-to-antibody ratios (LAR).

  • Method: Analyze the intact conjugate using a high-resolution mass spectrometer coupled with liquid chromatography.[11] Deconvolute the resulting mass spectrum.

  • Expected Result: The deconvoluted spectrum will show a series of peaks. The mass difference between adjacent major peaks should correspond to the mass of the linker (584.6 Da). The distribution of peak intensities reflects the heterogeneity of the product.

C. Dynamic Light Scattering (DLS)

  • Objective: To measure the average hydrodynamic size of the conjugate.

  • Method: Analyze a diluted sample of the conjugate using a DLS instrument.

  • Expected Result: The PEGylated conjugate will exhibit a larger hydrodynamic radius compared to the unmodified antibody. This provides a bulk assessment of size increase and can also detect aggregation.[7][10]

Data Interpretation and Troubleshooting

Common IssuePotential Cause(s)Recommended Solution(s)
Low Conjugation Efficiency (Low LAR) - Inactive EDC/Sulfo-NHS (hydrolyzed).- Competing amines in buffer (e.g., Tris).- Insufficient molar excess of linker.- Use fresh, high-purity activation reagents.- Ensure use of amine-free buffers (PBS, HEPES).- Increase the molar excess of linker in the reaction.
High Aggregation in SEC Profile - Over-conjugation (high LAR).- Hydrophobic interactions from linker/payload.- Sub-optimal buffer conditions.- Reduce the molar excess of linker or reaction time.- Include solubility-enhancing excipients in the formulation.- Screen different pH and salt concentrations for the storage buffer.
Broad, Unresolved Peaks in LC-MS - High degree of heterogeneity.- Polydispersity of the starting PEG material.- This is often inherent to random amine-based conjugation.- Consider site-specific conjugation methods for a more homogeneous product.- Ensure use of high-purity, monodisperse linkers.

Conclusion

The This compound linker represents a powerful tool for creating advanced bioconjugates. Its unique branched structure enables the attachment of multiple payload molecules to a single site on a biomolecule, offering a significant advantage for applications requiring high valency, such as antibody-drug conjugates and multivalent diagnostic reagents. While this approach results in a more heterogeneous product compared to site-specific methods, its straightforward reaction chemistry targeting abundant lysine residues makes it a highly accessible strategy.

Effective implementation requires a deep understanding of the reaction mechanism and, critically, the application of a multi-faceted analytical workflow. By combining chromatographic (SEC, LC-MS) and biophysical (DLS) techniques, researchers can confidently characterize these complex conjugates, ensuring their quality, consistency, and fitness for purpose in demanding research and therapeutic applications.

References

A Comparative Guide to the Cytotoxicity of Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane and Related PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery and bioconjugation, the choice of a chemical linker is a critical determinant of therapeutic success. Among the most versatile and widely adopted linkers are those based on polyethylene glycol (PEG). Their inherent hydrophilicity, biocompatibility, and tunable nature allow for the precise modulation of a conjugate's pharmacological properties. This guide provides a comparative analysis of the cytotoxic potential of Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane, a novel branched PEG linker, in the context of other commonly used PEG derivatives.

While direct experimental cytotoxicity data for this compound is not currently available in the public domain, this guide will synthesize existing data on structurally related PEG linkers to provide a predictive assessment of its biocompatibility. We will delve into the key factors influencing PEG cytotoxicity, present comparative data for various PEG derivatives, and provide detailed experimental protocols for researchers to conduct their own cytotoxicity assessments.

Understanding the Cytotoxicity of PEG Linkers: Key Influencing Factors

Polyethylene glycol is generally considered a biocompatible and non-toxic polymer, which has led to its extensive use in pharmaceutical formulations and medical devices. However, the cytotoxicity of PEG linkers is not uniform and is significantly influenced by several factors:

  • Molecular Weight: Studies have shown that lower molecular weight PEGs can exhibit higher cytotoxicity compared to their higher molecular weight counterparts. For instance, some research indicates that PEGs with molecular weights below 400 Da may have a more pronounced effect on cell viability.[1]

  • Terminal Functional Groups: The nature of the functional groups at the termini of the PEG chain plays a crucial role in its cytotoxic profile. PEGs with reactive end groups, such as acrylates and methacrylates, tend to be more cytotoxic than those with more stable functional groups like hydroxyls, amines, or carboxylic acids.[2][3] This is likely due to the potential for reactive groups to interact non-specifically with cellular components.

  • Structure (Linear vs. Branched): The architecture of the PEG molecule can also influence its biological interactions. Branched PEGs may exhibit different cellular uptake and interaction profiles compared to linear PEGs of similar molecular weight, which could in turn affect their cytotoxicity.[4]

This compound possesses a primary amine and three carboxylic acid terminal groups. Based on the current understanding of PEG cytotoxicity, these functional groups are generally associated with low toxicity.

Comparative Cytotoxicity Data of PEG Derivatives

To provide a quantitative perspective, the following table summarizes the 50% inhibitory concentration (IC50) values of various PEG oligomers and monomers on different cell lines. Lower IC50 values indicate higher cytotoxicity. It is important to note that these are not direct comparisons to this compound but serve as valuable benchmarks.

PEG DerivativeCell LineIncubation Time (h)IC50 (mg/mL)Reference
Triethylene Glycol (TEG)HeLa2419.8[5]
Triethylene Glycol (TEG)L9292412.4[5]
PEG-400HeLa24> 50[5]
PEG-400L92924> 50[5]
PEG-1000HeLa24> 50[5]
PEG-1000L92924> 50[5]
Poly(ethylene glycol) methyl ether acrylate (mPEGA-480)HeLa240.012[5]
Poly(ethylene glycol) methyl ether acrylate (mPEGA-480)L929240.007[5]
Poly(ethylene glycol) methyl ether methacrylate (mPEGMA-500)HeLa240.035[5]
Poly(ethylene glycol) methyl ether methacrylate (mPEGMA-500)L929240.021[5]

Data Interpretation: The data clearly illustrates that PEG oligomers with hydroxyl end-groups (TEG, PEG-400, PEG-1000) are significantly less cytotoxic than PEG-based monomers with reactive acrylate and methacrylate end-groups. Given that this compound features amine and carboxyl termini, it is reasonable to hypothesize that its cytotoxicity profile will be more aligned with the less toxic PEG oligomers.

Experimental Protocols for Cytotoxicity Assessment

To facilitate the direct evaluation of this compound, this section provides detailed, step-by-step methodologies for two standard in vitro cytotoxicity assays: the MTT assay and the LDH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Workflow of the MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h to allow attachment cell_seeding->incubation1 add_compound Add varying concentrations of the test compound incubation1->add_compound incubation2 Incubate for a defined period (e.g., 24-72h) add_compound->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 2-4h to allow formazan formation add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance

Caption: Workflow of an in vitro MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium without the compound) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4][7] An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.

Workflow of the LDH Assay

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_supernatant Sample Collection cluster_assay LDH Reaction cluster_readout Data Acquisition cell_seeding Seed and treat cells as in MTT assay collect_supernatant Collect supernatant from each well cell_seeding->collect_supernatant add_reagent Add LDH reaction mixture to supernatant collect_supernatant->add_reagent incubation Incubate at room temperature add_reagent->incubation add_stop Add stop solution incubation->add_stop read_absorbance Measure absorbance at ~490 nm add_stop->read_absorbance

Caption: Workflow of an in vitro LDH cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to also include a "maximum LDH release" control by treating a set of wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a catalyst). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (usually 10-30 minutes), protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Conclusion

The selection of a PEG linker for drug delivery or bioconjugation applications necessitates a thorough evaluation of its potential cytotoxicity. While direct experimental data for this compound is not yet available, the existing body of literature on PEG derivatives provides a strong basis for a preliminary assessment. The presence of amine and carboxylic acid terminal groups, which are generally considered biocompatible, suggests a low cytotoxicity profile for this branched linker.

However, empirical validation is paramount. The detailed MTT and LDH assay protocols provided in this guide offer a robust framework for researchers to independently and accurately assess the cytotoxicity of this compound and other novel PEG linkers. This data-driven approach will enable the rational selection of linkers, ultimately contributing to the development of safer and more effective therapeutics.

References

Safety Operating Guide

Navigating the Safe Handling and Disposal of Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule and its Associated Handling Considerations

Core Safety Directives: Personal Protective Equipment (PPE)

Given the potential for irritation based on similar amine-containing PEG compounds, a comprehensive personal protective equipment (PPE) strategy is paramount.[2] The following table outlines the recommended PPE for handling Amine-PEG4-Amido-tri-(carboxyethoxymethyl)-methane.

Protection TypeRecommended EquipmentRationale
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects against splashes and airborne particles that could cause eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact, which may cause irritation. Gloves should be inspected before use and disposed of properly after handling.
Skin and Body Protection Laboratory coat and closed-toe shoesMinimizes the risk of skin contact with spills or splashes.
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. Use a NIOSH-approved respirator with an organic vapor cartridge if handling large quantities or if an aerosol may be generated.Minimizes inhalation of any dust or aerosols, which could cause respiratory tract irritation.[2]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a structured workflow is critical for minimizing exposure and ensuring the integrity of the compound. The following diagram and procedural steps outline the recommended process from receiving the compound to its final use in an experiment.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Receive_Inspect Receive and Inspect Package Store Store at -20°C Receive_Inspect->Store Upon arrival Equilibrate Equilibrate to Room Temperature Store->Equilibrate Before use Don_PPE Don Appropriate PPE Equilibrate->Don_PPE Weigh_Dissolve Weigh and Dissolve in Fume Hood Don_PPE->Weigh_Dissolve Perform_Reaction Perform Reaction Weigh_Dissolve->Perform_Reaction Quench_Reaction Quench Reaction (if applicable) Perform_Reaction->Quench_Reaction Segregate_Waste Segregate Waste Quench_Reaction->Segregate_Waste Decontaminate Decontaminate Work Area Segregate_Waste->Decontaminate Doff_PPE Doff and Dispose of PPE Decontaminate->Doff_PPE

Caption: Workflow for Safe Handling of this compound.

Procedural Steps:

  • Receiving and Storage: Upon receipt, inspect the package for any damage. The compound should be stored at -20°C as recommended by the supplier.[1]

  • Preparation: Before use, allow the container to equilibrate to room temperature to prevent condensation of moisture, which could affect the compound's stability. Don all required personal protective equipment as outlined in the table above.

  • Handling and Use:

    • All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated chemical fume hood.

    • The compound is soluble in water, DMSO, and DMF.[1] When preparing solutions, add the solvent to the solid slowly to avoid splashing.

    • The amine group is reactive with carboxylic acids, activated NHS esters, and carbonyls. The carboxylic acid groups can react with primary amines in the presence of activators like EDC or HATU.[1] Ensure that your reaction buffers and conditions are compatible. Avoid buffers containing primary amines, such as Tris, if the carboxylic acid groups are the intended reactive sites.

  • Spill Management: In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for proper disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring Environmental Responsibility

While polyethylene glycol compounds are generally considered biodegradable and not classified as hazardous waste, responsible disposal is crucial to prevent environmental contamination.[3][4] Improper disposal, such as pouring down the drain, can impact wastewater treatment processes.[3][5]

Disposal_Workflow cluster_waste_collection Waste Collection cluster_disposal_process Disposal Process Identify_Waste Identify Waste Stream Segregate_Waste Segregate from Incompatible Waste Identify_Waste->Segregate_Waste Label_Container Label Waste Container Clearly Segregate_Waste->Label_Container Store_Temporarily Store in Designated Satellite Accumulation Area Label_Container->Store_Temporarily Arrange_Pickup Arrange for Pickup by Licensed Waste Contractor Store_Temporarily->Arrange_Pickup

Caption: Workflow for the Disposal of this compound Waste.

Disposal Procedure:

  • Waste Segregation: Collect all waste containing this compound, including unused solutions and contaminated consumables (e.g., pipette tips, gloves), in a dedicated, sealed, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed by your institution's environmental health and safety (EHS) department.

  • Labeling: The waste container must be labeled with the full chemical name: "this compound Waste."

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed chemical waste disposal contractor. Do not pour any waste containing this compound down the drain. [5]

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, ensuring both personal safety and environmental responsibility.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.